This guide provides a rigorous technical analysis of BocNH-PEG11-OH , a critical heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Structural...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical analysis of BocNH-PEG11-OH , a critical heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Structural Dynamics, Physicochemical Properties, and Bioconjugation Protocols
Executive Summary
BocNH-PEG11-OH (CAS: 1556847-53-0) is a high-purity, heterobifunctional polyethylene glycol (PEG) derivative.[1] It features a discrete chain length of 11 ethylene glycol units, terminated by a primary hydroxyl group at one end and an acid-labile tert-butyloxycarbonyl (Boc)-protected amine at the other.
In modern drug discovery, particularly within the PROTAC modality, this molecule serves as a "Goldilocks" spacer—providing the precise distance and flexibility required to bridge an E3 ubiquitin ligase ligand and a target protein ligand. Its hydrophilicity significantly improves the solubility profiles of otherwise hydrophobic small-molecule warheads, enhancing oral bioavailability and pharmacokinetic (PK) parameters.
Chemical Identity & Structural Analysis
The precise length of the PEG spacer is a determinant of ternary complex formation efficiency in PROTACs. Unlike polydisperse PEGs, BocNH-PEG11-OH is a monodisperse (discrete) entity, ensuring batch-to-batch reproducibility in medicinal chemistry campaigns.
Soluble in DCM, DMF, DMSO, Methanol; Water soluble
Purity
Typically ≥95% (NMR, HPLC)
Functional Architecture
The molecule operates through three distinct functional blocks:
The Shield (Boc): Protects the amine during base-sensitive reactions (e.g., alkylations, esterifications) on the hydroxyl end.
The Spacer (PEG11): A ~40 Å hydrophilic chain that reduces steric clash between conjugated ligands and modulates the "hook effect" in PROTACs.
The Anchor (Hydroxyl): A primary alcohol ready for activation (e.g., mesylation, tosylation) or direct Mitsunobu coupling.
Figure 1: Functional block diagram of BocNH-PEG11-OH illustrating the protection-spacer-anchor logic.
Applications in Drug Discovery[5]
PROTAC Linker Design
The primary utility of BocNH-PEG11-OH is in the synthesis of PROTACs.[2] The length (n=11) is critical; if the linker is too short, steric hindrance prevents the E3 ligase and target protein from interacting. If too long, the entropic cost of folding reduces degradation efficiency.
Mechanism: The PEG chain facilitates the formation of a stable ternary complex (Target Protein—PROTAC—E3 Ligase), leading to ubiquitination and proteasomal degradation.
Solubility Enhancement: Many PROTAC warheads (e.g., Thalidomide derivatives, VHL ligands) are hydrophobic. The PEG11 chain lowers the logP of the final conjugate, improving cell permeability and formulation stability.
Antibody-Drug Conjugates (ADCs)
In ADCs, this linker acts as a spacer between the cytotoxic payload and the antibody attachment site. The hydrophilicity of the PEG11 unit helps prevent the aggregation of the antibody-drug complex, a common failure mode in ADC development.
Experimental Protocols
Protocol A: Hydroxyl Activation (Tosylation)
Objective: Convert the inert hydroxyl group into a good leaving group (Tosylate) for subsequent nucleophilic substitution.
Preparation: Dissolve BocNH-PEG11-OH (1.0 eq) in anhydrous DCM (0.1 M concentration).
Cooling: Cool the solution to 0°C under an inert atmosphere (
or Ar).
Addition: Add TEA (1.5 eq) followed by slow addition of TsCl (1.2 eq).
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS (Target mass: MW + 154 Da).
Workup: Wash with water (
), saturated , and brine. Dry organic layer over and concentrate in vacuo.
Result:Boc-NH-PEG11-OTs (Ready for coupling with a ligand containing a nucleophile like a phenol or amine).
Protocol B: Boc Deprotection (TFA Method)
Objective: Remove the Boc group to release the primary amine for conjugation.
Reagents: Trifluoroacetic acid (TFA), DCM, Diisopropylethylamine (DIPEA) or
.
Dissolution: Dissolve the Boc-protected intermediate in DCM (approx. 5–10 mL per gram of compound).
Acidification: Add TFA slowly to create a 1:1 (v/v) DCM:TFA mixture.
Note: For acid-sensitive substrates, use 4M HCl in Dioxane instead of TFA.
Reaction: Stir at RT for 30–60 minutes. Monitor for the disappearance of the Boc signal (NMR) or mass shift (-100 Da).
Evaporation: Concentrate in vacuo. Critical: Co-evaporate with toluene (
) to remove residual TFA, which can degrade the PEG chain or interfere with subsequent couplings.
Neutralization: The product exists as a TFA salt. Before the next coupling, neutralize with DIPEA (3–5 eq) in situ or perform a basic workup with saturated
if the product is hydrophobic enough to extract.
Synthesis Workflow Visualization
The following diagram illustrates a convergent PROTAC synthesis strategy utilizing BocNH-PEG11-OH.
Figure 2: Convergent synthesis workflow for PROTAC generation using BocNH-PEG11-OH.
Handling and Storage
Storage: The pure compound is stable at -20°C for up to 3 years.[2] Solutions should be stored at -80°C .
Hygroscopicity: PEG derivatives are hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze activated esters or hinder precise weighing.
Stability: Avoid prolonged exposure to strong acids (unless deprotecting) and oxidizing agents.
References
MedChemExpress . Boc-NH-PEG11-OH Product Datasheet & PROTAC Application. Retrieved from
TargetMol . Boc-NH-PEG11-OH Chemical Properties and Stability. Retrieved from
Biochempeg . PROTAC Linkers: Design and PEG Utility. Retrieved from
Common Organic Chemistry . Boc Deprotection Mechanism and Protocols (TFA/HCl). Retrieved from
MedKoo Biosciences . Boc-NH-PEG11-Amine Analog and Properties. Retrieved from
A Comprehensive Technical Guide to BocNH-PEG11-OH: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction In the evolving landscape of bioconjugation and targeted therapeutics, the role of linker molecules is paramount. These entities bridge bioacti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and targeted therapeutics, the role of linker molecules is paramount. These entities bridge bioactive molecules to larger carriers, such as antibodies or nanoparticles, influencing the stability, solubility, and overall efficacy of the conjugate. Among the diverse array of linkers, polyethylene glycol (PEG) derivatives have garnered significant attention for their ability to impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of a specific, discrete PEG linker: BocNH-PEG11-OH .
This heterobifunctional linker, featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a hydroxyl group at the other, connected by a precise eleven-unit ethylene glycol chain, is a valuable tool in the synthesis of complex biomolecular architectures, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its monodispersity ensures batch-to-batch consistency, a critical factor in therapeutic development.
This document will delve into the fundamental properties of BocNH-PEG11-OH, its synthesis and purification, comprehensive characterization methodologies, and detailed protocols for its application in bioconjugation.
Core Compound Data
A summary of the key physicochemical properties of BocNH-PEG11-OH provides a foundational reference for its use.
While the precise, proprietary synthesis protocols for commercially available BocNH-PEG11-OH are not publicly detailed, a general and robust synthetic strategy for Boc-protected amino-PEG-alcohols can be outlined based on established organic chemistry principles. The synthesis typically involves the mono-Boc protection of an amino-PEG-alcohol precursor.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process: the formation of the precursor, amino-PEG11-alcohol, followed by the selective protection of the terminal amine.
Introduction: The Molecular Swiss Army Knife of Bioconjugation
An In-Depth Technical Guide to the Research Applications of Boc-NH-PEG11-OH In the landscape of modern drug development, nanotechnology, and proteomics, the ability to precisely link different molecular entities is param...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Research Applications of Boc-NH-PEG11-OH
In the landscape of modern drug development, nanotechnology, and proteomics, the ability to precisely link different molecular entities is paramount. Boc-NH-PEG11-OH emerges as a critical tool in this context, functioning as a heterobifunctional, monodisperse polyethylene glycol (PEG) linker.[1] Its structure is elegantly simple yet profoundly versatile, consisting of three key components:
A tert-butyloxycarbonyl (Boc)-protected amine , which provides a stable, yet easily removable, handle for sequential conjugation.
A discrete eleven-unit PEG spacer that imparts hydrophilicity, flexibility, and precise spatial control.[2]
A terminal primary hydroxyl (-OH) group , offering a versatile site for a wide array of chemical modifications.[1][2]
This guide, intended for researchers and drug development professionals, will explore the core principles behind Boc-NH-PEG11-OH's utility, its key applications, and detailed protocols for its implementation in the laboratory.
Core Principles: Why PEGylation Matters
The covalent attachment of PEG chains to molecules, a process known as PEGylation, is a foundational strategy to enhance the therapeutic properties of everything from small molecules to large proteins.[3] The PEG11 chain in Boc-NH-PEG11-OH confers several critical advantages:
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic drugs or peptides, preventing aggregation and improving formulation stability.[4][5]
Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of a molecule, which slows its clearance by the kidneys.[4][6] This extends the molecule's circulation half-life, potentially reducing the required dosing frequency.[3]
Reduced Immunogenicity: The flexible PEG chain creates a "stealth" layer that can mask the conjugated molecule from the host's immune system, reducing immunogenic and antigenic responses.[4][]
Biocompatibility: PEG is well-established as a non-toxic and biocompatible polymer, making it ideal for in vivo applications.[8][9]
The monodisperse nature of the PEG11 chain is a crucial feature, meaning every molecule has an exact, defined length and molecular weight.[9][10] This eliminates the heterogeneity found in polydisperse PEG mixtures, leading to more uniform conjugates, simplified characterization, and improved batch-to-batch reproducibility.[9]
A Tale of Two Ends: Mastering the Chemistry of Boc-NH-PEG11-OH
The utility of Boc-NH-PEG11-OH lies in the orthogonal reactivity of its two terminal groups. This allows for a controlled, stepwise approach to building complex molecular architectures.
The Boc-Protected Amine: A Gateway for Conjugation
The Boc group is one of the most common amine protecting groups in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[11][12] Its key feature is its stability in a wide range of chemical conditions while being readily removable with moderate acid, most commonly Trifluoroacetic Acid (TFA).[12][13] This acid-lability allows for the selective deprotection of the amine without disturbing other acid-sensitive parts of a molecule or linkers used in SPPS.[11][14]
The deprotection mechanism involves protonation of the Boc group by TFA, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to release the free primary amine.[15]
The Terminal Hydroxyl: A Versatile Anchor for Modification
While the primary amine is often used for coupling to activated carboxylic acids (e.g., NHS esters), the terminal hydroxyl group provides a different and equally valuable reaction handle. The -OH group itself is not highly reactive but must first be "activated" to facilitate conjugation.[16][17] Common activation strategies include:
Conversion to a Carboxylate: The hydroxyl can be oxidized to a carboxylic acid, which can then be coupled to a primary amine using standard carbodiimide chemistry (e.g., EDC, DCC).
Conversion to a Good Leaving Group: The hydroxyl can be converted to a tosylate (Ts) or mesylate (Ms) group. These are excellent leaving groups that can be displaced by nucleophiles like thiols or amines in an SN2 reaction.
Formation of Esters and Carbonates: The hydroxyl can react with acid chlorides or chloroformates to form ester or carbonate linkages.[4]
This dual functionality makes Boc-NH-PEG11-OH an ideal crosslinking reagent for connecting two different molecules with a hydrophilic spacer.[1]
Physicochemical Properties
The precise, non-polymeric nature of Boc-NH-PEG11-OH allows for its characterization as a distinct chemical compound.
Key Research Applications & Experimental Workflows
Boc-NH-PEG11-OH is not merely a theoretical construct; it is a workhorse reagent in several cutting-edge areas of research.[1]
PROTAC and ADC Development
Perhaps one of the most significant recent applications is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[8][19]
PROTACs: These heterobifunctional molecules degrade specific target proteins by hijacking the cell's ubiquitin-proteasome system.[19][21] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[19] The PEG11 spacer in Boc-NH-PEG11-OH is ideal for this purpose, providing the necessary length and flexibility to allow the two ends of the PROTAC to bind their respective proteins simultaneously.[22] The PEG linker also improves the solubility and cell permeability of the PROTAC molecule.[22]
ADCs: In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor cells.[][24] The linker is critical for the stability and efficacy of the ADC.[25] PEG linkers like Boc-NH-PEG11-OH are used to connect the drug payload to the antibody, often to improve the ADC's water solubility, especially when dealing with hydrophobic drugs.[5][9] This enhancement prevents aggregation, allows for a higher drug-to-antibody ratio (DAR), and improves the overall pharmacokinetic profile of the conjugate.[9][26]
Fig 1. Logical workflow for PROTAC and ADC synthesis.
Drug Delivery and Nanoparticle Surface Modification
PEGylation is a cornerstone of nanoparticle formulation for in vivo use.[] Attaching PEG chains to the surface of nanoparticles or liposomes creates a hydrophilic "stealth" layer.[][] This layer sterically hinders the adsorption of plasma proteins (opsonins), which would otherwise flag the particles for rapid clearance by the immune system (specifically, the reticuloendothelial system).[29][30]
Boc-NH-PEG11-OH is used to functionalize these nanoparticles.[][31] The hydroxyl end can be anchored to the nanoparticle surface, leaving the Boc-protected amine available for further modification. After deprotection, this amine can be used to attach targeting ligands (e.g., antibodies, peptides) that direct the nanoparticle to specific cells or tissues.[][] This strategy improves circulation time, enhances biocompatibility, and enables targeted drug delivery.[][30]
Solid-Phase Peptide Synthesis (SPPS)
Boc-NH-PEG11-OH can be incorporated directly into a peptide sequence during SPPS.[13][32] In Boc-based SPPS, the growing peptide chain is assembled on a solid resin support, with each incoming amino acid protected at its N-terminus by a Boc group.[12] After coupling an amino acid, the Boc group is removed with TFA to allow the next one to be added.[13] Boc-NH-PEG11-OH can be treated as a custom amino acid. Its carboxyl-activated hydroxyl end can be coupled to the free amine of the resin-bound peptide. Subsequently, the Boc group on the PEG linker is removed, and peptide synthesis continues. This introduces a flexible, hydrophilic spacer within or at the terminus of a peptide, which can be useful for improving solubility or for spacing a functional moiety away from the peptide backbone.
Protocols: Practical Application in the Lab
The following protocols provide a framework for the two most common manipulations of Boc-NH-PEG11-OH.
Protocol 1: Boc Group Deprotection
This protocol describes the standard procedure for cleaving the Boc protecting group to reveal the primary amine.
Objective: To generate H2N-PEG11-OH from Boc-NH-PEG11-OH.
Materials:
Boc-NH-PEG11-OH
Dichloromethane (DCM), anhydrous
Trifluoroacetic Acid (TFA)
Saturated sodium bicarbonate (NaHCO3) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Round bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
Dissolution: Dissolve Boc-NH-PEG11-OH in anhydrous DCM (e.g., 10 mL per 1 g of starting material) in a round bottom flask under a nitrogen or argon atmosphere.
Cooling: Cool the solution to 0°C in an ice bath.
Acid Addition: Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).[12][13] For example, add an equal volume of TFA to the volume of DCM used.
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
Quenching & Neutralization: Once the reaction is complete, carefully concentrate the solution under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in DCM and slowly add it to a stirred, chilled solution of saturated NaHCO3 to neutralize the remaining acid. Caution: CO2 gas will evolve.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with DCM.
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4.
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, H2N-PEG11-OH, which can often be used in the next step without further purification.
Fig 2. Workflow for Boc deprotection.
Protocol 2: Hydroxyl Group Activation and Conjugation to an Amine
This two-part protocol demonstrates how to convert the terminal -OH into a carboxylic acid and then couple it to a target molecule containing a primary amine (R-NH2).
Part A: Oxidation of Hydroxyl to Carboxylic Acid
Objective: To generate Boc-NH-PEG11-COOH from Boc-NH-PEG11-OH.
Materials:
Boc-NH-PEG11-OH
Jones reagent (CrO3 in sulfuric acid) or a milder alternative like TEMPO/bleach.
Acetone
Diethyl ether
Standard workup reagents
Procedure (using Jones Oxidation):
Dissolution: Dissolve Boc-NH-PEG11-OH in acetone and cool to 0°C.
Oxidation: Add Jones reagent dropwise with vigorous stirring until the orange/brown color persists.
Quenching: Add isopropanol to quench any excess oxidant.
Workup: After workup (typically involving filtration and extraction), the product Boc-NH-PEG11-COOH is isolated. Purification by column chromatography may be necessary.
Part B: EDC/NHS Coupling to a Primary Amine
Objective: To couple Boc-NH-PEG11-COOH to a target amine (R-NH2).
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
Procedure:
Activation: Dissolve Boc-NH-PEG11-COOH in anhydrous DMF. Add NHS (1.2 equivalents) and EDC (1.2 equivalents). Stir at room temperature for 1-2 hours to form the active NHS ester.
Coupling: To this solution, add the target amine (R-NH2, 1.0 equivalent) and, if the amine is a hydrochloride salt, DIPEA (1-2 equivalents).
Reaction: Stir the reaction mixture at room temperature overnight.
Workup & Purification: The reaction is typically quenched with water and the product is extracted with an appropriate organic solvent. Purification via flash chromatography or preparative HPLC yields the final conjugate: Boc-NH-PEG11-CO-NH-R.
The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide
Foreword: Beyond Synthesis, A Strategy of Control In the intricate world of drug development and bioconjugation, success is not merely defined by the synthesis of a final molecule but by the precision and control exerted...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Beyond Synthesis, A Strategy of Control
In the intricate world of drug development and bioconjugation, success is not merely defined by the synthesis of a final molecule but by the precision and control exerted at every step of its construction. Polyethylene Glycol (PEG) linkers are foundational tools, celebrated for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutics.[1][] However, the true potential of these linkers is unlocked only through the strategic use of protecting groups.
This guide moves beyond simple definitions to provide a deep, field-proven perspective on the tert-butyloxycarbonyl (Boc) protecting group. We will explore not just the "what" and "how," but the critical "why"—the causal logic that governs the choice of Boc protection in the synthesis of next-generation therapeutics like Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and peptide-drug conjugates.[1][3] This is a guide for the practicing scientist, designed to bridge chemical theory with practical application and analytical validation.
The Core Principle: Mastering Reactivity with the Boc Group
The primary function of any protecting group is to act as a temporary shield, reversibly rendering a functional group inert while chemical transformations are carried out elsewhere in the molecule.[3][4] The Boc group is a cornerstone of this strategy, specifically for protecting primary and secondary amines.[5]
1.1. Chemical Identity and Stability
The Boc group is a carbamate derived from tert-butanol. Its defining characteristic is its stability under a wide array of conditions, including basic, nucleophilic, and reductive environments.[1][3][6] This robustness is not a passive feature; it is an active enabler of complex, multi-step synthetic pathways. Its key vulnerability, and therefore its strategic utility, lies in its lability under acidic conditions.[7][8] This acid-labile nature is the foundation of its orthogonal relationship with other classes of protecting groups, most notably the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][7][9]
1.2. The Mechanism of Protection: A Shield Forged
The introduction of the Boc group onto an amine-terminated PEG linker is a straightforward yet critical reaction. It typically involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate ((Boc)₂O), often facilitated by a non-nucleophilic base.
The mechanism proceeds as follows:
The amine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[10][11]
This forms a tetrahedral intermediate.
The intermediate collapses, eliminating a tert-butyl carbonate leaving group.[10]
This unstable leaving group subsequently decomposes into carbon dioxide and tert-butoxide, which deprotonates the newly formed carbamate, driving the reaction to completion.[10]
1.3. The Mechanism of Deprotection: The Shield Removed
The strategic removal of the Boc group is achieved with strong acids, most commonly trifluoroacetic acid (TFA).[12][13] This process is clean, efficient, and generates volatile byproducts, simplifying purification.
The acid-catalyzed deprotection follows these steps:
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[13][14]
Cleavage: This protonation weakens the carbonyl-oxygen bond, leading to the cleavage of the group to form a stable tert-butyl carbocation and an unstable carbamic acid intermediate.[13][14]
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas.[13][14]
Amine Salt Formation: The newly liberated amine is immediately protonated by the excess acid in the reaction medium, yielding the amine as a trifluoroacetate salt.[13][14]
It is imperative to perform this reaction in a well-ventilated fume hood, as it generates both CO₂ gas and volatile, flammable isobutylene from the tert-butyl cation.[13][14]
A protocol's trustworthiness is defined by its reproducibility and its inclusion of validation checkpoints. The following methodologies represent robust, field-tested procedures for the protection and deprotection of amine-PEG linkers.
Protocol 1: Boc Protection of an Amine-Terminated PEG Linker
Objective: To protect a terminal primary amine on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
Amine-PEG-X (e.g., NH₂-PEG₄-COOH, 1.0 eq)
Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq)
Diisopropylethylamine (DIPEA, 2.5 eq)
Anhydrous Dichloromethane (DCM)
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
Anhydrous Na₂SO₄ or MgSO₄
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Step-by-Step Methodology:
Dissolution: Dissolve the amine-PEG linker (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. The base scavenges the acid byproduct and facilitates the reaction.
Reagent Addition: Add (Boc)₂O (1.2 eq) to the stirred solution. A slight excess ensures complete conversion of the starting material.
Reaction Monitoring (Trustworthiness Checkpoint): Stir the reaction at room temperature for 4-18 hours. The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.
TLC Analysis: Spot the reaction mixture against the starting amine. The product (Boc-PEG) will have a higher Rf value (be less polar) than the starting amine. A successful reaction shows the disappearance of the starting material spot.
LC-MS Analysis: A small aliquot is analyzed to confirm the presence of the desired product mass (Mass of starting material + 100.1 g/mol ) and the absence of the starting material.
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove acidic impurities), and brine (to remove residual water).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker, typically as a clear oil or waxy solid.
Final Validation: Obtain an NMR spectrum (¹H and ¹³C) to confirm the structure. The characteristic signal for the tert-butyl protons of the Boc group appears as a sharp singlet around 1.4 ppm in ¹H NMR.
Protocol 2: Acidic Deprotection of a Boc-Protected PEG Linker
Objective: To remove the Boc protecting group from a PEG linker to yield the free amine as its TFA salt.
Materials:
Boc-HN-PEG-X (1.0 eq)
Trifluoroacetic Acid (TFA)
Dichloromethane (DCM)
Toluene (for co-evaporation)
Rotary evaporator
Well-ventilated fume hood
Step-by-Step Methodology:
Setup (Safety First): Perform all steps in a certified chemical fume hood. TFA is highly corrosive.
Dissolution: Dissolve the Boc-protected PEG linker in DCM in a round-bottom flask.
Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v). A common ratio is 1:1 DCM:TFA.[6][12] Observe for slight effervescence as CO₂ is evolved.
Reaction Monitoring (Trustworthiness Checkpoint): Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS for the complete disappearance of the starting material.[6]
TLC Analysis: The deprotected amine salt product will have a much lower Rf value (be more polar) than the Boc-protected starting material.
LC-MS Analysis: Confirm the disappearance of the starting material mass and the appearance of the deprotected amine mass ([M+H]⁺ of Boc-PEG minus 100.1).
Removal of Volatiles: Upon completion, remove the DCM and excess TFA by rotary evaporation.
TFA Removal: To ensure complete removal of residual TFA, which can interfere with subsequent steps, add toluene to the residue and evaporate again. Repeat this co-evaporation process 2-3 times.[6][12]
Final Product: The resulting product is the amine-PEG linker as its TFA salt. It can often be used directly in the next step (e.g., amide coupling) with the addition of a suitable non-nucleophilic base to neutralize the salt.
Data-Driven Decisions: A Comparative Analysis
The choice between Boc and other protecting groups is a critical decision in any synthetic strategy. The most common alternative to the acid-labile Boc group is the base-labile Fmoc group. Their orthogonal nature is a cornerstone of modern peptide synthesis and complex bioconjugation.[6][7][9][12]
Ideal for syntheses involving base-sensitive moieties.[6]
Ideal for syntheses with acid-sensitive groups (e.g., Trt, tBu).[]
Primary Application
Solution-phase synthesis, specific solid-phase strategies.[12][]
Dominant in modern solid-phase peptide synthesis (SPPS).[]
Conclusion: The Boc Group as a Strategic Asset
The Boc protecting group is far more than a simple chemical shield; it is a strategic tool that provides chemists with precise control over the synthesis of complex PEGylated molecules. Its robust stability to basic conditions combined with its clean, efficient removal under acidolysis makes it an indispensable part of the drug development toolkit.[6] Understanding the causality behind its protection and deprotection mechanisms, adhering to analytically validated protocols, and making informed strategic choices between Boc and other orthogonal strategies are hallmarks of excellence in the fields of bioconjugation and medicinal chemistry. This guide serves as a foundational resource for researchers aiming to leverage the full potential of Boc-protected PEG linkers in their pursuit of novel therapeutics.
References
A Comparative Analysis of Boc vs. Fmoc Protection in PEG Linkers: A Guide for Researchers. Benchchem.
A Comparative Study of Boc versus Fmoc Protecting Groups for PEG Linkers. Benchchem.
PEG-Mediated Catalyst-free Facile Protocol for N-Boc Protection of Amines under Solvent-free Conditions. AWS.
. Benchchem.
Application Notes and Protocols for the Boc Deprotection of Tos-PEG9-Boc with Trifluoroacetic Acid (TFA). Benchchem.
A Technical Guide to the Solubility of Amino-PEG12-Boc. Benchchem.
The Pivotal Role of PEG Linker Length in Drug Delivery: A Comparative Analysis of Boc-NH-PEG12-propargyl. Benchchem.
The Strategic Advantage of Boc Protection in PEG Linkers: A Compar
Fmoc vs Boc: Choosing the Right Amino Acid Deriv
An In-Depth Technical Guide to Boc-Protected Amine PEG Linkers. Benchchem.
Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
Technical Deep Dive: The Strategic Utility of the Hydroxyl Terminus in BocNH-PEG11-OH
Executive Summary BocNH-PEG11-OH (tert-butyl (35-hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)carbamate) represents a critical class of heterobifunctional crosslinkers used in the synthesis of Proteolys...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
BocNH-PEG11-OH (tert-butyl (35-hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)carbamate) represents a critical class of heterobifunctional crosslinkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and surface-modified nanoparticles.[1]
While the Boc-protected amine serves as a latent attachment point (unmasked only under acidic conditions), the terminal hydroxyl group (-OH) functions as the primary, immediately accessible handle for chemical derivatization. This guide analyzes the mechanistic versatility of this hydroxyl terminus, detailing its activation, oxidation, and direct substitution pathways to facilitate precise bioconjugation.
Structural Anatomy & Physicochemical Properties
The utility of BocNH-PEG11-OH is defined by its asymmetry. The molecule is designed to bridge two distinct functional moieties—typically a targeting ligand and an effector molecule—while maintaining water solubility and minimizing steric hindrance.
Property
Specification
Strategic Implication
PEG Spacer Length
11 units (~40 Å extended)
Provides sufficient distance to avoid steric clash between E3 ligase and Target Protein (POI) in PROTAC ternary complexes.
Boc Group
Acid-labile protection
Orthogonal to the hydroxyl group. Remains stable during basic (alkylation) and oxidative transformations of the -OH terminus.
Hydroxyl Group
Primary Alcohol
The "Active Handle." It is nucleophilic but a poor leaving group, requiring activation (e.g., tosylation) or oxidation for coupling.
Solubility
Amphiphilic
Highly soluble in DCM, DMF, DMSO, and water. Facilitates reactions in both organic and aqueous-organic mixtures.
Synthetic Utility of the Hydroxyl Group[2][3][4][5][6]
The hydroxyl group in BocNH-PEG11-OH is chemically inert to direct nucleophilic attack. To utilize it for conjugation, it must be transformed. Three primary pathways dominate its application in drug discovery:
Pathway A: Activation via Sulfonylation (Leaving Group Installation)
The most common strategy is converting the hydroxyl into a sulfonate ester (Tosylate or Mesylate).[2] This transforms the -OH from a poor leaving group into an excellent one, enabling subsequent nucleophilic substitution (
Application: Synthesis of "Click" chemistry handles (e.g., conversion to Azide).
Pathway B: Oxidation to Carboxylic Acid
The primary alcohol can be oxidized to a carboxylic acid, creating a BocNH-PEG11-COOH linker. This allows for standard Amide coupling (EDC/NHS) to lysine residues or amine-bearing ligands.
Reagents: TEMPO/BAIB, Jones Reagent (use caution with Boc stability), or RuCl3/NaIO4.
Direct coupling of the hydroxyl group to a phenol or imide (e.g., Lenalidomide derivatives) using triphenylphosphine and a dialkyl azodicarboxylate (DEAD/DIAD).
Mechanism: Inverts stereochemistry (irrelevant for PEG) and activates oxygen in situ.
Application: Direct attachment of phenolic Warheads or E3 ligase ligands.
Visualization of Reaction Pathways[8]
The following diagram maps the logical flow of functionalizing the hydroxyl terminus while preserving the Boc-protected amine.
Figure 1: Divergent synthetic pathways for the BocNH-PEG11-OH hydroxyl terminus.
Experimental Protocols
Protocol A: Conversion to Tosylate (BocNH-PEG11-OTs)
This protocol activates the hydroxyl group for subsequent substitution.
Reagents:
BocNH-PEG11-OH (1.0 equiv)
-Toluenesulfonyl chloride (TsCl) (1.5 equiv)
Triethylamine (TEA) (2.0 equiv) or Pyridine
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
Dissolution: Dissolve BocNH-PEG11-OH in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under nitrogen atmosphere.
Base Addition: Add TEA (or Pyridine) and cool the solution to 0°C using an ice bath.
Activation: Dropwise add a solution of TsCl in DCM.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (stain with Ninhydrin or Iodine; PEG streaks, Tosyl UV active).
Workup: Wash with 1N HCl (cold, rapid wash to remove amine without deprotecting Boc), followed by saturated
and brine.
Purification: Dry over
, concentrate, and purify via silica flash chromatography (DCM/MeOH gradient).
Protocol B: TEMPO-Mediated Oxidation to Carboxylic Acid
This method is preferred over Jones oxidation to avoid potential acid-catalyzed deprotection of the Boc group.
Reagents:
BocNH-PEG11-OH (1.0 equiv)
TEMPO (0.2 equiv - catalytic)
BAIB (Bis-acetoxyiodobenzene) (2.5 equiv)
Solvent: Acetonitrile (ACN) / Water (1:1 v/v)
Step-by-Step:
Setup: Dissolve BocNH-PEG11-OH in ACN/Water mixture.
Catalyst Addition: Add TEMPO and BAIB.
Reaction: Stir at room temperature for 4–6 hours. The solution typically turns orange/reddish.
Quenching: Quench with 10% aqueous
(thiosulfate) to destroy excess oxidant.
Extraction: Acidify carefully to pH ~3-4 with dilute citric acid (protects Boc) and extract into Ethyl Acetate or DCM.
Isolation: The organic layer contains the carboxylic acid.[5] Verify by Mass Spec (ESI-).
PROTAC Linker Synthesis Workflow
In PROTAC development, BocNH-PEG11-OH is often used to link an E3 ligase binder (e.g., Thalidomide or VHL ligand) to a target protein binder.
Figure 2: Convergent synthesis workflow utilizing the orthogonality of the Boc and OH groups.
Troubleshooting & Stability
Hygroscopicity: PEG11 is highly hygroscopic. Always store the pure reagent under inert gas (Argon/Nitrogen) at -20°C. Allow the bottle to warm to room temperature before opening to prevent condensation.
Boc Stability: Avoid heating above 60°C in acidic media. During the oxidation of the hydroxyl group, ensure the pH does not drop below 3 for extended periods.
Purification: PEG derivatives lack strong UV chromophores (unless derivatized with Tosyl/Fmoc). Use Iodine staining or Dragendorff’s reagent for TLC visualization.
References
Master Organic Chemistry. Conversion of Alcohols to Tosylates and Mesylates. Available at: [Link]
The Strategic Application of BocNH-PEG11-OH in Modern Bioconjugation: A Technical Guide
Abstract In the landscape of advanced biotherapeutics and diagnostics, the precise and controlled linkage of molecules is paramount. Heterobifunctional linkers are central to this endeavor, and among them, BocNH-PEG11-OH...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of advanced biotherapeutics and diagnostics, the precise and controlled linkage of molecules is paramount. Heterobifunctional linkers are central to this endeavor, and among them, BocNH-PEG11-OH has emerged as a particularly versatile and valuable tool. This technical guide provides an in-depth exploration of BocNH-PEG11-OH, offering researchers, scientists, and drug development professionals a comprehensive understanding of its properties, strategic applications, and proven methodologies for its use in bioconjugation. We will delve into the core principles of PEGylation, the strategic importance of the Boc protecting group and the terminal hydroxyl moiety, and provide detailed, field-tested protocols for its application in creating sophisticated bioconjugates.
Introduction: The Pivotal Role of PEGylation and Precision Linkers
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established and powerful strategy to enhance the therapeutic properties of biomolecules.[1][2] By increasing hydrodynamic volume and masking surface epitopes, PEGylation can significantly improve a molecule's solubility, stability, and pharmacokinetic profile, while reducing its immunogenicity.[1][2][3] The linker connecting the PEG chain to the biomolecule is a critical determinant of the final conjugate's properties and efficacy.
BocNH-PEG11-OH is a monodisperse, heterobifunctional PEG linker, meaning it possesses two different reactive functional groups at opposite ends of a precisely defined PEG chain.[4] This discrete nature (dPEG®) is a significant advantage over traditional, polydisperse PEG reagents, as it ensures homogeneity in the final product, a critical factor for regulatory approval and consistent therapeutic performance.[5] This guide will focus on the practical application of this specific linker, providing the foundational knowledge and detailed protocols necessary for its successful implementation in the laboratory.
Unveiling the Molecular Architecture: Properties of BocNH-PEG11-OH
BocNH-PEG11-OH is characterized by a single, discrete chain of eleven ethylene glycol units, flanked by a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a primary hydroxyl group at the other.[4][6] This specific architecture imparts a unique set of properties that are highly advantageous for multi-step bioconjugation strategies.
The strategic placement of the Boc-protected amine and the terminal hydroxyl group allows for sequential and orthogonal conjugation, providing precise control over the assembly of complex biomolecular architectures.
Caption: Chemical structure of BocNH-PEG11-OH.
The Strategic Significance of the Functional Termini
The utility of BocNH-PEG11-OH lies in the distinct reactivity of its two terminal groups. This dual functionality is the cornerstone of its application in sophisticated bioconjugation schemes, such as the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[8][9][10]
The Boc-Protected Amine: A Gateway to Controlled Conjugation
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis and particularly in peptide chemistry.[11] Its key advantage is its stability under a wide range of conditions, yet it can be readily removed under acidic conditions to reveal the primary amine.[12] This allows for the initial attachment of the linker to a molecule via its hydroxyl terminus, followed by the deprotection of the amine for subsequent conjugation to a second molecule.
The Terminal Hydroxyl: A Versatile Handle for Modification
The primary hydroxyl group at the other end of the PEG chain is a versatile functional group that can be activated for reaction with a variety of nucleophiles.[13] This activation is a critical step to enable the conjugation of the linker to carboxyl groups, amines, or other functional groups on the target biomolecule.
Experimental Protocols: A Step-by-Step Guide to Application
The following protocols provide a detailed, self-validating framework for the effective use of BocNH-PEG11-OH in bioconjugation.
Protocol 1: Deprotection of the Boc Group
The removal of the Boc protecting group is the first step in utilizing the amine functionality of the linker. This is typically achieved under acidic conditions.
Principle: The Boc group is labile to acid, which cleaves the carbamate bond to release the free amine, carbon dioxide, and tert-butanol. Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose.[12][14]
Materials:
BocNH-PEG11-OH
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate
Rotary evaporator
Magnetic stirrer and stir bar
Procedure:
Dissolve BocNH-PEG11-OH in DCM in a round-bottom flask.
Cool the solution to 0°C using an ice bath.
Add TFA dropwise to the stirred solution. A typical ratio is 20-50% TFA in DCM (v/v).
Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
Extract the aqueous layer with DCM (3x).
Combine the organic layers and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the deprotected H2N-PEG11-OH.
Causality: The use of acidic conditions is crucial for the selective removal of the Boc group without affecting other acid-stable functionalities. The subsequent neutralization and extraction steps are essential for isolating the deprotected product in a pure form, ready for the next conjugation step.
Caption: Workflow for Boc deprotection of BocNH-PEG11-OH.
Protocol 2: Activation of the Hydroxyl Terminus and Conjugation to a Carboxylic Acid
To conjugate the PEG linker to a molecule containing a carboxylic acid, the hydroxyl group must first be activated. A common method is to convert it to a more reactive species, such as a tosylate or mesylate, which can then be displaced by the carboxylate. Alternatively, coupling agents like DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) can be used to form an active ester.
Principle: DCC and NHS react with the carboxylic acid on the target molecule to form an NHS-ester. This activated ester then readily reacts with the hydroxyl group of the PEG linker to form a stable ester bond.
Materials:
H2N-PEG11-OH (from Protocol 1)
Target molecule with a carboxylic acid group
N,N'-Dicyclohexylcarbodiimide (DCC)
N-Hydroxysuccinimide (NHS)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Magnetic stirrer and stir bar
Procedure:
Dissolve the carboxylic acid-containing molecule and NHS in anhydrous DCM or DMF.
Add DCC to the solution and stir at room temperature for 1-2 hours to form the NHS-ester. A white precipitate of dicyclohexylurea (DCU) will form.
Filter off the DCU precipitate.
Add the deprotected H2N-PEG11-OH to the filtrate containing the activated NHS-ester.
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to catalyze the reaction.
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, purify the conjugate using column chromatography or preparative HPLC.
Causality: The pre-activation of the carboxylic acid with DCC and NHS is a critical step to facilitate the efficient formation of an ester bond with the less nucleophilic hydroxyl group of the PEG linker. The choice of an anhydrous solvent is essential to prevent hydrolysis of the activated ester.
Caption: Workflow for hydroxyl group conjugation.
Applications in Advanced Bioconjugate Development
The unique properties of BocNH-PEG11-OH make it a valuable linker in several cutting-edge areas of biopharmaceutical research and development.
Antibody-Drug Conjugates (ADCs)
In the design of ADCs, the linker plays a crucial role in connecting the cytotoxic payload to the monoclonal antibody.[15][16] The hydrophilic PEG spacer of BocNH-PEG11-OH can improve the solubility and reduce the aggregation of the final ADC, while the defined length allows for precise control over the distance between the antibody and the drug.[2][17]
PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[8][9] The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[18] The PEG chain of BocNH-PEG11-OH can enhance the aqueous solubility of the PROTAC molecule and provide the necessary flexibility for the formation of a productive ternary complex.[18][]
Peptide and Protein Modification
BocNH-PEG11-OH can be used to PEGylate peptides and proteins to improve their pharmacokinetic and pharmacodynamic properties.[6][16] The ability to perform sequential conjugations allows for the site-specific modification of these biomolecules, preserving their biological activity.
Characterization of Bioconjugates
The successful synthesis of a bioconjugate using BocNH-PEG11-OH must be confirmed through rigorous analytical characterization. A combination of techniques is typically employed:
Mass Spectrometry (MS): Techniques such as ESI-MS and MALDI-TOF MS are invaluable for confirming the molecular weight of the final conjugate and determining the degree of PEGylation.[5][20]
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the conjugate and to separate it from unreacted starting materials.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the presence of the PEG chain and the successful formation of the desired covalent linkages.[21]
Conclusion
BocNH-PEG11-OH is a powerful and versatile tool in the field of bioconjugation. Its well-defined structure, coupled with its heterobifunctional nature, provides researchers with a high degree of control over the synthesis of complex biomolecular constructs. By understanding the fundamental principles of its reactivity and employing the robust protocols outlined in this guide, scientists and drug developers can effectively leverage the unique advantages of BocNH-PEG11-OH to advance the development of next-generation therapeutics and diagnostics.
References
PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). PubMed. Retrieved from [Link]
Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. (2021). PMC - NIH. Retrieved from [Link]
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Retrieved from [Link]
Analytical Measurement of PEGylated Molecules. (2012). Bioconjugate Chemistry. Retrieved from [Link]
Activated PEG derivatives for conjugation. (n.d.). ResearchGate. Retrieved from [Link]
Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. (2023). PMC - NIH. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2019). Frontiers. Retrieved from [Link]
Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved from [Link]
A schematic representation of peptide synthesis using Boc protected... (n.d.). ResearchGate. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. (2019). PubMed. Retrieved from [Link]
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]
Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. (2019). PubMed. Retrieved from [Link]
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). Retrieved from [Link]
Precision Linkerology: Technical Guide to BocNH-PEG11-OH
Topic: Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and CMC Leads in Drug Discovery. Executive Summary & Chemical Identity In the realm of targeted protein degradation (TPD), the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-depth Technical Whitepaper
Audience: Researchers, Medicinal Chemists, and CMC Leads in Drug Discovery.
Executive Summary & Chemical Identity
In the realm of targeted protein degradation (TPD), the linker is not merely a bridge; it is a thermodynamic and kinetic tuner of the ternary complex. BocNH-PEG11-OH (CAS: 1556847-53-0) represents a critical class of discrete polyethylene glycol (dPEG) linkers. Unlike polydisperse PEGs used in formulation, this molecule offers a defined chain length (11 ethylene oxide units), ensuring the exact molecular weight reproducibility required for structure-activity relationship (SAR) studies and CMC (Chemistry, Manufacturing, and Controls) compliance.
This guide analyzes the sourcing, purity characterization, and synthetic utility of BocNH-PEG11-OH, specifically within the context of PROTAC® (Proteolysis Targeting Chimera) development.
Colorless to light yellow viscous liquid or low-melting solid
Supplier Landscape & Purity Analysis
The transition from "research grade" to "development grade" hinges on purity. For BocNH-PEG11-OH, the critical quality attribute (CQA) is monodispersity .
The "n ± 1" Problem
Standard PEG polymerization yields a Gaussian distribution of chain lengths. However, BocNH-PEG11-OH is synthesized via stepwise oligomerization to ensure exactly 11 units. Lower-tier suppliers may supply a "quasi-PEG11" which is actually a mixture (e.g., n=9 to n=13).
Impact: Impurities with different chain lengths affect the linker's entropic penalty upon binding, potentially altering the IC₅₀/DC₅₀ of the final PROTAC.
Supplier Comparison (Field Data)
Note: Purity specifications are based on certificates of analysis (CoA) typical for these tiers.
Since the PEG backbone lacks strong UV chromophores (only the Boc group absorbs weakly at <220 nm), standard UV-HPLC is often insufficient for detecting non-Bocylated PEG impurities. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is mandatory for rigorous QC.
Figure 1: Recommended Quality Control workflow. Note the necessity of CAD/ELSD for detecting truncated PEG impurities that may lack the Boc chromophore.
Experimental Protocols
The bifunctional nature of BocNH-PEG11-OH allows for versatile synthetic strategies. The following protocols are optimized for high yield and minimal side reactions.
Protocol A: Hydroxyl Activation (Mesylation)
To couple the PEG linker to a ligand (e.g., a phenol or amine on the Warhead/E3 ligand), the hydroxyl group is typically converted to a leaving group.
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).
Mechanism: Nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur.
Dissolution: Dissolve BocNH-PEG11-OH (1.0 eq) in anhydrous DCM (0.1 M concentration) under N₂ atmosphere.
Base Addition: Cool to 0°C. Add TEA (1.5 eq) dropwise.
Activation: Add MsCl (1.2 eq) dropwise over 10 minutes. Maintain 0°C for 30 mins, then warm to RT for 2 hours.
Workup: Wash with 1M HCl (cold), then saturated NaHCO₃, then brine. Dry over Na₂SO₄.
Validation: TLC (MeOH/DCM 1:10) should show a shift. ESI-MS should show [M+H]⁺ ≈ 679.7 (Mesylated adduct).
Used after the OH-end has been conjugated to the first ligand.
Reagents: Trifluoroacetic acid (TFA), DCM.
Preparation: Dissolve the Boc-protected intermediate in DCM.
Acidolysis: Add TFA to achieve a final ratio of 1:4 (TFA:DCM). Note: High concentrations of TFA (1:1) can degrade long PEG chains over extended times; 20% is safer.
Reaction: Stir at RT for 1–2 hours. Monitor by HPLC-MS (loss of Boc mass -100 Da).
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.
Critical Step: The resulting amine will be a TFA salt. Ensure neutralization (e.g., with DIPEA) during the next coupling step.
Strategic Linkerology: Why PEG11?
In PROTAC design, the linker length determines the "reach" between the E3 ligase and the Protein of Interest (POI).
The "Goldilocks" Zone: PEG11 provides an extended length of approximately 40–45 Å (assuming ~3.5 Å per PEG unit in a zigzag conformation). This is often required for large E3/POI complexes where the binding pockets are deeply buried or distant.
Solubility (The "PEG Effect"): Long lipophilic linkers (alkyl chains) often ruin the physicochemical properties of a drug. PEG11 adds significant hydrophilicity, countering the lipophilicity of warheads like VHL ligands or Thalidomide derivatives, thereby improving the Topological Polar Surface Area (TPSA) and solubility.
Flexibility: The high conformational freedom of PEG11 allows the ternary complex to sample multiple orientations, maximizing the probability of finding a productive ubiquitination zone.
Synthesis Workflow: PROTAC Assembly
The following diagram illustrates the convergent synthesis strategy typically employed with BocNH-PEG11-OH.
Figure 2: Convergent synthesis workflow utilizing BocNH-PEG11-OH. Path A prioritizes the alkylation of the hydroxyl group before exposing the amine, preventing self-polymerization.
Handling & Storage Best Practices
Hygroscopicity: PEG derivatives are extremely hygroscopic. Moisture absorption leads to hydrolysis of activated esters or difficulty in weighing precise stoichiometry.
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
Thawing: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold product.
Stability: The Boc group is acid-labile; avoid exposure to acidic fumes in storage. The ether linkages in PEG are susceptible to oxidative degradation (peroxide formation) over long periods; store in the dark.
References
An, S., et al. (2018).[1] "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs."[1] EBioMedicine.[1]
Troup, R. I., et al. (2020).[2] "Current strategies for the design of PROTAC linkers: a critical review." Explor Target Antitumor Ther.
BroadPharm. "Boc-NH-PEG11-OH Product Specifications." BroadPharm Catalog. (Note: Verify specific catalog number BP-22801 vs structure on landing page).
Technical Whitepaper: Precision PEGylation Strategies using BocNH-PEG11-OH
[1] Executive Summary In the landscape of modern bioconjugation—specifically within the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the precision of the linker is as critic...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the landscape of modern bioconjugation—specifically within the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the precision of the linker is as critical as the potency of the payload. BocNH-PEG11-OH represents a premier class of discrete heterobifunctional linkers .[1] Unlike traditional polydisperse PEGs, which exist as a Gaussian distribution of chain lengths, BocNH-PEG11-OH is a single molecular entity with exactly 11 ethylene oxide units.[1]
This guide details the chemical principles governing this reagent, focusing on the orthogonality between the acid-labile Boc (tert-butyloxycarbonyl) group and the chemically versatile hydroxyl (-OH) terminus. It provides validated protocols for activation and deprotection, ensuring high-fidelity conjugation for drug development applications.[1]
Part 1: The Chemistry of Discrete Precision
Structural Integrity and Properties
BocNH-PEG11-OH (CAS: 1556847-53-0) is defined by three functional zones:
The Protected Amine (Boc-NH-): An acid-labile masking group that prevents polymerization during the initial conjugation of the hydroxyl end.[1]
The Discrete Spacer (-PEG11-): A monodisperse chain (
) that provides a fixed distance (~40–50 Å extended length) and specific solubility profile.
The Hydroxyl Terminus (-OH): A primary alcohol that serves as the initial handle for functionalization.
Table 1: Physicochemical Profile
Property
Specification
Significance
Molecular Weight
601.73 Da
Exact mass allows for precise Mass Spec characterization of conjugates.[1]
Purity (Dispersity)
Đ = 1.0 (Monodisperse)
Eliminates "smearing" in analytics; simplifies CMC (Chemistry, Manufacturing, and Controls) regulatory filings.
Functional Groups
Boc-Amine / Hydroxyl
Orthogonal reactivity: Base-stable/Acid-labile (Boc) vs. Activatable (-OH).[1]
Solubility
DCM, DMF, DMSO, Water
Versatile for both lipophilic small molecule and hydrophilic protein conjugation.
The "Discrete" Advantage in Drug Design
In PROTAC development, the linker length determines the ternary complex stability (Target-Linker-E3 Ligase). A polydisperse PEG creates a mixture of ternary complexes with varying stabilities, leading to inconsistent degradation rates. BocNH-PEG11-OH ensures every drug molecule has the exact same spatial geometry , maximizing the reproducibility of biological assays.
Part 2: Orthogonal Activation Strategies
The core challenge with BocNH-PEG11-OH is that the hydroxyl group is a poor nucleophile and a poor leaving group.[1] It must be "activated" (converted to a leaving group) to react with a payload. Crucially, this activation must occur under basic or neutral conditions to preserve the acid-sensitive Boc group.
Activation Logic: Mesylation/Tosylation
The standard approach is to convert the -OH to a Sulfonate ester (Mesylate or Tosylate).[2] These are excellent leaving groups for nucleophilic substitution (
) by amines, thiols, or phenoxides on the target payload.
Reagents: Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl).[1]
Base: Triethylamine (TEA) or Pyridine.
Solvent: Dichloromethane (DCM) (anhydrous).
Deprotection Logic: Acidolysis
Once the hydroxyl end is conjugated, the Boc group is removed to expose the primary amine for the second conjugation step.
Reagents: Trifluoroacetic acid (TFA) or HCl.[3][4][5]
Scavengers: If the payload contains electron-rich aromatic rings (e.g., indole, anisole), the tert-butyl carbocation generated during deprotection can alkylate the drug. Scavengers like Triisopropylsilane (TIPS) must be added.
Part 3: Visualization of Workflows
The following diagrams illustrate the chemical logic and decision pathways for using BocNH-PEG11-OH.
Diagram 1: Chemical Structure & Functional Zones
Caption: Functional segmentation of the BocNH-PEG11-OH molecule.[1]
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
Checkpoint: Monitor by TLC or LC-MS.[1] The shift in retention time will confirm conversion.
Workup: Wash with saturated
, then brine. Dry organic layer over . Concentrate in vacuo.[3]
Note: The Mesylate is relatively stable but should be used immediately or stored at -20°C under Argon.[1]
Protocol B: Boc Deprotection (TFA Method)
Objective: Remove the protecting group to liberate the primary amine.
Preparation: Dissolve the Boc-PEG-Conjugate in DCM.[1]
Acidolysis: Add an equal volume of Trifluoroacetic Acid (TFA) (Final concentration 50% v/v).
Modification: If the payload is acid-sensitive, use 4M HCl in Dioxane instead, or reduce TFA concentration to 10-20% and extend time.
Scavenger: Add 2.5% Triisopropylsilane (TIPS) if the payload contains electron-rich aromatics.
Reaction: Stir at room temperature for 30–60 minutes. Monitor by LC-MS (loss of -100 Da mass corresponding to Boc).[1]
Workup: Evaporate TFA under a stream of nitrogen or reduced pressure. Co-evaporate with toluene or DCM (3x) to remove residual acid. The product will exist as a TFA salt (
Common Organic Chemistry. Mechanism of Boc Deprotection with TFA.
[Link]
National Institutes of Health (NIH). Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics.
[Link]
An In-depth Technical Guide to BocNH-PEG11-OH for Targeted Protein Degradation
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of BocNH-PEG11-OH, a critical chemical tool in the rapidly evolving field of Targeted Protein Degrad...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of BocNH-PEG11-OH, a critical chemical tool in the rapidly evolving field of Targeted Protein Degradation (TPD). We will move beyond simple definitions to explore the mechanistic rationale, practical applications, and strategic considerations for employing this versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
The Dawn of a New Therapeutic Modality: Targeted Protein Degradation
For decades, drug discovery has been dominated by an occupancy-driven paradigm, where small molecules inhibit the function of a target protein by binding to its active site. However, this approach is limited, leaving an estimated 85% of the human proteome "undruggable." Targeted Protein Degradation (TPD) offers a revolutionary alternative. Instead of merely inhibiting a protein, TPD co-opts the cell's own machinery to eliminate it entirely.[1][2]
The primary cellular engine for this process is the Ubiquitin-Proteasome System (UPS).[3] TPD technologies, most notably PROTACs, act as heterobifunctional molecules that induce proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[4][5][6] This proximity enables the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome.[1][2] This event-driven, catalytic mechanism allows for the degradation of proteins at sub-stoichiometric concentrations, opening up new avenues for therapeutic intervention.[1][7]
The Architectural Core of a PROTAC: A Tripartite Alliance
A PROTAC molecule is a masterful piece of chemical engineering, comprising three distinct components:
A "Warhead": A ligand that specifically binds to the target Protein of Interest (POI).
An E3 Ligase Ligand: A moiety that recruits a specific E3 ubiquitin ligase (e.g., Cereblon or VHL).
A Linker: The chemical bridge that connects the warhead and the E3 ligase ligand.
The linker is far more than a passive tether; it is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[8]
Caption: Basic architecture of a Proteolysis Targeting Chimera (PROTAC).
Strategic Importance of the Linker in PROTAC Design
The choice of linker is a pivotal decision in PROTAC development. A well-designed linker must optimize the spatial orientation of the POI and E3 ligase to facilitate the formation of a stable and productive ternary complex—the cornerstone of successful degradation. Polyethylene glycol (PEG) chains are among the most common motifs incorporated into PROTAC linkers.[9]
Key Advantages of PEG Linkers:
Enhanced Solubility: PEG linkers are composed of repeating ethylene glycol units, which impart excellent hydrophilicity.[10] This property is crucial for improving the aqueous solubility of often-hydrophobic PROTAC molecules, which can in turn affect cell permeability and oral absorption.[11][12]
Biocompatibility: PEGs are well-known for their biocompatibility, lack of toxicity, and low immunogenicity, making them ideal for in vivo applications.[13][14][15]
Tunable Length: The length of a PEG linker can be precisely controlled, allowing for systematic optimization of the distance between the two ends of the PROTAC to achieve efficient degradation.[9][11][12]
Improved Pharmacokinetics: The hydrophilic nature of PEG can help shield the PROTAC from proteolytic enzymes, potentially extending its circulation half-life.[14] Some studies suggest that flexible PEG linkers can even improve cell permeability by allowing the molecule to adopt conformations that shield its polarity.[4]
A Detailed Profile: BocNH-PEG11-OH
BocNH-PEG11-OH is a discrete, monodispersed PEG linker, meaning it has a precise and defined number of 11 ethylene glycol units.[14] This uniformity is a significant advantage over polydispersed PEGs, ensuring batch-to-batch consistency in the final PROTAC conjugate. It is categorized as a heterobifunctional linker, possessing two distinct reactive ends.[16]
The strategic placement of a tert-butyloxycarbonyl (Boc) group on the amine is central to its utility. The Boc group is a robust protecting group that is stable under a wide range of reaction conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[19][20] This allows for a directed, sequential synthesis strategy, preventing unwanted side reactions and ensuring the linker is attached in the desired orientation.
Experimental Workflow: Synthesizing a PROTAC with BocNH-PEG11-OH
The synthesis of a PROTAC is a multi-step process that demands careful planning and execution. The protocol below outlines a generalized, self-validating workflow for constructing a PROTAC using BocNH-PEG11-OH.
Causality Behind the Strategy: We employ a sequential conjugation strategy. First, we modify the less sensitive hydroxyl end of the PEG linker. This preserves the protected amine for the final, often more delicate, coupling step after deprotection. This approach maximizes yield and minimizes purification challenges.
Caption: Generalized workflow for PROTAC synthesis using BocNH-PEG11-OH.
Step-by-Step Methodology
Objective: To synthesize a PROTAC molecule by sequentially coupling an E3 ligase ligand and a target protein warhead to the BocNH-PEG11-OH linker.
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature overnight.
Validation: Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.
Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate). Purify the resulting E3-Ligand-OTs via column chromatography.
Conjugation of Linker to Activated E3 Ligand:
Dissolve BocNH-PEG11-OH (1.1 eq) in anhydrous DMF.
Add sodium hydride (NaH) (1.1 eq) at 0 °C to deprotonate the hydroxyl group, forming the alkoxide. Stir for 30 minutes.
Add the purified E3-Ligand-OTs (1.0 eq) dissolved in anhydrous DMF to the reaction mixture.
Stir at room temperature overnight.
Validation: Monitor the formation of the BocNH-PEG11-E3-Ligand conjugate by LC-MS.
Quench the reaction carefully with saturated NH4Cl solution and extract the product. Purify by column chromatography or preparative HPLC.
Boc Group Deprotection:
Dissolve the purified BocNH-PEG11-E3-Ligand conjugate (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
Stir at room temperature for 1-2 hours.
Validation: Confirm the complete removal of the Boc group (mass change of -100.12 Da) via LC-MS.
Remove the solvent and excess TFA under reduced pressure. The resulting amine (H2N-PEG11-E3-Ligand) is often used directly in the next step as its TFA salt.
Final Amide Coupling to Warhead:
Dissolve the Warhead-COOH (1.0 eq) in anhydrous DMF.
Add a coupling agent such as HBTU (1.2 eq) and a non-nucleophilic base such as DIPEA (3.0 eq). Stir for 15 minutes to pre-activate the carboxylic acid.
Add the H2N-PEG11-E3-Ligand TFA salt (1.1 eq) dissolved in DMF to the activated warhead solution.
Stir at room temperature overnight.
Validation: Monitor the formation of the final PROTAC product by LC-MS, observing the expected molecular weight.
Final Purification and Characterization:
Purify the crude final product using reverse-phase preparative HPLC to achieve >95% purity.
Final Validation: Confirm the identity and purity of the final PROTAC molecule by:
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass.
¹H and ¹³C NMR: To confirm the chemical structure.
Analytical HPLC: To confirm purity.
Conclusion: A Versatile Building Block for Modern Drug Discovery
BocNH-PEG11-OH is not merely a chemical reagent; it is a strategic tool that provides a reliable and flexible scaffold for the construction of sophisticated PROTAC degraders. Its defined length, favorable physicochemical properties, and orthogonal protecting groups empower medicinal chemists to rationally design and synthesize novel therapeutics. By understanding the core principles of its application, from the logic of sequential synthesis to the impact of its PEG chain on the final molecule's properties, researchers can effectively leverage BocNH-PEG11-OH to accelerate the development of next-generation drugs targeting previously intractable diseases.
References
Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]
Gara, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. National Institutes of Health (NIH). Retrieved from [Link]
PEG Linker. (2023). PEG Linker. YouTube. Retrieved from [Link]
Kim, M. W., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. National Institutes of Health (NIH). Retrieved from [Link]
SINOPEG. (n.d.). Protac Linker - Monodisperse PEG. Retrieved from [Link]
ADC Review. (n.d.). PEG Linkers. Journal of Antibody-drug Conjugates. Retrieved from [Link]
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
Cecchini, C. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Retrieved from [Link]
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH). Retrieved from [Link]
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]
Lee, H., et al. (2023). Targeted Protein Degradation: Principles and Applications of the Proteasome. National Institutes of Health (NIH). Retrieved from [Link]
ResearchGate. (n.d.). Targeted protein degradation mechanisms. Retrieved from [Link]
BMG LABTECH. (2024). Targeted protein degradation & next-generation degraders. Retrieved from [Link]
Introduction: The Central Role of Hydrophilicity in Modern Therapeutics
An In-depth Technical Guide: Exploring the Hydrophilicity of PEG11 Linkers For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced drug development, particularly in bioconjugation, th...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide: Exploring the Hydrophilicity of PEG11 Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug development, particularly in bioconjugation, the physicochemical properties of a therapeutic agent are as critical as its mechanism of action. Many potent small molecule drugs are inherently hydrophobic, a characteristic that severely limits their clinical potential due to poor aqueous solubility, a tendency to aggregate, and rapid clearance from circulation.[1] Polyethylene glycol (PEG) linkers have emerged as a transformative solution, serving as versatile spacers that impart beneficial properties to conjugated molecules.[2][3]
This guide, written from the perspective of a Senior Application Scientist, delves into the core of this technology, focusing specifically on the 11-unit monodisperse PEG linker (PEG11). We will explore the structural basis of its hydrophilicity, provide quantitative data and detailed protocols for its characterization, and illustrate its pivotal role in enhancing the performance of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The Molecular Foundation of PEG Hydrophilicity
Polyethylene glycol is a synthetic polymer composed of repeating ethylene oxide units (–CH₂–CH₂–O–).[4] The fundamental source of its hydrophilicity lies in the ether oxygen atoms that punctuate the polymer backbone. These oxygens are capable of forming hydrogen bonds with water molecules, leading to the formation of a tightly associated hydration shell around the PEG chain.[5] This interaction effectively renders the molecule highly soluble in aqueous environments.[4]
A PEG11 linker is a monodisperse entity, meaning it consists of exactly eleven ethylene glycol subunits.[6] This precise length is a critical attribute in pharmaceutical development, ensuring homogeneity and batch-to-batch consistency of the final conjugate, which is a stringent regulatory requirement. The collective effect of these eleven units creates a distinct hydrophilic domain that can significantly influence the properties of a conjugated payload.
Caption: Hydrogen bonding between PEG11 ether oxygens and water.
The "Stealth" Effect and Its Pharmacokinetic Implications
The hydration shell created by the PEG11 linker does more than just enhance solubility. It forms a physical, flexible barrier around the conjugated molecule, a phenomenon often described as a "stealth" effect.[5][7] This shield sterically hinders the approach of larger molecules, which has two profound consequences for drug development:
Reduced Immunogenicity: The PEG layer can mask immunogenic epitopes on a protein or drug, reducing the likelihood of it being recognized and neutralized by the immune system.[8]
Decreased Opsonization and Clearance: The shield minimizes non-specific binding to plasma proteins that tag foreign particles (opsonins) for clearance by the mononuclear phagocyte system (MPS).[9][10] This reduction in opsonization leads to a longer circulation half-life and reduced renal clearance.[7][11]
This extended circulation time is not merely a passive benefit; it allows for greater accumulation of the therapeutic at the target site, such as a tumor, through mechanisms like the Enhanced Permeability and Retention (EPR) effect.[9][12]
Caption: The PEG11 linker's "stealth" effect shields the drug.
Quantitative Characterization of Hydrophilicity
To harness the benefits of a PEG11 linker, it is essential to quantify its hydrophilicity and the impact it has on a conjugate. Several well-established methods can be employed.
Data Presentation: Comparative Analysis of PEG Linkers
The following tables summarize key quantitative data that illustrates the impact of PEGylation on hydrophilicity and pharmacokinetics.
Table 1: Octanol-Water Distribution Coefficient (Log D) of PEGylated Compounds
The Log D is a measure of a compound's lipophilicity at a given pH. A lower Log D value indicates greater hydrophilicity.
Compound/Linker
PEG Length (n units)
Log D (pH 7.4)
Implication
Unmodified Payload
0
> 3.0
Highly Lipophilic
Payload-PEG4
4
~1.5
Increased Hydrophilicity
Payload-PEG11
11
< 0.5
Significantly Hydrophilic
Payload-PEG24
24
< -1.0
Maximally Hydrophilic
(Data is representative and synthesized from trends described in cited literature.[5])
Table 2: Water Contact Angle on PEG-Modified Surfaces
Contact angle goniometry directly measures surface wettability. A lower contact angle with water signifies a more hydrophilic surface.
(The exact angle can vary based on PEG density and substrate.)
Experimental Protocols for Hydrophilicity Assessment
As a Senior Application Scientist, I emphasize that robust, reproducible protocols are the bedrock of trustworthy data. The following methodologies provide a framework for assessing the hydrophilicity of PEG11-containing molecules.
Protocol 1: Determination of Octanol-Water Distribution Coefficient (Log D) via Shake-Flask Method
This protocol provides a direct measure of a compound's hydrophilicity.
Causality: The partitioning of a solute between two immiscible phases (n-octanol and water) is governed by its relative affinity for each phase. Hydrophilic compounds, like those conjugated with PEG11, will preferentially remain in the aqueous phase.
Methodology:
Preparation of Phases:
Pre-saturate n-octanol with water and water (phosphate-buffered saline, pH 7.4) with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures thermodynamic equilibrium.
Standard Preparation (Self-Validation):
Prepare stock solutions of known concentration for a hydrophilic standard (e.g., Caffeine) and a lipophilic standard (e.g., Testosterone) in the aqueous phase. This validates that the system can accurately measure both ends of the spectrum.
Sample Preparation:
Prepare a stock solution of the PEG11-conjugated compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).
Partitioning:
In a separation funnel, combine 10 mL of the pre-saturated aqueous phase containing the sample with 10 mL of the pre-saturated n-octanol phase.
Shake vigorously for 30 minutes to ensure complete partitioning.
Allow the phases to separate completely (centrifugation at low speed can aid this process).
Quantification:
Carefully collect an aliquot from the aqueous phase.
Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
The concentration in the octanol phase is determined by mass balance: Coctanol = (Cinitial - Caqueous).
Calculation:
Calculate Log D using the formula: Log D = log10 (Coctanol / Caqueous).
Protocol 2: Characterization by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol offers an indirect but powerful assessment of hydrophilicity.
Causality: In RP-HPLC, the stationary phase is hydrophobic (e.g., C18). Molecules are eluted by a mobile phase with increasing organic solvent content. Hydrophilic molecules have less affinity for the stationary phase and thus elute earlier (have a shorter retention time) than hydrophobic molecules.
Methodology:
System Setup:
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Detector: UV detector set to a wavelength appropriate for the payload's chromophore (e.g., 280 nm for proteins).
System Suitability (Self-Validation):
Inject a mixture of the unconjugated payload and the PEG11-conjugated molecule. A successful system will show a clear separation, with the PEGylated conjugate eluting significantly earlier.
Gradient Elution:
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B.
Inject the sample (e.g., 20 µL of a 1 mg/mL solution).
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
Data Analysis:
Record the retention time (tR) of the PEG11-conjugate.
Compare this tR to the unconjugated payload. A significant decrease in retention time provides qualitative and semi-quantitative evidence of increased hydrophilicity.
Application Workflow: Synthesis and Characterization of a PEGylated ADC
The true value of the PEG11 linker is realized in its application. The following workflow illustrates its integration into the development of an Antibody-Drug Conjugate (ADC).
Caption: Synthesis and characterization workflow for a PEGylated ADC.
This workflow demonstrates that assessing hydrophilicity is not an isolated academic exercise but an integral checkpoint (Step C3) in a comprehensive quality control strategy. The successful incorporation of the PEG11 linker, confirmed by methods like RP-HPLC, is a critical indicator of a potentially viable therapeutic candidate with improved solubility, stability, and pharmacokinetic properties.[14][15][]
Conclusion
The hydrophilicity imparted by PEG11 linkers is a powerful, enabling feature in modern drug development. By forming a stable hydration shell, these linkers fundamentally alter the physicochemical profile of hydrophobic molecules, transforming them from challenging compounds into promising therapeutic candidates. This guide has detailed the molecular basis for this property, provided robust, self-validating protocols for its characterization, and situated its importance within the practical workflow of bioconjugate development. Understanding and strategically applying the hydrophilic nature of PEG11 linkers allows researchers to overcome critical hurdles in drug delivery, ultimately paving the way for safer and more effective medicines.
References
PurePEG. (2025, July 1).
Walsh Medical Media. (n.d.).
Thermo Fisher Scientific. (2014, November 4).
Creative PEGWorks. (n.d.).
Creative Biolabs. (n.d.).
Springer Nature Experiments. (n.d.). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS.
BenchChem. (n.d.).
BroadPharm. (n.d.). PEG11, 5579-66-8.
National Institutes of Health (NIH). (n.d.).
BroadPharm. (n.d.).
Technology Networks. (n.d.).
BenchChem. (n.d.). The Pivotal Role of the PEG11 Linker in Advanced Drug Development: A Technical Guide.
ScienceDirect. (2021, September 30).
National Institutes of Health (NIH). (n.d.). Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers.
National Institutes of Health (NIH). (n.d.). Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection.
BenchChem. (2025, December).
BroadPharm. (n.d.).
National Institutes of Health (NIH). (n.d.).
National Institutes of Health (NIH). (n.d.). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery.
National Institutes of Health (NIH). (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs.
Precision Linkerology: The Role of BocNH-PEG11-OH in Next-Generation Drug Delivery
Executive Summary: The Shift to Discrete Precision In the early eras of PEGylation, polydisperse polyethylene glycols (PEGs) were the industry standard. While effective at extending half-life, their Gaussian molecular we...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Shift to Discrete Precision
In the early eras of PEGylation, polydisperse polyethylene glycols (PEGs) were the industry standard. While effective at extending half-life, their Gaussian molecular weight distributions introduced regulatory complexity and batch-to-batch variability.
BocNH-PEG11-OH represents a paradigm shift toward Discrete PEG (dPEG®) technology. Unlike its polymeric predecessors, this molecule is a single molecular entity (MW 601.73 Da) with a defined chain length of exactly 11 ethylene oxide units.
This guide details the technical application of BocNH-PEG11-OH as a critical heterobifunctional crosslinker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). It provides validated protocols for handling, deprotection, and conjugation, ensuring high-fidelity synthesis in novel drug delivery systems.
Molecular Architecture & Advantages
The "Goldilocks" Spacer
BocNH-PEG11-OH is chemically defined as tert-butyl (35-hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)carbamate.
In high-performance liquid chromatography (HPLC), polydisperse PEGs appear as broad "humps," masking impurities. BocNH-PEG11-OH appears as a single sharp peak . This allows for precise stoichiometric control during conjugation, a requirement for modern ADCs where the Drug-to-Antibody Ratio (DAR) must be tightly regulated.
Strategic Applications in Novel DDS
PROTAC Linkerology
In PROTAC design, the linker is not merely a connector; it dictates the thermodynamic stability of the ternary complex (Target-PROTAC-E3 Ligase).
The Reach: PEG11 provides sufficient flexibility and length to span the gap between the E3 ligase (e.g., Cereblon) and the target protein without inducing steric clashes.
The Stealth: The PEG chain minimizes non-specific binding to plasma proteins, improving the pharmacokinetic (PK) profile of the chimera.
Antibody-Drug Conjugates (ADCs)
Hydrophobic payloads (e.g., PBD dimers, Maytansinoids) often cause ADCs to aggregate or be cleared rapidly by the liver. Using BocNH-PEG11-OH as a spacer between the antibody and the cytotoxic payload acts as a "hydrophilic shield," masking the hydrophobicity of the drug and preventing aggregation.
Visualizing the Workflow
The following diagrams illustrate the critical pathways for utilizing BocNH-PEG11-OH in PROTAC synthesis and ADC construction.
Diagram 1: PROTAC Synthesis Workflow (Convergent)
Caption: Convergent synthesis strategy utilizing the orthogonality of the Boc and Hydroxyl groups.
Dissolution: Dissolve 100 mg of BocNH-PEG11-OH in 2 mL of anhydrous DCM in a round-bottom flask.
Acidification: Cool to 0°C on ice. Add 2 mL of TFA dropwise (Final concentration 50% v/v).
Why? The reaction is exothermic. Cooling prevents side reactions.
Reaction: Stir at room temperature for 30–60 minutes.
Validation Point: Monitor via TLC (System: 10% MeOH in DCM). Stain with Ninhydrin. The Boc-protected starting material will not stain; the product (free amine) will turn purple/blue .
Work-up: Evaporate volatiles under reduced pressure (Rotavap).
Scavenging (Critical): Co-evaporate with Toluene (3x) to remove residual TFA traces.
Why? Residual TFA can form salts that interfere with subsequent NHS-ester couplings.
Protocol B: Hydroxyl Activation (Tosylation)
Objective: Convert the -OH terminus into a good leaving group for nucleophilic substitution.
Navigating the Unseen: An In-depth Technical Guide to the Safe Handling of BocNH-PEG11-OH
Preamble: A Note on Proactive Safety In the dynamic landscape of drug discovery and development, novel chemical entities are the lifeblood of innovation. Among these, PROTAC (Proteolysis Targeting Chimera) linkers like B...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: A Note on Proactive Safety
In the dynamic landscape of drug discovery and development, novel chemical entities are the lifeblood of innovation. Among these, PROTAC (Proteolysis Targeting Chimera) linkers like BocNH-PEG11-OH are pivotal in forging new therapeutic pathways.[1] As researchers, our primary mandate is to push the boundaries of science, but this pursuit must be inextricably linked with an unwavering commitment to safety. This guide is conceived not as a rigid set of rules, but as a framework for informed risk assessment and safe laboratory practice when handling BocNH-PEG11-OH. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this document synthesizes information on its constituent functional groups—a Boc-protected amine and a polyethylene glycol (PEG) chain with a terminal hydroxyl group—along with established principles of laboratory safety. It is imperative that researchers supplement this guide with their institution's specific safety protocols and conduct a thorough risk assessment before commencing any experimental work.
Section 1: Unveiling the Molecular Profile of BocNH-PEG11-OH
BocNH-PEG11-OH is a heterobifunctional linker molecule characterized by a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a hydroxyl group at the other, connected by an 11-unit polyethylene glycol chain.[2] This structure imparts specific chemical properties that are central to its application in PROTAC synthesis and also inform its safe handling.[1]
A simplified representation of the BocNH-PEG11-OH molecule.
Section 2: Hazard Identification and Risk Assessment: A Synthesis of Knowns and Inferences
2.1 The Polyethylene Glycol (PEG) Backbone: Generally Benign but with Caveats
Polyethylene glycol is generally considered to have low toxicity and is used in numerous pharmaceutical and consumer products.[5] However, it is crucial to be aware of the following:
Thermal Decomposition: When heated to high temperatures, PEG can undergo thermal degradation, potentially producing flammable and toxic byproducts.[6][7][8][9][10] Experiments involving heating BocNH-PEG11-OH should be conducted in a well-ventilated area, away from ignition sources.
Oxidative Potential: The terminal hydroxyl group of the PEG chain can be oxidized.[11][12] While this is a key reaction for further functionalization, it also implies that the compound may be incompatible with strong oxidizing agents.
2.2 The Boc-Protected Amine: Stability and Deprotection Hazards
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions.[13] The primary hazard associated with this functional group arises during its removal (deprotection).
Acid-Labile Nature: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[14][15][16][17] This process generates isobutylene and carbon dioxide gas. Reactions involving Boc deprotection must be performed in a well-ventilated fume hood to avoid the buildup of pressure and potential inhalation of acidic vapors.[15]
2.3 Inferred Hazards and Necessary Precautions
Based on the nature of the molecule and general principles of chemical safety, the following potential hazards should be considered:
Eye Irritation: As with most chemicals, direct contact with the eyes is likely to cause irritation.
Skin Irritation: Prolonged or repeated skin contact may cause mild irritation.
Inhalation: While the vapor pressure is expected to be low, inhalation of any aerosols or mists should be avoided.
Section 3: Prudent Practices: A Workflow for Safe Handling and Storage
A systematic approach to handling and storage is fundamental to mitigating the risks associated with BocNH-PEG11-OH.
3.1 Personal Protective Equipment (PPE): The First Line of Defense
The following PPE should be considered mandatory when handling BocNH-PEG11-OH:[18]
PPE
Specifications
Rationale
Eye Protection
Safety glasses with side shields or chemical splash goggles.
Protects against accidental splashes to the eyes.
Hand Protection
Nitrile gloves.
Provides a barrier against skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated.
Body Protection
A standard laboratory coat.
Protects skin and personal clothing from spills.
Diagram 2: Safe Handling Workflow
A stepwise workflow for the safe handling of BocNH-PEG11-OH.
3.2 Storage and Stability: Preserving Integrity
Proper storage is crucial for maintaining the quality and stability of BocNH-PEG11-OH.
Temperature: For long-term storage, it is recommended to store the compound at -20°C.[2] For short-term storage, 4°C is acceptable.
Inert Atmosphere: While not always specified, storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent potential oxidation of the terminal hydroxyl group.
Light Sensitivity: While not explicitly stated for this molecule, many complex organic molecules are light-sensitive. Storing in an amber vial or in a dark location is a prudent measure.
Section 4: In Case of Unforeseen Events: Spill and Emergency Response
Preparedness is key to effectively managing accidental spills or exposures.
4.1 Spill Response: A Calm and Calculated Approach
In the event of a spill, the following steps should be taken:[19][20][21][22][23]
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
Assess the Spill: Determine the extent of the spill. For a small, manageable spill, proceed with cleanup. For a large or unmanageable spill, contact your institution's Environmental Health and Safety (EHS) department.
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
Clean Up: Carefully scoop the absorbent material into a designated chemical waste container.
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
Dispose: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Diagram 3: Spill Response Decision Tree
A decision-making workflow for responding to a chemical spill.
4.2 First Aid Measures: Immediate and Appropriate Action
In the event of personal exposure, immediate action is critical:[1][24]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
The disposal of BocNH-PEG11-OH and any associated waste must be conducted in accordance with local, state, and federal regulations. As a general guideline, it should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All waste, including empty containers and contaminated materials, should be collected in a properly labeled, sealed container and disposed of through your institution's hazardous waste management program.
Conclusion: A Culture of Safety
The responsible use of novel chemical reagents like BocNH-PEG11-OH is paramount to the advancement of science. This guide provides a foundational understanding of its potential hazards and the necessary precautions for its safe handling. However, it is not a substitute for professional judgment and a thorough, institution-specific risk assessment. By fostering a culture of safety-consciousness and proactive risk management, we can continue to explore the frontiers of drug discovery with confidence and care.
References
Han, S., Kim, C., & Kwon, D. (n.d.). Thermal/oxidative degradation and stabilization of polyethylene glycol. Retrieved from [Link]
Payne, R. B. (2007). Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin. PubMed. Retrieved from [Link]
Han, S., Kim, C., & Kwon, D. (1997). Thermal degradation of poly(ethyleneglycol). Korea University Pure. Retrieved from [Link]
Padfield, T., Winsløw, J., Pedersen, W. B., & Glastrup, J. (1990). DECOMPOSITION OF POLYETHYLENE GLYCOL (PEG) ON HEATING. Conservation Physics. Retrieved from [Link]
Padfield, T., Winsløw, J., Pedersen, W., & Glastrup, J. (1990). Decomposition of polyethylene glycol (PEG) on heating. Semantic Scholar. Retrieved from [Link]
Philippova, O. E., Lagutina, M. A., & Topchiev, D. A. (1986). Kinetic Studies of Acylation of Polyethylene Glycol Hydroxyl Groups. Taylor & Francis Online. Retrieved from [Link]
Wang, Z., et al. (2021). Boosting the Oxidative Potential of Polyethylene Glycol‐Based Polymer Electrolyte to 4.36 V by Spatially Restricting Hydroxyl Groups for High‐Voltage Flexible Lithium‐Ion Battery Applications. PMC. Retrieved from [Link]
CP Lab Safety. (n.d.). High Purity PEG Reagent, BocNH-PEG11-OH, 97% Min Purity, 1 gram. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
Ishida, T., et al. (2018). A hydroxyl PEG version of PEGylated liposomes and its impact on anti-PEG IgM induction and on the accelerated clearance of PEGylated liposomes. PubMed. Retrieved from [Link]
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]
University of California, Santa Cruz. (n.d.). Spill-Procedures. Retrieved from [Link]
ResearchGate. (2015). How can I oxidize a terminal PEG (MW:2000) hydroxyl group? Retrieved from [Link]
Scribd. (n.d.). Application Note - N-Boc Protection. Retrieved from [Link]
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
Step-by-Step Guide to Boc Deprotection of BocNH-PEG11-OH: An Application Note for Researchers
This comprehensive guide provides a detailed protocol and expert insights for the successful Boc deprotection of BocNH-PEG11-OH, a critical step in the synthesis of amine-functionalized PEG linkers for bioconjugation, dr...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides a detailed protocol and expert insights for the successful Boc deprotection of BocNH-PEG11-OH, a critical step in the synthesis of amine-functionalized PEG linkers for bioconjugation, drug delivery, and PROTAC development. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for generating H2N-PEG11-OH.
Introduction: The Significance of Amine-Terminated PEG Linkers
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and bioconjugate chemistry, due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1] The deprotection of BocNH-PEG11-OH unveils a primary amine, a versatile functional handle for conjugation to proteins, peptides, small molecules, or other biomolecules. This process is fundamental in the construction of more complex architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over linker chemistry is paramount.[2]
The Boc deprotection reaction proceeds via an acid-catalyzed cleavage. The reaction is initiated by protonation of the carbamate oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine as its corresponding salt.[3]
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Anhydrous
Any reputable supplier
For drying the organic layer.
Thin Layer Chromatography (TLC) plates
Silica gel 60 F254
MilliporeSigma
For reaction monitoring.
Ninhydrin stain
Any reputable supplier
For visualization of the amine product on TLC.
Step-by-Step Procedure
Reaction Setup:
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve BocNH-PEG11-OH (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
Place the flask in an ice bath and stir for 5-10 minutes to cool the solution to 0°C.
Addition of TFA:
Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution at 0°C. A common and effective ratio is a 1:1 or 2:1 mixture of DCM:TFA by volume.[4]
Rationale: Adding TFA at a low temperature helps to control any potential exotherm and minimize side reactions. A significant excess of TFA ensures the reaction goes to completion in a reasonable timeframe.
Reaction Monitoring:
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5][6]
Eluent system: A mixture of DCM and methanol (e.g., 9:1 or 8:2 v/v) is a good starting point.
Visualization:
The starting material (BocNH-PEG11-OH) will be visible under UV light (if it contains a UV-active group) or by staining with a general stain like potassium permanganate.
The product (H2N-PEG11-OH) will appear as a new, more polar spot (lower Rf value) and will stain positive (typically purple or blue) with ninhydrin, indicating the presence of a primary amine.[6] The starting material will not stain with ninhydrin.
The reaction is complete when the starting material spot is no longer visible on the TLC plate.
Workup and Isolation:
Method A: Direct Precipitation (for the TFA salt)
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and excess TFA.[7]
Dissolve the resulting residue in a minimal amount of DCM.
Slowly add the DCM solution to a flask containing cold diethyl ether (approximately 10-20 times the volume of the DCM solution) while stirring vigorously.
The product, H2N-PEG11-OH as its TFA salt, should precipitate out of solution as a white solid or an oil.
Collect the precipitate by filtration or decant the ether. Wash the product with fresh, cold diethyl ether to remove any residual TFA and impurities.
Dry the product under high vacuum.
Method B: Aqueous Workup (to obtain the free amine)
After completion of the reaction, carefully quench the reaction by slowly adding the mixture to a stirred, cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is basic (pH 8-9). Caution: This neutralization is exothermic and will release CO₂ gas. Perform this step slowly in a fume hood.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
Combine the organic layers and wash with brine.
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the free amine, H2N-PEG11-OH.[5]
Purification (if necessary):
The crude product may be pure enough for subsequent steps.
If further purification is required, column chromatography on silica gel can be employed. A gradient elution starting with DCM and gradually increasing the polarity with methanol is typically effective. The fractions can be monitored by TLC with ninhydrin staining.
Characterization of the Product (H2N-PEG11-OH)
Successful deprotection should be confirmed by a combination of spectroscopic methods.
Technique
Starting Material (BocNH-PEG11-OH)
Product (H2N-PEG11-OH)
¹H NMR
Presence of a singlet at ~1.45 ppm corresponding to the 9 protons of the tert-butyl group of the Boc protector.[8]
Try precipitation from a different solvent system or proceed with the aqueous workup to obtain the free amine, which may be a solid.
Low Yield
Product is water-soluble and lost during aqueous workup.
If the product has significant water solubility, minimize the volume of the aqueous wash and/or back-extract the aqueous layers multiple times with DCM. Alternatively, use the direct precipitation method.
Safety Precautions
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid.[11] It can cause severe burns to the skin and eyes and is harmful if inhaled.[11]
Always handle TFA in a well-ventilated chemical fume hood.[12]
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are suitable for short-term use, but should be changed immediately upon contact), a lab coat, and chemical splash goggles.[11][13]
In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle in a fume hood and avoid inhalation.
Waste Disposal: TFA waste should be collected in a designated, labeled hazardous waste container.[14] Neutralize any residual acid in glassware with a weak base (e.g., sodium bicarbonate solution) before cleaning.
References
Boc Deprotection Mechanism. (2022, December 14). Organic Chemistry - YouTube.
Application Notes and Protocols: Strategic Implementation of Boc-NH-PEG11-OH in Next-Generation Antibody-Drug Conjugate Development
I. Introduction: The Critical Role of Linker Design in Antibody-Drug Conjugate (ADC) Efficacy Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of monoclon...
Author: BenchChem Technical Support Team. Date: February 2026
I. Introduction: The Critical Role of Linker Design in Antibody-Drug Conjugate (ADC) Efficacy
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule payloads.[1] The efficacy and therapeutic index of an ADC are critically dependent on the linker that connects the antibody and the cytotoxic drug.[2] This linker is far from a passive spacer; it is a sophisticated chemical entity that governs the ADC's stability in circulation, its pharmacokinetic profile, solubility, and the mechanism of payload release at the target site.[1][] Among the diverse linker technologies, polyethylene glycol (PEG) linkers have emerged as indispensable tools for optimizing ADC properties.[2][4]
PEGylation, the covalent attachment of PEG chains, enhances the therapeutic efficacy of biologics by increasing their solubility, reducing immunogenicity, and extending their circulatory half-life.[5][6] Specifically in ADCs, hydrophilic PEG linkers can mitigate the aggregation often caused by hydrophobic payloads, allowing for higher drug-to-antibody ratios (DAR) without compromising stability.[2][7]
This technical guide focuses on the strategic application of Boc-NH-PEG11-OH , a discrete, heterobifunctional PEG linker, in the development of advanced ADCs. The tert-butyloxycarbonyl (Boc) protecting group on the amine terminus provides a crucial handle for controlled, sequential conjugation, preventing unwanted side reactions.[8][9] The terminal hydroxyl group offers a versatile point for subsequent activation and attachment of the cytotoxic payload. This guide provides a detailed narrative on the rationale behind experimental choices, step-by-step protocols for ADC synthesis and characterization, and visual aids to elucidate the underlying chemical and biological principles.
II. Physicochemical Properties and Advantages of Boc-NH-PEG11-OH
Boc-NH-PEG11-OH is a monodisperse PEG linker, meaning it has a precise, defined molecular weight (601.72 g/mol ) and chain length.[10][11] This homogeneity is a significant advantage over traditional polydisperse PEG reagents, as it leads to the production of more uniform ADC conjugates with predictable pharmacokinetic and safety profiles.[1][12]
Table 1: Key Properties of Boc-NH-PEG11-OH
Property
Value
Significance in ADC Development
Molecular Formula
C27H55NO13
Defines the exact composition of the linker.
Molecular Weight
601.72 g/mol
Ensures homogeneity of the final ADC product.[10][13]
PEG Chain Length
11 ethylene glycol units
Provides an optimal balance of hydrophilicity and linker length for many applications.[2]
Terminal Group 1
Boc-protected Amine
Allows for selective deprotection under acidic conditions, enabling sequential conjugation.[8][14]
Terminal Group 2
Hydroxyl (-OH)
Can be activated for efficient conjugation to payloads with various functional groups.
The core advantages of employing Boc-NH-PEG11-OH in ADC development include:
Enhanced Solubility and Stability: The hydrophilic PEG chain counteracts the hydrophobicity of many potent cytotoxic drugs, reducing the propensity for aggregation and improving the overall solubility of the ADC.[1][7]
Improved Pharmacokinetics: The hydrodynamic size imparted by the PEG linker can reduce renal clearance, thereby extending the circulation half-life of the ADC.[][5]
Controlled Synthesis: The orthogonal reactivity of the Boc-protected amine and the hydroxyl group allows for a directed and stepwise conjugation strategy. This is crucial for controlling the final ADC structure and achieving a defined DAR.[8]
Reduced Immunogenicity: PEGylation can "mask" the therapeutic protein from the host's immune system, potentially reducing its immunogenicity.[5][]
III. Experimental Workflow: From Linker to Characterized ADC
The development of an ADC using Boc-NH-PEG11-OH follows a multi-step synthetic and analytical pathway. The following sections provide detailed protocols for each critical stage.
A. Diagram of the Overall Experimental Workflow
Caption: Overall workflow for ADC synthesis and characterization.
B. Protocol 1: Boc Group Deprotection of Boc-NH-PEG11-OH
Rationale: The Boc group is a robust protecting group for amines that is stable under many reaction conditions but can be cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA).[8][16] This step is the gateway to utilizing the linker in subsequent conjugation reactions.
Materials:
Boc-NH-PEG11-OH
Dichloromethane (DCM), anhydrous
Trifluoroacetic acid (TFA)
Toluene
Saturated aqueous sodium bicarbonate solution
Rotary evaporator
Procedure:
Dissolve Boc-NH-PEG11-OH in anhydrous DCM (e.g., 10 mL DCM per 1 g of linker).
Cool the solution to 0°C in an ice bath.
Slowly add an equal volume of TFA to the stirred solution (e.g., 10 mL TFA for 10 mL DCM).
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
Monitor the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.
To ensure complete removal of residual TFA, add toluene (e.g., 20 mL) and co-evaporate under reduced pressure. Repeat this step two more times.
The resulting amine-PEG-TFA salt (H2N-PEG11-OH·TFA) can be used directly in the next step or neutralized by dissolving in water and washing with a saturated aqueous solution of sodium bicarbonate, followed by extraction and drying.
C. Protocol 2: Two-Step Conjugation to Antibody and Payload
Rationale: A two-step conjugation strategy is employed to maximize control over the reaction and minimize heterogeneity. First, the deprotected linker is activated and conjugated to the antibody, typically via surface-exposed lysine residues. After purification, the hydroxyl terminus of the PEG linker is activated for reaction with the payload. This modular approach allows for the purification of the intermediate (mAb-PEG-OH), ensuring a well-defined starting material for the final payload conjugation.
Rationale: The primary amine of the deprotected linker can be reacted with an activating agent to form a reactive species that readily couples with the ε-amino groups of lysine residues on the antibody surface. Here, we describe activation using p-nitrophenyl (PNP) chloroformate to create a reactive carbonate, which then reacts with the antibody under slightly basic conditions.
Materials:
H2N-PEG11-OH·TFA (from Protocol 1)
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
p-Nitrophenyl chloroformate
Anhydrous Dichloromethane (DCM)
N,N-Diisopropylethylamine (DIPEA)
Conjugation buffer (e.g., 100 mM sodium borate, pH 8.5)
Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) system for purification
Procedure:
Linker Activation:
Dissolve H2N-PEG11-OH·TFA in anhydrous DCM.
Add DIPEA (2-3 equivalents) to neutralize the TFA salt and act as a base.
Slowly add p-nitrophenyl chloroformate (1.1 equivalents) at 0°C.
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
Upon completion, evaporate the solvent to obtain the activated linker (pNP-O-CO-NH-PEG11-OH).
Antibody Preparation:
Buffer exchange the mAb into the conjugation buffer (e.g., 100 mM sodium borate, pH 8.5) to a final concentration of 5-10 mg/mL.
Conjugation:
Dissolve the activated linker in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO or DMF).
Add the activated linker solution to the stirred mAb solution. A typical starting molar excess of linker to mAb is 10-20 fold.
Allow the reaction to proceed at 4°C or room temperature for 4-16 hours with gentle agitation.
Purification:
Remove unreacted linker and co-solvent by purifying the mAb-PEG-OH conjugate using a TFF system or SEC.[] The purification should be performed into a buffer suitable for the next step (e.g., PBS, pH 7.4).
Rationale: The terminal hydroxyl group of the PEG linker on the purified mAb-PEG-OH conjugate must be activated to react with the payload. A common method is to convert the hydroxyl into a more reactive group, such as a p-nitrophenyl carbonate, which can then react with an amine-containing payload.
Materials:
Purified mAb-PEG-OH conjugate
p-Nitrophenyl chloroformate
Anhydrous organic solvent (e.g., DMF)
Amine-containing cytotoxic payload (e.g., a derivative of MMAE or PBD)
Purification system (TFF or SEC)
Procedure:
Activation of mAb-PEG-OH:
Lyophilize the purified mAb-PEG-OH or carefully exchange it into an anhydrous-compatible buffer system. Note: This step is challenging and requires careful optimization to maintain protein integrity.
Alternatively, a two-phase system or specific activating agents compatible with aqueous environments may be used. For this protocol, we describe a method assuming the reaction can be performed in a predominantly organic solvent with a solubilized antibody.
In a carefully controlled environment, dissolve the lyophilized mAb-PEG-OH in a suitable anhydrous solvent mixture (e.g., DMF with co-solvents).
Add p-nitrophenyl chloroformate and a non-nucleophilic base (e.g., DIPEA) and react for 2-4 hours.
Payload Conjugation:
Add the amine-containing payload (typically 1.5-3 equivalents per linker) to the activated mAb-PEG-pNP solution.
Allow the reaction to proceed for 2-12 hours at room temperature.
Final Purification:
Quench the reaction and remove unreacted payload and reagents.
Purify the final ADC (mAb-PEG-Payload) using TFF or SEC into a formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).
D. Diagram of the Chemical Reaction Scheme
Caption: Chemical reaction pathway for ADC synthesis.
IV. ADC Characterization: Ensuring Quality and Consistency
Thorough analytical characterization is essential to ensure the quality, consistency, and efficacy of the final ADC product.[17] Key parameters to assess include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, purity, and aggregation levels.
A. Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Rationale: Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing ADCs.[18] It separates ADC species based on their hydrophobicity. Since the cytotoxic payload is typically hydrophobic, species with more drugs attached (higher DAR) will be more hydrophobic and elute later from the HIC column. This allows for the determination of the average DAR and the distribution of drug-loaded species (e.g., DAR0, DAR1, DAR2, etc.).[17]
Materials:
Purified ADC sample
HIC column (e.g., TSKgel Butyl-NPR)
HPLC system with a UV detector
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
Procedure:
Equilibrate the HIC column with 100% Mobile Phase A.
Inject 20-50 µg of the ADC sample.
Elute the ADC species using a descending salt gradient (e.g., from 100% A to 100% B over 30 minutes).
Monitor the elution profile at 280 nm (for the antibody) and at the payload's characteristic absorbance wavelength.
Integrate the peak areas for each species (DAR0, DAR1, DAR2, etc.).
Calculate the average DAR using the following formula:
Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)
where i represents each drug-loaded species.
B. Protocol 4: Analysis by SEC and Mass Spectrometry
Rationale:
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the level of aggregation.[18] Aggregates can increase immunogenicity and are considered a critical quality attribute.
Mass Spectrometry (MS): Intact mass analysis under native or denaturing conditions provides a precise measurement of the mass of each ADC species, confirming the successful conjugation and allowing for an orthogonal determination of the DAR distribution.[17][19]
Procedure (Native SEC-MS):
Equilibrate an SEC column suitable for native MS with a volatile buffer (e.g., 100-400 mM ammonium acetate).[19]
Couple the SEC outlet directly to the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF).
Inject the ADC sample. The SEC step separates aggregates from the monomeric ADC and performs an online buffer exchange.
Acquire the mass spectrum for the main monomer peak.
Deconvolute the resulting spectrum to obtain the zero-charge mass for each drug-loaded species.
Confirm the identity of each peak and calculate the average DAR based on the relative abundance of each species.
Table 2: Summary of ADC Characterization Techniques
Technique
Parameter Measured
Typical Expected Outcome
HIC-UV
Average DAR, DAR Distribution
Average DAR of 2-4, with a defined distribution of species.[18]
SEC-UV
Purity, Aggregation
Monomer purity >95%, Aggregate <5%.
LC-MS (Intact Mass)
Mass of each species, DAR
Confirms covalent attachment and provides precise DAR values.[12]
Reduced Mass Analysis
Drug load on light vs. heavy chain
Confirms conjugation sites (e.g., on heavy chain for lysine conjugates).
Peptide Mapping (LC-MS/MS)
Site of conjugation
Identifies specific lysine residues that have been conjugated.[12]
V. Conclusion and Future Perspectives
The heterobifunctional linker Boc-NH-PEG11-OH offers a robust and versatile platform for the development of next-generation ADCs. Its discrete nature ensures homogeneity, while the orthogonal end-groups allow for a controlled and sequential conjugation strategy. This leads to well-defined conjugates with improved solubility, stability, and pharmacokinetic properties. The protocols outlined in this guide provide a comprehensive framework for synthesizing, purifying, and characterizing ADCs using this advanced linker technology.
Future trends in ADC linker design will likely focus on developing novel cleavable linkers that respond to the specific tumor microenvironment and incorporating branched or multi-arm PEGs to further increase drug loading in a controlled manner.[20][21] As our understanding of the complex interplay between linker, payload, and antibody continues to grow, tools like Boc-NH-PEG11-OH will remain fundamental to the rational design of safer and more effective antibody-drug conjugates.
VI. References
Wikipedia. (n.d.). PEGylation. Retrieved from [Link]
MilliporeSigma. (n.d.). Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding. Retrieved from [Link]
Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]
Bhaskar, V., & Lim, S. (n.d.). PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics. Retrieved from [Link]
Li, Y., et al. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceuticals, 15(3), 329. Retrieved from [Link]
Wang, Y., et al. (2024). Strategies for Non-Covalent Attachment of Antibodies to PEGylated Nanoparticles for Targeted Drug Delivery. Pharmaceutics, 16(7), 957. Retrieved from [Link]
Casey, J. R., & Chapman, A. P. (2012). Polymer Fusions to Increase Antibody Half-Lives: PEGylation and Other Modifications. In Antibody-Drug Conjugates (pp. 327-363). Humana Press.
D'Souza, C., et al. (2025). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 377, 47-57.
JenKem Technology. (2024, January 26). Heterobifunctional Multi-Arm PEGs for ADC Development. Retrieved from [Link]
Sharma, A., et al. (2023). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. Biosensors, 13(8), 820. Retrieved from [Link]
BOC Sciences. (n.d.). PEGylation of Antibodies. Retrieved from [Link]
The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]
Sanderson, R. J., et al. (2014). Analytical methods for physicochemical characterization of antibody drug conjugates. Therapeutic Delivery, 5(2), 143-156. Retrieved from [Link]
Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]
Waters Corporation. (n.d.). Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. Retrieved from [Link]
Li, W., & Zhan, P. (2013). Current drug research on PEGylation with small molecular agents. Progress in Polymer Science, 38(3-4), 421-444.
Wuhan Boren Kairun Pharmaceutical Co., Ltd. (n.d.). BocNH-PEG11-OH. Retrieved from [Link]
Nembaware, V., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10165. Retrieved from [Link]
Mohamed, M., et al. (2025). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. Pharmaceutics, 17(8), 1-22.
ResearchGate. (n.d.). The PEGylation of small-molecule drugs. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
NSP-Functional Polymers & Copolymers. (n.d.). Boc-amine azide-PEG-OH. Retrieved from [Link]
AxisPharm. (n.d.). Boc | Polymer PEG. Retrieved from [Link]
Ruixibiotech. (n.d.). BOC-NH-PEG-OH. Retrieved from [Link]
Technical Guide: Integrating BocNH-PEG11-OH into Solid-Phase Peptide Synthesis
The following Technical Guide and Protocol details the integration of BocNH-PEG11-OH into Solid-Phase Peptide Synthesis (SPPS) workflows. Executive Summary BocNH-PEG11-OH is a monodisperse polyethylene glycol linker feat...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Guide and Protocol details the integration of BocNH-PEG11-OH into Solid-Phase Peptide Synthesis (SPPS) workflows.
Executive Summary
BocNH-PEG11-OH is a monodisperse polyethylene glycol linker featuring a Boc-protected amine and a terminal primary hydroxyl group.[1] Unlike standard amino acids used in SPPS (which possess a carboxylic acid for amide bond formation), this reagent presents a "Hydroxyl Challenge" : the terminal alcohol cannot react directly with a resin-bound amine under standard HBTU/DIC coupling conditions.
This guide details the two primary chemical strategies to incorporate this building block into a peptide sequence on solid phase:
Strategy A (Carbamate Linkage): In situ activation of the hydroxyl group to form a stable carbamate bond with the peptide N-terminus.
Strategy B (Amide Linkage via Oxidation): Pre-conversion of the hydroxyl group to a carboxylic acid, followed by standard amide coupling.
Strategic Considerations & Mechanism
The Hydroxyl Challenge in SPPS
Standard SPPS relies on the nucleophilic attack of a resin-bound amine onto an activated carboxylic acid. BocNH-PEG11-OH lacks this acid group.[1] Attempting to couple it directly using HATU or DIC will result in 0% incorporation .
Linkage Stability Analysis
Carbamate (Strategy A): Stable to TFA (acid) and piperidine (base). Provides a chemically robust linker often used in PROTACs to modulate flexibility.
Amide (Strategy B): The "native" peptide bond mimic. Requires an oxidation step (OH
COOH) prior to coupling.
Ester (Strategy C): Coupling the OH to a resin-bound Carboxyl (e.g., Asp/Glu side chain). Note: Ester bonds are susceptible to hydrolysis and nucleophilic attack during cleavage; this is less common for backbone extension.
Workflow Visualization
The following diagram illustrates the decision matrix for incorporating BocNH-PEG11-OH.
Caption: Decision tree for incorporating BocNH-PEG11-OH into peptide backbones via Carbamate or Amide chemistries.
Stir vigorously at room temperature for 4–6 hours.
Workup:
Quench with 10% aqueous Na2S2O3.
Extract with DCM.[8] Wash organic layer with 1M HCl (to remove pyridine/amines if used) and Brine.
Dry over MgSO4 and concentrate.
Result:Boc-NH-PEG10-COOH (Note: The terminal carbon oxidizes, technically shortening the PEG count by one methylene unit in nomenclature, but the chain length remains similar).
SPPS Coupling:
Use the resulting Acid (3 equiv) with HATU (2.9 equiv) and DIPEA (6 equiv) in DMF.
Once the linker is attached, the Boc group remains on the distal end.
If continuing peptide synthesis:
STOP. You cannot remove the Boc group with Piperidine (Fmoc deprotection).
You must treat the resin with TFA to remove the Boc group.[6][8][9]
Warning: Treating resin with TFA usually cleaves the peptide from the resin (if using Wang/Rink Amide).
Solution: To grow off the PEG end, you must use a highly acid-sensitive resin (like 2-CTC or Sieber Amide ) where dilute TFA (1%) removes the Boc but leaves the peptide on resin. Or, use Fmoc-NH-PEG11-OH instead if you plan to continue SPPS.[1]
If this is the final step (N-terminal Capping):
Proceed to standard global cleavage (95% TFA, 2.5% TIS, 2.5% H2O).
The Boc group will be removed, yielding H2N-PEG11-Linker-Peptide .
Application Note: Strategic Utilization of BocNH-PEG11-OH in PROTAC Linkerology
Abstract This guide details the synthetic and biophysical application of BocNH-PEG11-OH (CAS: 1556847-53-0), a heterobifunctional polyethylene glycol linker, in the construction of Proteolysis Targeting Chimeras (PROTACs...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the synthetic and biophysical application of BocNH-PEG11-OH (CAS: 1556847-53-0), a heterobifunctional polyethylene glycol linker, in the construction of Proteolysis Targeting Chimeras (PROTACs). While shorter linkers (PEG3–5) are common, the extended length of PEG11 (~45 Å fully extended) is critical for bridging deep binding pockets and overcoming steric clashes in "difficult-to-degrade" targets. This note provides optimized protocols for converting the hydroxyl terminus into a reactive electrophile, controlled Boc-deprotection to prevent polymer fragmentation, and biophysical methods to quantify ternary complex cooperativity (
).
Introduction: The "Goldilocks" Zone of Linkerology
In PROTAC design, the linker is not merely a connector; it is a thermodynamic lever. The linker length determines the spatial proximity of the E3 ligase and the Protein of Interest (POI).
Why PEG11?
Reach: With 11 ethylene glycol units, this linker provides a substantial reach, essential when the E3 or POI ligand binds in a deep cleft (e.g., VHL or certain kinase inhibitors).
Solubility: The high hydrophilic character of the PEG11 chain counteracts the lipophilicity of large warheads, improving the final PROTAC's ADME profile.
Entropic Cost: Longer linkers generally incur a higher entropic penalty upon binding (
). However, if a shorter linker creates steric clash, the enthalpic gain of PEG11's flexibility outweighs the entropic cost.
Chemical Properties & Handling
Property
Specification
Molecular Formula
Molecular Weight
601.73 g/mol
Physical State
Viscous colorless to light yellow oil
Solubility
Soluble in DCM, DMF, DMSO, MeOH; Slightly soluble in water
Stability
Hygroscopic. Store at -20°C under inert gas (Ar/N2).
Handling Precaution: PEG derivatives are prone to auto-oxidation (peroxide formation) if exposed to air/light for extended periods. Always sample under nitrogen.
Synthetic Workflow: From Linker to PROTAC
The asymmetry of BocNH-PEG11-OH allows for sequential conjugation. The standard workflow involves activating the hydroxyl group, coupling the first ligand, deprotecting the amine, and coupling the second ligand.
Diagram 1: Synthetic Pathway
Caption: Step-wise synthesis of a PROTAC using BocNH-PEG11-OH. Blue: Starting Material; Yellow: Intermediates; Red: Critical Deprotection; Black: Final Product.
Protocol A: Activation of Hydroxyl Group (Tosylation)
The hydroxyl group is a poor leaving group. Converting it to a Tosylate (OTs) is preferred over halides for PEGs to minimize elimination side reactions.
Preparation: Dissolve BocNH-PEG11-OH (1.0 eq) in anhydrous DCM (0.1 M concentration).
Reagents: Add Triethylamine (TEA, 2.0 eq) and DMAP (0.1 eq) as a catalyst. Cool to 0°C.[1][2][3]
Checkpoint: Product should be a viscous oil. Confirm conversion by 1H NMR (Ar-H peaks of Tosyl group ~7.3-7.8 ppm).
Protocol B: Controlled Boc Deprotection
Long PEG chains can trap cations. Standard TFA deprotection can lead to alkylation of the PEG chain or sensitive residues on Ligand A if scavengers are not used.
Solvent System: Prepare a solution of TFA/DCM (1:4 v/v) .
Critical Additive: Add 2.5% Triisopropylsilane (TIPS) and 2.5% Water as cation scavengers.
Reaction: Add the Boc-protected intermediate to the mixture at 0°C. Stir at RT for 30–60 minutes.
Note: Do not over-react. Long exposure to strong acid can degrade ester linkages in Ligand A.
Quenching: Evaporate TFA under a stream of Nitrogen (do not use high heat).
Neutralization: Redissolve in minimal DCM and wash with cold saturated NaHCO3 immediately to prevent TFA-ester formation on any free hydroxyls.
Isolation: Isolate the free amine (often a salt) or proceed directly to the next coupling step (Amide bond formation using HATU/DIPEA).
Biophysical Characterization: The Ternary Complex
Once the PROTAC is synthesized, confirming the formation of the E3-PROTAC-POI ternary complex is vital. The stability of this complex is defined by the Cooperativity Factor (
: Positive cooperativity (The PROTAC stabilizes the protein-protein interaction).
: Non-cooperative (Independent binding).
: Negative cooperativity (Steric clash or entropic penalty).
Equation:
Where is the affinity of PROTAC to one protein, and is the affinity of the PROTAC-Protein complex to the second protein.[4]
Diagram 2: Ternary Complex Equilibrium
Caption: Thermodynamic equilibrium of ternary complex formation. PEG11 influences the transition from Binary to Ternary states.
Recommended Assay: TR-FRET
Setup: Label POI with a fluorophore (Acceptor) and E3 ligase with a Lanthanide (Donor), or vice-versa.
Titration: Titrate the PROTAC into a mixture of fixed concentrations of POI and E3.
Readout: A "Hook Effect" (bell-shaped curve) is expected.
Rising edge: Formation of ternary complex.[4][5][6]
Falling edge: Formation of binary complexes (saturation) at high PROTAC concentrations.
Interpretation: If PEG11 shows a lower
in TR-FRET compared to PEG3, it suggests the distance is too great for efficient energy transfer, or the ternary complex is less stable due to entropy. Verify with Surface Plasmon Resonance (SPR).
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield in Step 1
Hydrolysis of TsCl
Ensure DCM is anhydrous. Add TsCl at 0°C.
TFA Ester Formation
Reaction with free -OH groups during deprotection
Use 5% water in TFA cocktail. Perform basic workup (NaHCO3) immediately.
"Gummy" Product
Residual PEG polymer
PEG derivatives are hard to crystallize. Triturate with cold Diethyl Ether or Hexane to precipitate.
No Ternary Complex
Linker too long (Entropy)
If PEG11 fails, screen PEG5 or PEG8. If PEG11 binds but degrades poorly, the ubiquitination zone may be misaligned.
References
Mechanisms of PROTACs: Bondeson, D. P., et al. "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology 11, 611–617 (2015). Link
Linkerology & Cooperativity: Gadd, M. S., et al. "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology 13, 514–521 (2017). Link
PEG Linker Properties: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Antitumor Therapy 1, 273-312 (2020). Link
Boc Deprotection Protocols: Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[7] International Journal of Peptide and Protein Research 12, 258-268 (1978).[7] Link
Advanced Purification Protocols for BocNH-PEG11-OH and Its Conjugates
This Application Note is designed for researchers and drug development professionals working with BocNH-PEG11-OH (CAS: 1556847-53-0), a critical heterobifunctional linker used in PROTACs, Antibody-Drug Conjugates (ADCs),...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals working with BocNH-PEG11-OH (CAS: 1556847-53-0), a critical heterobifunctional linker used in PROTACs, Antibody-Drug Conjugates (ADCs), and surface modification.
Executive Summary: The "Invisible" Amphiphile Challenge
BocNH-PEG11-OH (MW ~601.73 Da) represents a unique purification challenge due to its amphiphilic nature and lack of UV chromophores . Unlike standard small molecules, this discrete PEG derivative is soluble in both aqueous and organic media, making standard liquid-liquid extraction (LLE) prone to yield loss. Furthermore, the absence of aromatic rings (excluding the weak UV absorption of the Boc carbonyl at ~210 nm) renders standard UV-Vis detection unreliable.
This guide details field-proven protocols to maximize recovery and purity, focusing on "Salting Out" Extraction , Visualization Strategies , and Orthogonal Chromatography .
Strategic Analysis of Physicochemical Properties
Property
Characteristic
Purification Implication
Molecular Weight
~601.73 Da (Discrete)
Non-volatile; amenable to Flash and Prep-HPLC.
Solubility
Amphiphilic (Water/DCM/MeOH soluble)
Critical Risk: High loss in aqueous washes. Requires brine saturation to force into organic phase.
UV Absorbance
Negligible (>220 nm)
Standard UV detectors (254 nm) will fail. ELSD or RI detection is mandatory for automated systems.
Avoid strong acids (TFA/HCl) during workup. Stable to mild bases (NaHCO₃).
Visualization & Detection: Seeing the Invisible
Before initiating purification, you must establish a reliable detection method. Standard UV visualization (254 nm) is ineffective.
A. Thin Layer Chromatography (TLC) Stains[1][2][3][4][5][6]
Iodine Chamber (
): Universal & Reversible. The PEG backbone complexes with iodine vapor, appearing as brown spots. This is the primary rapid check.
Dragendorff’s Reagent: Specific. Stains the polyether (PEG) backbone and carbamates as orange spots on a yellow background. Highly specific for PEG derivatives.
Ninhydrin: Negative Control. Will not stain BocNH-PEG11-OH unless heated vigorously to deprotect the amine in situ (appearing faint purple). Use this to detect unreacted free amine starting materials (e.g.,
).
B. Automated Chromatography Detection
Primary:ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are mass-sensitive and independent of optical properties.
Secondary: UV at 210 nm . Use only if ELSD is unavailable; expect baseline drift with gradient elution.
Protocol 1: The "Salting Out" Liquid-Liquid Extraction (LLE)
Use this for crude cleanup of reaction mixtures (e.g., after esterification of the hydroxyl group).
The Trap: A standard Water/DCM extraction will result in ~40-60% product loss into the aqueous layer due to the hydrophilicity of the PEG11 chain.
Step-by-Step Methodology:
Quench: Quench the reaction mixture (e.g., with water or dilute
).
Saturation (The Key Step): Add solid NaCl to the aqueous phase until it is saturated (undissolved salt remains). This increases the ionic strength, drastically reducing the solubility of the PEG derivative in water ("Salting Out" effect).
Extraction: Extract with Dichloromethane (DCM) or Chloroform (
) (3 x Vol). Avoid Ethyl Acetate if possible, as PEG solubility is lower compared to chlorinated solvents.
Wash: Wash the combined organic layers once with saturated brine. Do not wash with pure water.
Drying: Dry over anhydrous
(Sodium Sulfate), filter, and concentrate in vacuo.
Protocol 2: Normal Phase Flash Chromatography
Best for removing non-polar byproducts and very polar salts.
System Setup
Stationary Phase: Spherical Silica Gel (40–60 µm).
Mobile Phase A: Dichloromethane (DCM).
Mobile Phase B: Methanol (MeOH).
Modifier: 0.5%
or (Triethylamine) in Mobile Phase B. Crucial to prevent streaking of the carbamate.
Gradient Strategy
BocNH-PEG11-OH is highly polar. A standard 0-10% gradient may elute it too late or as a broad band.
Note: If the product "streaks" (elutes over 20+ fractions), switch to a Chloroform/Ethanol system (9:1 ratio is a good starting point isocratic check).
Protocol 3: Reverse Phase (C18) Polishing
Required for high-purity applications (PROTAC library synthesis) to remove n-1/n+1 PEG homologs.
System Setup
Column: C18 functionalized silica (e.g., Agilent ZORBAX or Phenomenex Luna).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
Detection: ELSD.
Gradient Strategy
Since BocNH-PEG11-OH is moderately hydrophilic, start with a low organic percentage.
Gradient: 5% B to 60% B over 20 minutes.
Elution: The product typically elutes between 30-45% ACN depending on the column load.
Workup: Lyophilize the fractions. Do not rotovap to dryness at high heat, as discrete PEGs can degrade or oxidize into peroxides.
Decision Logic & Workflow Diagram
Figure 1: Decision matrix for purifying BocNH-PEG11-OH reaction products, prioritizing extraction for bulk cleanup and C18 for homolog removal.
Storage and Stability
Oxidation Risk: PEG chains are susceptible to oxidative degradation (peroxide formation) when exposed to air and light.
Hygroscopicity: The product is highly hygroscopic.
Protocol: Store neat at -20°C under an inert atmosphere (Argon/Nitrogen). For long-term storage, dissolve in dry DCM or anhydrous Ethanol to prevent peroxide accumulation.
References
Vertex AI Search . (2025). Synthesis and Applications of Boc-Protected Amino PEG Linkers. nbinno.com. Link
BroadPharm . (n.d.). N-Boc-PEG11-alcohol Product Information and Solubility. BroadPharm.com. Link
TargetMol . (n.d.). Boc-NH-PEG11-OH PROTAC Linker Properties. TargetMol.com.[1] Link
Org Prep Daily . (2006).[2] TLC Staining Solutions for PEG and Amines. WordPress.com. Link
LCGC International . (2022). Tips & Tricks: Trouble Analyzing PEGs by Chromatography. ChromatographyOnline.com. Link
Application Note: BocNH-PEG11-OH Functionalization Strategies for PROTAC Synthesis and Biosensor Assays
Introduction: The "Goldilocks" Linker BocNH-PEG11-OH (t-Boc-N-amido-PEG11-alcohol) is a high-precision, discrete polyethylene glycol (dPEG) linker. Unlike polydisperse PEGs, which exist as mixtures of chain lengths, this...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Goldilocks" Linker
BocNH-PEG11-OH (t-Boc-N-amido-PEG11-alcohol) is a high-precision, discrete polyethylene glycol (dPEG) linker. Unlike polydisperse PEGs, which exist as mixtures of chain lengths, this molecule contains exactly 11 ethylene oxide units.
This specific length (~40–50 Å extended) is critical in two high-value applications:
PROTAC (Proteolysis Targeting Chimera) Development: It provides the optimal distance to bridge an E3 ubiquitin ligase and a target protein without inducing steric clashes or entropic penalties that shorter or longer linkers might cause.
Biosensor Surface Functionalization: It creates a non-fouling, hydrophilic spacer on gold or silica surfaces (e.g., SPR chips), projecting the capture ligand away from the surface boundary layer to improve binding kinetics.
This guide details the chemical workflows to functionalize the hydroxyl (-OH) and amine (-NH-Boc) termini for these specific assays.
Technical Specifications & Handling
Property
Specification
Formula
Molecular Weight
~601.73 Da
Purity Grade
>95% (Discrete PEG, Monodisperse)
Physical State
Viscous Colorless Liquid or Low-Melting Solid
Solubility
Soluble in DCM, DMF, DMSO, Methanol, Water
Storage
-20°C; Hygroscopic (Store under Argon/Nitrogen)
Critical Handling Note: PEG derivatives are hygroscopic. Always equilibrate the vial to room temperature before opening to prevent water condensation, which hydrolyzes activated esters and interferes with sensitive coupling reactions.
Workflow A: PROTAC Linker Synthesis
Objective: Convert BocNH-PEG11-OH into a heterobifunctional degrader.
Mechanism: The strategy utilizes "Orthogonal Deprotection." We first modify the hydroxyl group (while the amine is Boc-protected), then deprotect the amine to attach the second ligand.
Diagram: PROTAC Synthesis Logic
Caption: Step-wise conversion of the linker into a PROTAC molecule, utilizing orthogonal protection groups.
Detailed Protocol
Step 1: Hydroxyl Activation (Tosylation)
The -OH group is a poor leaving group. We convert it to a Tosylate (OTs) to enable nucleophilic substitution.
Dissolve: Dissolve BocNH-PEG11-OH (1.0 eq) in anhydrous Dichloromethane (DCM).
Add Base: Add Triethylamine (TEA, 1.5 eq) and cool to 0°C.
React: Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Add a catalytic amount of DMAP (0.1 eq).
Incubate: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (DCM/MeOH 95:5); the product (BocNH-PEG11-OTs) will have a higher Rf than the starting material.
Step 2: Ligand A Attachment (Nucleophilic Displacement)
Example: Attaching a phenol-containing Warhead (e.g., VHL ligand).
Prepare Nucleophile: Dissolve Ligand A (1.0 eq) in anhydrous DMF. Add
(2.0 eq) and stir for 30 min to generate the phenoxide anion.
Coupling: Add BocNH-PEG11-OTs (1.1 eq) dissolved in minimal DMF.
Heat: Stir at 60°C for 12–16 hours.
Purification: Dilute with water, extract with Ethyl Acetate. Purify via flash chromatography.
Step 3: Boc Deprotection
Exposing the amine for the second conjugation.
Reaction: Dissolve the intermediate in DCM. Add Trifluoroacetic Acid (TFA) to a final concentration of 20–50% (v/v).
Tip: A 1:1 DCM:TFA ratio is standard, but 4:1 is gentler if acid-sensitive groups are present.
Time: Stir at RT for 1–2 hours.
Workup (Critical): Evaporate volatiles under reduced pressure. Co-evaporate with toluene 3x to remove residual TFA (TFA salts can interfere with the next coupling).
Result:
(TFA salt).
Step 4: Ligand B Attachment (Amide Coupling)
Example: Attaching an acid-containing E3 Ligase Ligand (e.g., Pomalidomide-COOH).
Activation: Dissolve Ligand B-COOH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIEA (3.0 eq). Stir for 10 mins.
Coupling: Add the
salt. Adjust pH to ~8 using additional DIEA if necessary.
Objective: Create a carboxyl-terminated PEG monolayer on a sensor chip (e.g., SPR or QCM) to immobilize proteins via amine coupling.
Strategy: Convert the -OH to a -COOH group using Succinic Anhydride.[3][4]
Diagram: Surface Activation Workflow
Caption: Preparation of a heterobifunctional linker for biosensor surface grafting.
Detailed Protocol
Step 1: Conversion to Carboxyl (Hemisuccinate formation)
Reactants: Mix BocNH-PEG11-OH (1.0 eq), Succinic Anhydride (1.5 eq), and DMAP (1.5 eq) in anhydrous Dichloromethane (DCM) or Pyridine.
Conditions: Stir at RT overnight under Nitrogen.
Workup: Wash with 10% Citric Acid (to remove DMAP/Pyridine), then water. Dry organic layer and concentrate.[2]
Product: BocNH-PEG11-Succinate (Terminated with a free -COOH).
Note: This step assumes you are attaching the PEG linker to a surface that is already activated (e.g., an NHS-ester surface) or you are using the PEG's new COOH group to attach a protein.
Scenario: Immobilizing the PEG linker onto an Amine-coated surface (e.g., Silanized Glass).
Activate Linker: Dissolve BocNH-PEG11-Succinate in buffer (MES pH 5.0). Add EDC (0.4M) and NHS (0.1M). React for 15 mins.
Inject/Incubate: Flow the activated linker over the amine-surface.
Deprotect On-Chip: Flow 50% TFA (or 4M HCl in Dioxane) over the chip surface to remove the Boc group.
Result: A surface displaying free Primary Amines (
) at the end of a PEG11 spacer, ready to capture activated ligands.
Quality Control & Troubleshooting
Issue
Probable Cause
Solution
Incomplete Boc Deprotection
Acid concentration too low or reaction time too short.
Increase TFA to 50% or extend time. Ensure stirring is vigorous.
Low Yield in Tosylation
Water in solvent (Hydrolysis of TsCl).
Use freshly distilled DCM and store reagents in a desiccator.
Ether precipitation: Add cold diethyl ether to the crude oil to precipitate the salt as a solid.
Aggregation in Assay
PEG linker is too hydrophobic (rare for PEG11) or Ligand issue.
Ensure the PEG11 is discrete (dPEG). Polydisperse PEGs have variable solubility profiles.
References
PROTAC Linker Design Principles:
Troup, R. I., Fallan, C., & Baud, M. G. (2020).[6][][8] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[8] Link
PEG Surface Functionalization:
Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis. Link
Boc Deprotection Protocols:
Common Organic Chemistry. (n.d.). Boc Deprotection with TFA.[9][2][5][10] Link
Carboxylation of PEG Hydroxyls:
Zarrintaj, P., et al. (2018). Application of succinic anhydride-modified PEG for surface functionalization. ResearchGate Protocols. Link
Application Notes and Protocols for the Bioconjugation of BocNH-PEG11-OH with Proteins
Introduction: Strategic Protein Modification with PEGylation In the landscape of modern therapeutics and advanced proteomics, the precise modification of proteins is a cornerstone of innovation. PEGylation, the covalent...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Protein Modification with PEGylation
In the landscape of modern therapeutics and advanced proteomics, the precise modification of proteins is a cornerstone of innovation. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, has emerged as a preeminent strategy for enhancing the therapeutic efficacy of protein-based drugs.[1][2] This process can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and extends its circulating half-life.[1] Furthermore, the hydrophilic PEG chains can shield the protein from proteolytic enzymes and the host's immune system, thereby decreasing immunogenicity and antigenicity.[1]
This guide provides a comprehensive overview and detailed protocols for the bioconjugation of a specific, heterobifunctional PEG linker, BocNH-PEG11-OH, with proteins. This linker is of particular interest in multi-step bioconjugation schemes due to its distinct terminal functionalities: a hydroxyl group (-OH) and a Boc-protected amine (-NHBoc). The tert-butyloxycarbonyl (Boc) protecting group is a robust yet readily cleavable mask for the primary amine, allowing for the selective reaction of the hydroxyl terminus first.[3] This strategic protection is crucial for directing chemical modifications and enabling the sequential assembly of complex bioconjugates.[3]
The following sections will detail the chemical principles and step-by-step methodologies for activating the terminal hydroxyl group of BocNH-PEG11-OH, conjugating it to primary amines on a protein surface, and subsequently deprotecting the Boc group for potential further modifications.
Core Principles of the Conjugation Strategy
The conjugation of BocNH-PEG11-OH to a protein primarily targets the abundant primary amine groups found on the side chains of lysine residues and the N-terminus of the polypeptide chain.[4] However, the terminal hydroxyl group of the PEG linker is not inherently reactive towards these amines. Therefore, a two-stage chemical activation is necessary to facilitate a stable amide bond formation.
Stage 1: Conversion of the Terminal Hydroxyl to a Carboxylic Acid
The initial and critical step is the conversion of the terminal hydroxyl group of the PEG linker into a more reactive carboxylic acid. While several oxidation methods exist, many harsh oxidants like potassium permanganate or nitric acid can lead to the undesirable cleavage of the PEG's ether backbone.[3][5] A milder and more controlled approach is the reaction of the terminal hydroxyl group with succinic anhydride. This reaction forms an ester linkage and introduces a terminal carboxylic acid, effectively transforming the BocNH-PEG11-OH into a BocNH-PEG11-O-succinyl-COOH derivative.[6] This method is advantageous as it is high-yielding and preserves the integrity of the PEG chain.[6]
Stage 2: EDC/NHS-Mediated Amide Bond Formation
With the carboxylic acid in place, the next stage involves its activation to facilitate reaction with the protein's primary amines. The most widely employed method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[6] This reaction proceeds in two steps:
Activation: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.
Stabilization and Conjugation: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with primary amines on the protein to form a stable amide bond.[6]
This two-step, one-pot reaction provides excellent control and efficiency for the bioconjugation process.[6]
Visualizing the Workflow and Chemical Structures
To provide a clear conceptual framework, the following diagrams illustrate the chemical structures of the key molecules and the overall experimental workflow.
Caption: Key chemical structures in the conjugation pathway.
Caption: Overall experimental workflow for protein PEGylation.
Detailed Experimental Protocols
The following protocols provide a robust starting point for the conjugation of BocNH-PEG11-OH to a model protein. Optimization may be required depending on the specific protein and desired degree of PEGylation.
Protocol 1: Conversion of BocNH-PEG11-OH to BocNH-PEG11-O-succinyl-COOH
This protocol details the conversion of the terminal hydroxyl group to a carboxylic acid using succinic anhydride.
Materials:
BocNH-PEG11-OH
Succinic anhydride
4-Dimethylaminopyridine (DMAP)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Diethyl ether
0.1 M HCl
Brine (saturated NaCl solution)
Anhydrous sodium sulfate or magnesium sulfate
Rotary evaporator
Procedure:
Dissolve BocNH-PEG11-OH (1 equivalent) in anhydrous DCM.
Add succinic anhydride (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, wash the reaction mixture sequentially with 0.1 M HCl, water, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Precipitate the product by adding the concentrated solution to cold diethyl ether.
Collect the precipitate by filtration and dry under vacuum to yield BocNH-PEG11-O-succinyl-COOH.
Protocol 2: EDC/NHS-Mediated Conjugation to a Protein
This protocol describes the activation of the carboxylated PEG linker and its subsequent conjugation to a protein.
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
Purification system (e.g., Size Exclusion Chromatography (SEC) column or dialysis cassettes)
Procedure:
Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
PEG Linker Activation: In a separate tube, dissolve BocNH-PEG11-O-succinyl-COOH in a minimal amount of anhydrous DMF or DMSO. Add this solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
Add a 10- to 50-fold molar excess of the carboxylated PEG linker to the protein solution.
Add EDC and NHS (or Sulfo-NHS) to the reaction mixture to a final concentration of 10 mM and 25 mM, respectively.
Conjugation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
Purification: Purify the Boc-protected PEG-protein conjugate to remove unreacted PEG linker and coupling reagents. Size exclusion chromatography (SEC) or dialysis are effective methods for this purification step.[3]
Protocol 3: Boc Deprotection of the PEG-Protein Conjugate (Optional)
This protocol is for the removal of the Boc protecting group to expose a primary amine for further functionalization.
Triisopropylsilane (TIS) (as a scavenger, optional)
Purification system (e.g., SEC column or dialysis cassettes)
Procedure:
Lyophilize the purified Boc-protected PEG-protein conjugate to remove all buffer salts.
Resuspend the lyophilized conjugate in a solution of 20-50% TFA in DCM. If the protein is sensitive to organic solvents, aqueous TFA solutions can be used.
(Optional) Add TIS (2-5% v/v) as a scavenger to prevent side reactions.
Incubate the reaction at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS if possible.
Remove the TFA and DCM by evaporation under a stream of nitrogen.
Immediately purify the deprotected PEG-protein conjugate using SEC or dialysis against a suitable buffer to remove TFA and any byproducts.
Quantitative Data and Reaction Parameters
The following table summarizes key quantitative parameters for the conjugation protocols. These values should be considered as starting points and may require optimization for specific applications.
Parameter
Recommended Range
Rationale
PEG:Protein Molar Ratio
10:1 to 50:1
A molar excess of the PEG linker drives the reaction towards completion and allows for control over the degree of PEGylation.
EDC Concentration
10-20 mM
Sufficient concentration to activate the carboxylic acid groups on the PEG linker.
NHS Concentration
20-50 mM
Stabilizes the activated intermediate, improving conjugation efficiency.
Reaction pH (Conjugation)
7.2 - 8.0
Optimal for the reaction of NHS esters with primary amines on the protein.
Reaction Time (Conjugation)
2-4 hours at RT or overnight at 4°C
Allows for sufficient time for the conjugation reaction to proceed to completion. Lower temperatures can help maintain protein stability.
TFA Concentration (Deprotection)
20-50% in DCM
Effective for the cleavage of the Boc protecting group under mild acidic conditions.[3]
Characterization of the PEG-Protein Conjugate
Thorough characterization of the final conjugate is essential to ensure its quality and functionality.
SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation. A shift in the band corresponding to the protein will be observed.
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and to assess the distribution of PEGylated species (mono-, di-, multi-PEGylated).
Size Exclusion Chromatography (SEC): To confirm the purity of the conjugate and to separate it from unreacted protein and PEG.
Activity Assay: To ensure that the biological activity of the protein is retained after PEGylation.
Conclusion and Field-Proven Insights
The strategic use of BocNH-PEG11-OH in bioconjugation offers a powerful tool for the development of advanced protein therapeutics and research reagents. The ability to perform sequential conjugations, enabled by the orthogonal protecting group strategy, opens up possibilities for creating multifunctional biomolecules with precisely controlled architectures. The protocols detailed in this guide provide a robust foundation for researchers to successfully implement this technology. It is crucial to emphasize that while these protocols are broadly applicable, empirical optimization of reaction conditions for each specific protein is paramount to achieving the desired degree of PEGylation while preserving the protein's biological function. Careful characterization of the final conjugate is a non-negotiable step to validate the success of the bioconjugation process and to ensure the reliability and reproducibility of downstream applications.
References
CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid - Google P
Conversion of PEG to Succinylated PEG containing free-COOH group and... - ResearchGate. (URL: [Link])
Jones Oxidation - Organic Chemistry Portal. (URL: [Link])
Oxidation of polyethylene glycols by alcohol dehydrogenase - PubMed. (URL: [Link])
Polyethylene glycol radical-initiated oxidation of benzylic alcohols in compressed carbon dioxide - Green Chemistry (RSC Publishing). (URL: [Link])
Can someone suggest to me a protocol to synthesis COOH-PEG-COOH? - ResearchGate. (URL: [Link])
Synthesis of Polyethylene Glycol (PEG) Derivatives and PEGylated−Peptide Biopolymer Conjugates | Biomacromolecules - ACS Publications. (URL: [Link])
Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). (URL: [Link])
Chemical Conjugation of PEG (Chapter 3) - YouTube. (URL: [Link])
Spherotech, Inc. ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES SPHEROTM Technical Note. (URL: [Link])
A Simple Preparation of PEG‐Carboxylates by Direct Oxidation - Taylor & Francis. (URL: [Link])
Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - NIH. (URL: [Link])
Application Note: PROTAC Design and Synthesis using BocNH-PEG11-OH
Executive Summary & Strategic Rationale The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical screening to rational design.[1] A critical determinant of PROTAC efficacy is the linker , wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical screening to rational design.[1] A critical determinant of PROTAC efficacy is the linker , which governs solubility, cell permeability, and the spatial orientation required for the formation of a productive Ternary Complex (Target Protein : PROTAC : E3 Ligase).[2]
BocNH-PEG11-OH (CAS: 1556847-53-0) is a premium heterobifunctional linker specifically engineered for scenarios requiring extended reach and high aqueous solubility. With an approximate backbone length of ~40–45 Å, this linker is ideal for:
Deep Binding Pockets: Spanning the distance when ligand binding sites are buried deep within the protein structure.
Solubility Enhancement: The hydrophilic PEG11 chain counteracts the lipophilicity of heavy "warhead" ligands, improving the overall physicochemical profile (logD).
Orthogonal Synthesis: The acid-labile Boc (tert-butyloxycarbonyl) group and the chemically versatile Hydroxyl (-OH) group allow for controlled, stepwise assembly of the PROTAC molecule.
This guide details a robust, field-proven synthetic route utilizing BocNH-PEG11-OH to construct a PROTAC, focusing on a "Phenol-to-Amine" assembly strategy.
Mechanism of Action & Design Logic
Successful degradation requires the PROTAC to act as a scaffold, bringing the Target Protein (POI) and E3 Ligase into proximity.[3][] The linker length is not merely a bridge but a structural tuner.
The Ternary Complex Logic
If a linker is too short, steric clashes prevent complex formation (the "Hook effect" happens earlier). If too long, the entropic cost of folding reduces cooperativity (
). PEG11 is a "long-range" linker, often employed when shorter analogs (PEG2-PEG5) fail to induce degradation or when the exit vectors of the ligands face away from the protein interface.
Visualizing the Pathway
The following diagram illustrates the PROTAC mechanism and where the PEG11 linker functions.
Figure 1: Mechanism of PROTAC-mediated degradation. The PEG11 linker (yellow) facilitates the critical proximity between the Target Protein and E3 Ligase.
Experimental Protocol: Stepwise Synthesis
This protocol describes the synthesis of a PROTAC by linking a Phenolic Target Ligand (Warhead) to a Carboxylic Acid E3 Ligand (Anchor) using BocNH-PEG11-OH .
Route Overview:
Etherification: Mitsunobu reaction of BocNH-PEG11-OH with the Phenolic Warhead.
Deprotection: Removal of the Boc group to reveal a primary amine.
Amidation: Coupling the amine with the E3 Ligase Anchor (Acid).
Materials & Reagents
Component
Grade/Spec
Purpose
BocNH-PEG11-OH
>95% Purity
Linker scaffold
Phenolic Ligand
Dry Solid
Target Protein Binder (Warhead)
E3 Ligase Ligand-COOH
Dry Solid
E3 Binder (e.g., Pomalidomide-acid)
DIAD / PPh3
Reagent Grade
Mitsunobu Reagents
TFA / DCM
HPLC Grade
Boc Deprotection
HATU / DIPEA
Peptide Grade
Amide Coupling
DMF / THF
Anhydrous
Solvents
Step 1: Linker Attachment via Mitsunobu Reaction
Objective: Covalently attach the PEG linker to the Target Ligand via a stable ether bond.
Preparation: In a flame-dried round-bottom flask, dissolve the Phenolic Ligand (1.0 eq) and BocNH-PEG11-OH (1.2 eq) in anhydrous THF (0.1 M concentration).
Activation: Add Triphenylphosphine (PPh3) (1.5 eq) to the solution. Stir under inert atmosphere (
or Ar) at 0°C for 10 minutes.
Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) over 5-10 minutes. Note: The solution typically turns yellow.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours.
Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the phenol mass and appearance of the product mass
.
Workup: Concentrate the solvent in vacuo. Purify the residue using flash column chromatography (Gradient: 0–10% MeOH in DCM).
Tip: PEG derivatives can be oily; ensure thorough drying.
Step 2: Boc Deprotection
Objective: Unmask the amine terminus for the final coupling.
Activation: In a vial, dissolve the E3 Ligase Ligand-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Stir for 5 minutes to activate the acid.
Coupling: Add the Ligand-O-PEG11-NH2 (1.0 eq) (dissolved in minimal DMF) to the activated acid mixture.
Reaction: Stir at RT for 2–4 hours.
Monitoring: LC-MS is essential here. Watch for the formation of the final PROTAC mass.[5]
Purification: The crude mixture is best purified via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile with 0.1% Formic Acid).
Lyophilization: Freeze-dry the collected fractions to obtain the final PROTAC as a powder.
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for converting BocNH-PEG11-OH into a functional PROTAC.
Quality Control & Troubleshooting
Characterization Checklist
LC-MS: Confirm molecular weight. PEG chains often show a characteristic "hump" or multiple ionization states (
) due to their size and oxygen content.
1H NMR: Verify the PEG backbone (large singlet/multiplet ~3.6 ppm) and the disappearance of the Boc singlet (~1.4 ppm) after Step 2.
Solubility: Reconstitute the final PROTAC in DMSO for stock solutions (typically 10 mM).
Common Pitfalls
Issue
Probable Cause
Solution
Low Yield in Step 1
Steric hindrance of Phenol
Switch to Tosylation Route : Convert PEG-OH to PEG-OTs first, then react with Phenol + K2CO3.
Incomplete Deprotection
Boc group persistence
Ensure TFA is fresh. Increase reaction time or temperature to 35°C.
PEG Fragmentation
Harsh Acid/Heat
Avoid heating PEG chains in strong acid >40°C. PEG can degrade under extreme stress.
Purification Difficulty
PEG "smearing" on Silica
Use Reverse Phase (C18) chromatography or prep-HPLC instead of normal phase silica.
References
Impact of Linker Length on PROTAC Efficacy . National Institutes of Health (NIH). Available at: [Link]
General Trends in PROTAC Pharmacokinetics . Semantic Scholar. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Product: BocNH-PEG11-OH (t-Boc-N-amido-PEG11-alcohol)
CAS: 1556847-53-0 (and related discrete PEG analogs)
Molecular Weight: ~601.73 Da
Physical State: Viscous oil or waxy solid (dependent on ambient temp)[1]
Introduction: The Amphiphilic Paradox
Welcome to the Technical Support Center. You are likely here because BocNH-PEG11-OH is behaving inconsistently in your workflow. This molecule presents a classic "Amphiphilic Paradox":
The PEG11 chain is highly hydrophilic and flexible.
The Boc group is hydrophobic and bulky.
This duality causes unique solubility challenges—it may "oil out" during purification, form micelles in aqueous buffers, or refuse to crystallize. This guide provides field-proven protocols to overcome these specific physical chemistry barriers.
Module 1: Handling & Weighing (Pre-Synthesis)
User Issue: "The reagent is a sticky, viscous oil. It is impossible to weigh small amounts (e.g., 5 mg) accurately, and it absorbs moisture immediately."
Root Cause: Hygroscopicity & Viscosity
Low molecular weight PEGs (MW < 1000 Da) are naturally viscous liquids or low-melting waxes.[1] They are highly hygroscopic, meaning they pull water from the air, altering their effective mass and potentially quenching sensitive reactions.
The Solution: Volumetric Stock Solutions
Do not attempt to weigh <20 mg directly. Instead, create a high-concentration stock solution.
Protocol: Creating a Validated Stock Solution
Solvent Choice: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
Dissolution: Dissolve the entire commercial vial (e.g., 100 mg or 1 g) into the solvent to create a known concentration (e.g., 100 mg/mL).
Aliquot & Evaporate:
Pipette the required volume for your reaction into your flask.
Evaporate the solvent under high vacuum (rotavap or SpeedVac).
Validation Step: Verify the mass of the residue once to ensure your pipetting technique accounts for viscosity (viscous liquids often stick to tips; use "reverse pipetting").
Module 2: The "Oiling Out" Phenomenon (Purification)
User Issue: "After my reaction, I tried to precipitate the product using cold diethyl ether, but instead of a white powder, I got a sticky oil at the bottom of the flask."
Root Cause: Phase Separation Kinetics
BocNH-PEG11-OH derivatives often fail to form a crystal lattice because the flexible PEG chains prevent orderly packing.[1] When you add an anti-solvent (Ether/Hexane), the product separates as a liquid phase (oil) rather than a solid (precipitate).
Troubleshooting Workflow: From Oil to Solid
Step-by-Step Trituration Protocol:
If your product oils out, do not discard it.[1] Follow this "Scratch & Freeze" method:
Decant: Carefully pour off the cloudy supernatant (ether), leaving the oil.
Wash: Add fresh, cold diethyl ether (or MTBE).
Sonicate: Briefly sonicate to disperse the oil into droplets.
Freeze: Place the flask in a dry ice/acetone bath (-78°C) or liquid nitrogen. The oil will freeze into a solid.
Scratch: While cold, scratch the side of the flask vigorously with a glass spatula. This introduces nucleation sites.
Evaporate: Apply vacuum while the flask is still cold. As the solvent sublimes, the oil often converts to a foamy solid.
Visual Logic: Purification Decision Tree
Caption: Decision logic for handling phase separation during workup. The "Recovery Loop" is critical for maximizing yield when oiling occurs.
User Issue: "I dissolved the conjugate in PBS, but the solution is cloudy or the activity is lower than expected."
Root Cause: Micelle Formation
While PEG is water-soluble, the hydrophobic Boc group (or the payload you attached) can drive the molecules to aggregate into micelles, hiding the reactive functional groups.
The Solution: Co-Solvent Spiking
Do not dissolve directly in buffer. Use the "Organic Spike" method to ensure monodispersity before introducing the aqueous phase.
Protocol: The "Organic Spike" Dissolution
Dissolve: Dissolve the BocNH-PEG11-OH conjugate in a minimal volume of DMSO or Ethanol (e.g., 10-20 µL).[1]
Vortex: Ensure it is completely clear.
Dilute: Slowly add your aqueous buffer (PBS/Water) to the organic solution while vortexing.
Target: Keep final organic solvent concentration < 5% (v/v) to avoid biological toxicity.
Check: If cloudiness persists, the concentration is likely above the Critical Micelle Concentration (CMC). Dilute further or use a surfactant (e.g., Tween-20) if your assay permits.[1]
Module 4: Boc Deprotection Considerations
User Issue: "How do I remove the Boc group without damaging the PEG chain?"
Technical Insight:
The ether linkages in PEG are generally stable to acid, but they can oxidize. The main challenge is removing the excess acid (TFA) afterwards, as PEG-amines trap TFA salts tenaciously.
Recommended Protocol:
Reagent: 4M HCl in Dioxane (preferred over TFA for PEGs).
Why? HCl/Dioxane is easier to remove by evaporation than TFA, and it avoids the formation of trifluoroacetate salts which can be cytotoxic in cell assays.
Reaction: Stir at Room Temp for 30-60 mins.
Workup: Evaporate solvent directly. Do not use aqueous extraction (product is water-soluble).[1]
Neutralization: If using in conjugation immediately, neutralize the amine salt with DIPEA (Diisopropylethylamine) in situ.
References
BiochemPeg. Boc-NH-PEG4-COOH Solubility and Properties.[1][2] (General properties of Boc-PEG systems).
BroadPharm. Boc-PEG Linkers and Deprotection Protocols. (Handling of Boc-protected PEG reagents).[1][2][3][4]
Creative PEGWorks. General Technical Information: Solubility and Handling of Linear PEGs. (Viscosity and hygroscopicity data).
ResearchGate. Deprotection of N-Boc Group: Solvent-Free and Mechanochemical Approaches. (Alternative deprotection strategies).
TargetMol. Boc-NH-PEG11-OH Product Specifications and Storage. (Specific data for the PEG11 analog).
A Senior Application Scientist's Guide to Preventing Side Reactions
<Technical Support Center: BocNH-PEG11-OH > Welcome to the technical support hub for BocNH-PEG11-OH. As a heterobifunctional linker, this reagent is a powerful tool in bioconjugation, drug delivery, and PROTAC synthesis,...
Author: BenchChem Technical Support Team. Date: February 2026
<Technical Support Center: BocNH-PEG11-OH >
Welcome to the technical support hub for BocNH-PEG11-OH. As a heterobifunctional linker, this reagent is a powerful tool in bioconjugation, drug delivery, and PROTAC synthesis, prized for its ability to bridge molecules while enhancing solubility and stability.[1][2] However, its dual functionality—a reactive hydroxyl group and a protected amine—requires careful handling to prevent unwanted side reactions that can compromise experimental outcomes.
This guide is structured to provide direct answers to common challenges, explain the underlying chemical principles, and offer robust, field-tested protocols to ensure the success of your next experiment.
Part 1: Troubleshooting & FAQs - Diagnosing and Solving Common Side Reactions
This section addresses the most frequent issues encountered when working with BocNH-PEG11-OH.
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Caption: Troubleshooting flowchart for common BocNH-PEG11-OH side reactions.
Question 1: My mass spectrometry results show a product with double the expected PEG mass. What happened?
Answer: This is a classic case of di-PEGylation or oligomerization . It occurs when a single target molecule is modified by two PEG linkers, or when two PEG linkers react with each other.
Causality: This side reaction is driven by two primary factors:
Premature Boc Deprotection: If the Boc protecting group on the amine is accidentally removed, you create a bifunctional PEG molecule with a reactive amine at one end and an activated hydroxyl group at the other. This "unmasked" PEG can then react with another activated PEG linker, leading to dimerization.
Stoichiometric Imbalance: If your target substrate has multiple reactive sites and you use an excess of the activated PEG reagent, you increase the statistical probability of multiple sites on the same molecule being PEGylated.
Preventative Measures:
Verify Boc Integrity: Before starting the hydroxyl activation, confirm the integrity of the Boc group using TNBSA assay or ¹H NMR to ensure no premature deprotection has occurred.
Control Stoichiometry: Use a molar excess of your target substrate relative to the activated BocNH-PEG11-OH linker. This ensures the PEG reagent is the limiting reactant, minimizing the chance of multiple additions to a single target.
Controlled Addition: Add the activated PEG reagent to the reaction mixture slowly or via syringe pump. This keeps the instantaneous concentration of the PEG reagent low, favoring the reaction with the target substrate over self-reaction.
Question 2: I'm trying to deprotect the Boc group with Trifluoroacetic Acid (TFA), but my final product is impure and shows unexpected modifications. What's the issue?
Answer: The deprotection of the Boc group is straightforward but generates a highly reactive tert-butyl cation ((CH₃)₃C⁺) as a byproduct.[1][3] If not properly managed, this cation can cause significant side reactions.
Causality: The tert-butyl cation is a potent electrophile and can alkylate nucleophilic residues on your target molecule, particularly tryptophan, methionine, and cysteine.[1] This leads to undesired covalent modifications and a heterogeneous product mixture.
Preventative Measures: The Scavenger Cocktail:
Mechanism of Action: To prevent alkylation, you must include "scavengers" in your TFA deprotection solution. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your molecule of interest, effectively "trapping" it before it can cause damage.[1]
Protocol Validation: A standard and highly effective scavenger cocktail is crucial. Do not perform Boc deprotection with TFA alone.
Component
Typical % (v/v) in TFA
Purpose
Triisopropylsilane (TIS)
2.5%
Reduces oxidized methionine and traps the tert-butyl cation.
Water
2.5% - 5.0%
Promotes the removal of other protecting groups and aids in cation scavenging.
Dithiothreitol (DTT)
1.0% - 2.5% (w/v)
Protects cysteine residues from oxidation and alkylation.
Anisole
2.0%
A classic scavenger for protecting tryptophan residues.
Table 1: Recommended Scavenger Cocktail for Boc Deprotection with TFA.
Question 3: My PEGylation reaction is sluggish and gives very low yields. How can I improve it?
Answer: Low yield is almost always traced back to inefficient activation of the terminal hydroxyl group or degradation of the PEG reagent itself. The -OH group is not inherently reactive and must be converted into a better leaving group.
Causality & Solutions:
Hydrolysis: Activation reagents (e.g., EDC, NHS esters, tosyl chloride) and the activated intermediates themselves are highly sensitive to moisture.[4] Any water present in your solvents or on your glassware will hydrolyze these reagents, rendering them inactive.
Solution: Always use anhydrous (dry) solvents. Dry glassware in an oven (120°C) overnight and cool it under a stream of inert gas (nitrogen or argon) before use.
Oxidative Degradation: The polyether backbone of PEG is susceptible to oxidation, which can be initiated by light, atmospheric oxygen, or trace metal contaminants.[5][6] This leads to chain cleavage and loss of reactivity. The mechanism often involves the formation of hydroperoxides, which can decompose into various carbonyl-containing fragments.[7]
Solution: Store BocNH-PEG11-OH solid at -20°C under an inert atmosphere and protected from light.[5][8] When preparing solutions, use solvents that have been degassed by sparging with nitrogen or argon.
Sub-optimal pH: For many common activation and conjugation reactions, pH is critical. For example, activating a carboxylic acid with EDC/NHS for reaction with an amine is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS-ester with a primary amine is optimal at a physiological to slightly basic pH (7.2-8.5).[9][10]
Solution: Use appropriate buffer systems and carefully monitor the pH throughout the reaction. Avoid amine-containing buffers like Tris during the activation step, as they will compete in the reaction.[9]
Part 2: Deep Dive - Protocols & Mechanisms
This section provides detailed, self-validating protocols for key manipulations of BocNH-PEG11-OH.
Protocol 1: Activation of the Hydroxyl Group to a Tosylate
This protocol converts the terminal alcohol into a tosylate (-OTs), an excellent leaving group for subsequent nucleophilic substitution reactions.
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Caption: Experimental workflow for tosylation of BocNH-PEG11-OH.
Methodology:
Preparation: Dry all glassware in an oven at 120°C overnight. Allow to cool in a desiccator or under a stream of dry nitrogen.
Reaction Setup:
In a round-bottom flask equipped with a magnetic stir bar, dissolve BocNH-PEG11-OH (1.0 eq) in anhydrous Dichloromethane (DCM).
Add Triethylamine (TEA, 1.5 eq) or Pyridine (2.0 eq) as a base.
Place the flask under an inert atmosphere (nitrogen or argon).
Activation:
Cool the reaction mixture to 0°C using an ice-water bath.
Dissolve p-Toluenesulfonyl chloride (TsCl, 1.2 eq) in a minimal amount of anhydrous DCM.
Add the TsCl solution to the reaction mixture dropwise over 15 minutes.
Monitoring (Self-Validation):
Allow the reaction to warm to room temperature and stir for 4-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (e.g., 95:5). The product, BocNH-PEG11-OTs, should have a higher Rf value than the starting material.
Workup & Purification:
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Characterization: Confirm the structure and purity of the final product by ¹H NMR and LC-MS.
Mechanism Spotlight: The Role of Scavengers in Boc Deprotection
Understanding the mechanism validates the protocol. The acid-catalyzed removal of the Boc group proceeds via the formation of a carbamic acid intermediate, which spontaneously decarboxylates.[3][11]
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Caption: Mechanism of TFA-mediated Boc deprotection and scavenger action.
This diagram illustrates how the reactive tert-butyl cation branches off from the main deprotection pathway. Without a scavenger, it reacts with the target molecule. With a scavenger, it is intercepted and neutralized, preserving the integrity of the final product.
References
Huateng Pharma. Boc-NH-PEG4-OH, 106984-09-2. Available from: [Link]
Zhang, D., et al. (2024). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. Available from: [Link]
Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]
Jaskowski, T., et al. (2020). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). Polymer Degradation and Stability. Available from: [Link]
Verstraete, K., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS ONE. Available from: [Link]
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Available from: [Link]
ResearchGate. (2006). Thermo-oxidative degradation of poly(ethylene glycol)/poly(L-lactic acid) blends. Available from: [Link]
AxisPharm. (2024). Protocol for PEG Acid Reagents. Available from: [Link]
Lund University Publications. (2014). Optimization of a PEGylation process. Available from: [Link]
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]
Li, W., et al. (2018). Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. Expert Opinion on Drug Delivery. Available from: [Link]
Cheng, T. L., et al. (2012). Analytical measurement of PEGylated molecules. Bioconjugate Chemistry. Available from: [Link]
Ohta, K., et al. (2001). The First Step in Polyethylene Glycol Degradation by Sphingomonads Proceeds via a Flavoprotein Alcohol Dehydrogenase Containing Flavin Adenine Dinucleotide. Journal of Bacteriology. Available from: [Link]
ResearchGate. (2016). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Available from: [Link]
Cheng, T. L., et al. (2012). Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry. Available from: [Link]
Yang, N., et al. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics. Available from: [Link]
Moghimi, S. M., et al. (2023). PEGylation technology: addressing concerns, moving forward. Drug Delivery. Available from: [Link]
Hampton Research. PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. Available from: [Link]
Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Available from: [Link]
Dwyer, D. F., et al. (1983). Degradation of ethylene glycol and polyethylene glycols by methanogenic consortia. Applied and Environmental Microbiology. Available from: [Link]
Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Available from: [Link]
Mayr, J., et al. (2014). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Bioconjugate Chemistry. Available from: [Link]
Thermo Fisher Scientific. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Available from: [Link]
Wagner, A., et al. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. Bioconjugate Chemistry. Available from: [Link]
Google Patents. (2016). Amine pegylation methods for the preparation of site-specific protein conjugates.
J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]
Kawai, F. (2002). Microbial degradation of polyethers. Applied Microbiology and Biotechnology. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Optimization of PROTAC Stability using BocNH-PEG11-OH Linkers
Reference ID: #PEG11-STAB-001
Status: Open
Assigned Specialist: Senior Application Scientist, PROTAC Chemistry Division
Introduction: Why BocNH-PEG11-OH?
Welcome to the PROTAC Linker Support Center. You are likely utilizing BocNH-PEG11-OH (CAS: 1556847-53-0) to address solubility issues or to span a significant distance between your E3 ligase ligand (e.g., Thalidomide, VHL-ligand) and your Protein of Interest (POI) warhead.
This specific linker offers two distinct advantages:
Hydrophilicity: The 11-unit ethylene glycol chain dramatically reduces the logP of the final chimera, countering the "grease" often associated with complex PROTACs.
Length (~40 Å): It allows the formation of ternary complexes where the E3 ligase and POI binding sites are deeply buried or require significant spatial separation.
However, the flexibility and length of PEG11 introduce unique challenges in synthesis , permeability , and metabolic stability . This guide addresses these specific pain points.
Module 1: Synthetic Troubleshooting (The "Making It" Phase)
Issue 1: Low Yields Converting the Hydroxyl (-OH) Terminus
User Report: "I tried a Mitsunobu reaction to attach my POI ligand to the OH end of the linker, but purification is a nightmare, and yields are <20%."
Root Cause:
While Mitsunobu reactions are standard for primary alcohols, long PEG chains (like PEG11) often complex with Triphenylphosphine oxide (TPPO), making chromatographic separation difficult. Furthermore, the flexibility of the PEG chain can lead to intramolecular side reactions.
Resolution Protocol: The Sulfonate Activation Route
Avoid direct Mitsunobu on PEG11 if purification is failing. Convert the hydroxyl to a leaving group (Tosylate or Mesylate) first.
Step-by-Step Protocol:
Activation: Dissolve BocNH-PEG11-OH (1 eq) in dry DCM. Add Et3N (1.5 eq) and catalytic DMAP.
Workup: Wash with dilute HCl and brine. The PEG-Tosylate is often pure enough to proceed without flash chromatography (or requires a simple short plug).
Coupling: React the PEG11-OTs with your ligand (containing a phenol or amine) using K2CO3 in DMF at 60°C. This S_N2 displacement is cleaner and easier to purify than a Mitsunobu mixture.
Issue 2: Linker Degradation During Boc-Deprotection
User Report: "After removing the Boc group with neat TFA, my LC-MS shows fragmentation of the PEG chain."
Root Cause:
Polyethers are susceptible to oxidative degradation. High concentrations of Trifluoroacetic acid (TFA), especially if old or containing trace metals, can promote autoxidation of the ether bridges, leading to chain cleavage.
Cocktail Preparation: Do not use neat TFA. Prepare a solution of TFA/DCM (1:1) containing 5% Triisopropylsilane (TIPS) and 5% Water .
Reaction: Stir at room temperature for 30–60 minutes.
Quench: Immediately remove solvent under N2 flow (do not use high heat on the rotovap).
Neutralization: Resuspend in DMF and neutralize with DIPEA immediately before the next coupling step.
Module 2: Biological Stability & Permeability (The "Cell" Phase)
Issue 3: High Potency in Lysate, Low Potency in Live Cells
User Report: "My PROTAC degrades the target in lysate (Western Blot), but DC50 in live cells is >10 µM. Is the linker unstable?"
Root Cause:
This is likely a permeability issue, not stability. A PEG11 linker adds significant Topological Polar Surface Area (TPSA). If the TPSA exceeds 140–160 Ų, the molecule cannot passively diffuse through the cell membrane (the "Lipinski Rule of 5" violation).
Diagnostic Workflow:
Compare your biochemical IC50 (ternary complex formation) vs. cellular DC50.
High Biochemical Potency + Low Cellular Potency = Permeability Failure.
Resolution Strategy:
If permeability is the bottleneck, PEG11 might be too hydrophilic.
Switch to Hybrid Linkers: Replace 4–6 units of PEG with an alkyl chain (e.g., C6-PEG5). This maintains length but lowers TPSA.
Rigidification: Incorporate a piperazine or piperidine ring in the center of the PEG chain. This breaks the hydration shell and can improve permeability.
Issue 4: Rapid Clearance in Microsomal Stability Assays
User Report: "The half-life (t1/2) in mouse liver microsomes is <15 minutes."
Root Cause:
While PEGs are generally stable, long linear chains are susceptible to oxidative metabolism (P450-mediated hydroxylation at the carbon alpha to the ether oxygen).
Resolution:
Check the "Anchor Points."[1] The metabolic weak spot is often not the PEG itself, but the connection to the ligands.
Avoid: Ester linkages (rapid hydrolysis).
Prefer: Amide or Ether linkages.
Tip: If the PEG chain itself is being chewed up, introduce a substituent (e.g., a methyl group) on the carbon chain adjacent to the oxygen to sterically hinder the metabolic enzymes.
Visualizing the Workflow
The following diagram illustrates the decision matrix for synthesizing and stabilizing PROTACs with BocNH-PEG11-OH.
Caption: Decision tree for BocNH-PEG11-OH synthesis and stability optimization. Green nodes indicate recommended pathways; Red nodes indicate high-risk steps.
Summary Data: Solvent & Reagent Compatibility
Parameter
Recommendation for PEG11
Reason
Reaction Solvent
DMF, DMSO, DCM
PEG11 is highly soluble in polar aprotic solvents. Avoid diethyl ether (precipitates).
Coupling Reagents
HATU / DIPEA
Standard amide coupling works well. Ensure pH > 8 for efficiency.
Purification
Reverse Phase (C18)
Normal phase silica is difficult due to streaking. Use C18 with H2O/MeCN gradients.
Storage
-20°C, Desiccated
PEGs are hygroscopic. Moisture absorption complicates accurate weighing.
References
Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review."[] Exploratory Targeted Antitumor Therapy. Available at: [Link]
Technical Support Center: Boc-NH-PEG11-OH Linker Chemistry
Introduction Welcome to the technical support center for Boc-NH-PEG11-OH, a discrete, heterobifunctional PEG linker. This molecule is a cornerstone in modern bioconjugation, particularly in the synthesis of complex molec...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for Boc-NH-PEG11-OH, a discrete, heterobifunctional PEG linker. This molecule is a cornerstone in modern bioconjugation, particularly in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] Its structure, comprising a terminal amine protected by a tert-butyloxycarbonyl (Boc) group and a terminal hydroxyl (-OH) group connected by a hydrophilic 11-unit ethylene glycol spacer, offers a versatile platform for sequential conjugation.[1]
The Boc group provides a robust shield for the amine, stable under many reaction conditions but cleanly removable with acid.[1][2][4] The terminal hydroxyl group serves as a versatile handle for introducing a wide array of functionalities through activation and subsequent nucleophilic substitution.[5][6] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the use of this linker, providing field-proven insights, troubleshooting protocols, and a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a Boc-protected amine on a PEG linker?
The Boc group is stable across a wide range of basic and nucleophilic conditions, which is a key advantage in multi-step synthetic strategies where other parts of a molecule might be base-sensitive.[4][7] Its removal is typically achieved under mild acidic conditions (e.g., with trifluoroacetic acid), revealing the reactive amine for the next conjugation step.[1] This acid-labile nature provides an orthogonal strategy to base-labile protecting groups like Fmoc, allowing for selective deprotection in complex syntheses.[4]
Q2: Why is the PEG11 length significant?
The 11-unit polyethylene glycol chain is a discrete (monodisperse) spacer, ensuring that every linker molecule has the exact same length and molecular weight.[8] This is critical for producing homogeneous bioconjugates, which simplifies characterization and is a major regulatory advantage. The hydrophilic PEG chain enhances the aqueous solubility of conjugated molecules, can reduce immunogenicity, and improves the pharmacokinetic profile of therapeutics.[1][9]
Q3: What are the recommended storage and handling conditions for Boc-NH-PEG11-OH?
Boc-NH-PEG11-OH should be stored at -20°C for long-term stability.[3] Before use, it should be allowed to warm to room temperature in a desiccator to prevent moisture condensation. Due to the hydrophilic nature of the PEG chain, the compound can absorb water, which can interfere with subsequent reactions. For creating stock solutions, high-purity, anhydrous solvents like DMSO or DMF are recommended.[10][11]
Q4: My Boc-NH-PEG11-OH is an oil/waxy solid. Is this normal?
Yes, this is a common physical state for many PEG compounds, which are often non-crystalline, gel-like oils or waxy solids.[8][12] This can pose challenges for handling and weighing. Gentle warming can reduce viscosity, making it easier to handle with a pipette.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Challenge 1: Incomplete or Failed Boc Deprotection
Problem: "After treating my Boc-NH-PEG11-OH with Trifluoroacetic Acid (TFA), LC-MS analysis still shows a significant amount of starting material. What went wrong?"
Root Cause Analysis:
The cleavage of the Boc group is an acidolysis reaction that proceeds via the formation of a stable tert-butyl cation.[13][14] Incomplete reactions are typically due to insufficient acid strength/concentration, inadequate reaction time, or steric hindrance from the PEG chain.[13][15][16]
Solutions & Protocols:
Troubleshooting Step
Rationale
Detailed Protocol
1. Increase Acid Concentration
The reaction rate is dependent on acid concentration. If the initial concentration is too low (e.g., 20% TFA in DCM), the reaction may be too slow.[15][16]
1. Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM). 2. Increase the TFA concentration from 20% v/v to 50% v/v.[15] 3. Stir at room temperature and monitor by LC-MS every 30 minutes.
2. Extend Reaction Time
Deprotection is a kinetic process. Some substrates, especially those with steric hindrance, require longer exposure to the acid for the reaction to go to completion.[15][16]
Monitor the reaction for 1-2 hours, which is typical for complete deprotection.[15] If starting material persists, extend the time up to 4 hours before considering stronger acids.
3. Use a Stronger Acid System
If TFA/DCM is ineffective, a stronger acid may be required to drive the reaction forward.[15]
Use a solution of 4M HCl in 1,4-dioxane.[15] 1. Dissolve the linker in anhydrous 1,4-dioxane. 2. Add the 4M HCl/dioxane solution. 3. Stir for 30-60 minutes at room temperature, monitoring by LC-MS.[15]
4. Address Solubility Issues
Both the linker and the acid must be fully solvated for the reaction to be efficient. While DCM is common, its effectiveness can be substrate-dependent.[13][15]
Ensure the reaction mixture is a clear, homogeneous solution. If solubility is poor in DCM, 1,4-dioxane (for use with HCl) is an excellent alternative.
Challenge 2: Side-Product Formation During Boc Deprotection
Problem: "My LC-MS shows the desired deprotected product, but also a significant side product with +56 Da. What is this and how can I prevent it?"
Root Cause Analysis:
During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation can act as an alkylating agent, reacting with nucleophilic sites on your molecule, leading to undesired side products.[13][14][15] The +56 Da mass shift corresponds to the addition of a C4H8 (isobutylene) group, a common side reaction.
Solutions & Protocols:
Troubleshooting Step
Rationale
Detailed Protocol
1. Add a Cation Scavenger
Scavengers are nucleophilic compounds added to the reaction to trap the tert-butyl cation before it can react with your substrate.[13]
Add a scavenger such as triisopropylsilane (TIS) at 2.5-5% v/v to the reaction mixture before adding the acid.[13][15] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[13]
2. Control Reaction Temperature
Lowering the temperature can sometimes reduce the rate of side reactions relative to the desired deprotection reaction.
Run the deprotection reaction in an ice bath (0°C) and monitor carefully, as the reaction time may need to be extended.
Challenge 3: Low Yield in Hydroxyl Group Activation & Conjugation
Problem: "I've deprotected the amine and am now trying to activate the terminal -OH group with EDC/NHS to couple a payload, but the final conjugation yield is very low."
Root Cause Analysis:
The activation of a terminal hydroxyl group is less straightforward than that of a carboxylic acid. Direct activation with EDC/NHS is not the standard method for alcohols. The hydroxyl group must first be converted into a better leaving group or a more reactive functional group.[5][6] A common cause of low yield is attempting to use carbodiimide chemistry (like EDC/NHS) directly on the hydroxyl group without prior functionalization. The standard EDC/NHS protocol is for coupling a carboxylic acid to an amine.[17][18]
Solutions & Protocols:
Troubleshooting Step
Rationale
Detailed Protocol
1. Convert -OH to a Carboxylic Acid
The most reliable way to use EDC/NHS chemistry is to first convert the terminal -OH to a carboxylic acid. This creates a stable, activatable handle.
1. React the deprotected NH₂-PEG11-OH with succinic anhydride in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent like DCM. 2. This reaction quantitatively converts the terminal -OH to a carboxylic acid, yielding NH₂-PEG11-O-C(O)CH₂CH₂COOH. 3. Purify the resulting product before proceeding to the EDC/NHS activation step.
2. Activate the Carboxylic Acid with EDC/NHS
Once the carboxylic acid is in place, standard EDC/NHS chemistry can be efficiently applied.[18]
Activation (pH 4.5-6.0): 1. Dissolve the carboxylated PEG linker in an amine-free buffer (e.g., 0.1M MES, pH 5.5).[17][18] 2. Add NHS, followed by EDC (a common molar ratio is 1:2:2 of Acid:EDC:NHS).[18] 3. Let the activation proceed for 15-30 minutes at room temperature.[19] Coupling (pH 7.2-8.0): 4. Immediately add the activated NHS-ester solution to your amine-containing molecule, which should be in a suitable buffer like PBS at pH 7.4.[17][18]
3. Convert -OH to a Good Leaving Group
An alternative strategy is to convert the hydroxyl into a good leaving group like a tosylate or mesylate, which can then be displaced by a nucleophile on your target molecule.[5]
1. React the Boc-NH-PEG11-OH with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine in anhydrous DCM. 2. Purify the resulting Boc-NH-PEG11-OTs (or OMs). 3. This activated linker can now react with nucleophiles (e.g., amines, thiols) on your target molecule.
Challenge 4: Purification Difficulties of PEGylated Products
Problem: "My final PEGylated product is difficult to purify. It runs as a smear on my chromatography column, and I have trouble separating it from unreacted starting materials."
Root Cause Analysis:
PEG linkers are notorious for causing purification challenges. Their flexible, hydrophilic nature leads to a large hydrodynamic radius, causing broad peaks in size-exclusion chromatography (SEC).[20][] The PEG chain can also mask the properties of the conjugated molecule, making separation by ion-exchange (IEX) or reversed-phase (RP-HPLC) difficult.[20][][22]
Solutions & Protocols:
Troubleshooting Step
Rationale
Detailed Protocol
1. Use a Multi-Modal Approach
Since a single chromatography method may not be sufficient, combining techniques that separate based on different principles (e.g., size, then charge, then hydrophobicity) is often necessary.[20]
1. Initial Cleanup (SEC): Use Size-Exclusion Chromatography as a first step to remove small molecule impurities like excess reagents (EDC by-products, unreacted PEG linker).[20][] 2. Intermediate Purification (IEX): Use Ion-Exchange Chromatography to separate species based on charge differences. The PEG chain can shield surface charges, but often a sufficient charge difference remains between the desired product and starting materials for separation to be effective.[] 3. Final Polishing (RP-HPLC or HIC): Use Reversed-Phase HPLC for high-resolution separation. Alternatively, Hydrophobic Interaction Chromatography (HIC) can be effective, as PEGylation can alter the overall hydrophobicity of a molecule.[20][]
2. Optimize Chromatography Conditions
Small changes to mobile phase, gradient, or column choice can have a large impact on the separation of PEGylated molecules.
For RP-HPLC: Use a wide-pore column (e.g., 300 Å) suitable for large molecules. Use a shallow gradient of acetonitrile/water with 0.1% TFA. For HIC: Empirically determine the optimal salt concentration (e.g., ammonium sulfate) to promote binding and achieve separation.[20]
3. Consider Alternative Isolation Methods
For some PEGylated small molecules, complexation with salts like MgCl₂ can induce precipitation, turning oily products into handleable solids and simplifying purification.[12]
This is an advanced technique that requires empirical testing but can be highly effective for isolating PEGylated intermediates that are otherwise difficult to handle.[12]
Visualizations & Workflows
Chemical Structure
Caption: Structure of Boc-NH-PEG11-OH Linker.
General Experimental Workflow
Caption: Sequential conjugation workflow using Boc-NH-PEG11-OH.
Troubleshooting Decision Tree: Boc Deprotection
Caption: Decision tree for troubleshooting Boc deprotection.
References
Technical Support Center: Optimizing Boc Deprotection for PEG Linkers. (2025). BenchChem.
Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers. (2025). BenchChem.
Technical Support Center: Boc Deprotection of Complex PEG Linkers. (2025). BenchChem.
Challenges in purifying PEGylated proteins and peptides. (2025). BenchChem.
Application Notes and Protocols for Functionalizing Hydroxyl Groups on a Polyethylene Glycol (PEG) Linker. (2025). BenchChem.
An In-Depth Technical Guide to Boc-Protected Amine PEG Linkers. (2025). BenchChem.
Activated PEG derivatives for conjugation. (2022). ResearchGate.
Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years. (2019). ResearchGate.
Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. (2021). ACS Publications.
The Strategic Advantage of Boc Protection in PEG Linkers: A Comparative Guide. (2025). BenchChem.
The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide. (2025). BenchChem.
PEGylated Protein Purification Techniques. BOC Sciences.
Boc-NH-PEG11-OH | PROTAC Linker. TargetMol.
Instructions: EDC. Thermo Fisher Scientific.
How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
An In-depth Technical Guide to the Purity and Analysis of Boc-NH-PEG20-CH2CH2COOH. (2025). BenchChem.
Technical Support Center: Mitigating ADC Aggregation with BocNH-PEG11-OH
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This center provides in-depth troubleshooting guides and FAQs to address the specific challenge of antibody-drug con...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This center provides in-depth troubleshooting guides and FAQs to address the specific challenge of antibody-drug conjugate (ADC) aggregation, with a focus on workflows utilizing the BocNH-PEG11-OH linker. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to overcome challenges in your ADC development pipeline.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental causes of ADC aggregation and the role of PEG linkers in its prevention.
Q1: What are the primary causes of ADC aggregation?
ADC aggregation is a multifactorial problem where individual ADC molecules self-associate to form higher-order species, which can negatively impact efficacy, stability, and safety.[1] The primary drivers are:
Increased Hydrophobicity: The conjugation of hydrophobic payloads and linkers to a monoclonal antibody (mAb) is a major cause of aggregation.[1][2] These hydrophobic patches on the antibody surface seek to minimize their interaction with the aqueous environment, leading them to associate with similar patches on other ADC molecules, initiating the aggregation process.[1][2]
Conformational Instability: The conjugation process itself, or the presence of organic co-solvents used to dissolve the linker-payload, can disrupt the delicate three-dimensional structure of the antibody.[1][3] This can expose previously buried hydrophobic regions, making the ADC prone to aggregation.[1]
Colloidal Instability: This refers to the balance of attractive and repulsive forces between ADC molecules in solution.[1] Factors like pH, ionic strength, and high protein concentration can shift this balance, favoring the protein-protein interactions that lead to aggregation.[1][2] Unfavorable buffer conditions, especially at a pH near the antibody's isoelectric point, can minimize electrostatic repulsion and promote aggregation.[2]
High Drug-to-Antibody Ratio (DAR): Higher DAR values often correlate with increased aggregation.[1][4] As more hydrophobic drug-linker moieties are attached, the overall hydrophobicity of the ADC molecule increases significantly.[4]
Q2: How does a hydrophilic linker like BocNH-PEG11-OH help prevent aggregation?
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and flexible polymer widely used in bioconjugation to improve the pharmaceutical properties of biologics.[4][] Linkers like BocNH-PEG11-OH incorporate a discrete PEG chain (11 ethylene glycol units) to counteract the aggregation drivers mentioned above:
Masking Hydrophobicity: The PEG chain effectively creates a hydrophilic "shield" or hydration shell around the hydrophobic payload.[6] This masks the drug's hydrophobicity, reduces the propensity for intermolecular association, and improves the overall solubility of the ADC.[]
Steric Hindrance: The flexible PEG chain occupies a significant hydrodynamic volume. This creates a physical barrier that sterically hinders ADC molecules from getting close enough to interact and aggregate.
Enabling Higher DAR: By mitigating the hydrophobicity-driven aggregation, PEG linkers can enable the development of ADCs with higher, more potent drug-to-antibody ratios without compromising stability.[4]
Q3: What is the specific role of the "Boc" and "OH" groups on the BocNH-PEG11-OH linker?
BocNH-PEG11-OH is a heterobifunctional linker, meaning it has two different reactive ends for a multi-step conjugation strategy.[7]
BocNH- (tert-Butyloxycarbonyl-protected amine): The Boc group is a common protecting group for amines.[8][9] In this linker, it "caps" the amine, preventing it from reacting prematurely. This allows you to first react the other end of the linker (the hydroxyl group) with your payload. The Boc group is later removed under acidic conditions (deprotection) to reveal a free amine, which can then be conjugated to the antibody.[8]
-OH (Hydroxyl): The terminal hydroxyl group is a nucleophile that can be activated or modified to react with a corresponding functional group on the cytotoxic payload, forming a stable bond.
Part 2: Troubleshooting Guide
This section provides structured guidance for specific problems you may encounter during your ADC development workflow.
Problem 1: High aggregation is observed immediately after the conjugation step.
If you see a significant increase in high molecular weight (HMW) species by Size Exclusion Chromatography (SEC) right after reacting your activated linker-payload with the antibody, consider the following causes and solutions.
Potential Cause
Scientific Rationale
Recommended Action & Protocol
Co-solvent Shock
Hydrophobic linker-payloads often require organic co-solvents (e.g., DMSO, DMF) for solubilization.[2] Rapidly adding a high concentration of this solvent to the aqueous antibody solution can cause localized denaturation and expose hydrophobic cores, leading to rapid aggregation.[1]
Action: Add the linker-payload solution dropwise to the antibody solution under gentle, controlled agitation. Aim for the lowest final co-solvent concentration possible (typically <10% v/v).
Suboptimal Buffer pH
The conjugation chemistry may require a pH that is close to the antibody's isoelectric point (pI). At its pI, a protein has no net charge, minimizing electrostatic repulsion and maximizing the risk of aggregation.[2]
Action: If the conjugation chemistry allows, adjust the reaction pH to be at least 1-1.5 units away from the mAb's pI. If the pH is fixed, consider adding stabilizing excipients before starting the conjugation.
High ADC Concentration
High concentrations of the antibody during conjugation increase the frequency of intermolecular collisions, raising the probability of aggregation, especially after the hydrophobic payload is attached.[1]
Action: Perform trial conjugations at lower antibody concentrations (e.g., 2-5 mg/mL) to see if aggregation is reduced. While higher concentrations are better for manufacturing, optimization may be needed.
Antibody Quality
The starting mAb may have inherent aggregation tendencies or contain a small percentage of existing aggregates that act as nuclei for further aggregation.[1]
Action: Ensure the starting mAb is of high purity with <1% aggregate. Perform a buffer exchange into the final reaction buffer and analyze by SEC immediately before conjugation to establish a baseline.
Problem 2: Aggregation increases significantly during or after the Boc-deprotection step.
The Boc-deprotection step involves exposing the ADC to acidic conditions, which can be a major stress point.
Potential Cause
Scientific Rationale
Recommended Action & Protocol
Acid-Induced Unfolding
Low pH conditions used for Boc deprotection (e.g., with trifluoroacetic acid, TFA) can cause partial unfolding of the antibody, exposing aggregation-prone regions.[10]
Action: Minimize exposure time to the acid. Quench the reaction immediately by neutralizing the pH as soon as deprotection is complete. Optimize the acid concentration; use the mildest condition that achieves complete deprotection in a reasonable timeframe.
Reactive Cation Side Reactions
TFA-mediated deprotection generates a reactive tert-butyl cation (t-Bu+).[11][12] This cation can alkylate nucleophilic amino acid side chains (like Trp, Met, Cys), altering the protein's surface properties and potentially inducing aggregation.[11]
Action: Incorporate "scavengers" into your deprotection cocktail. Scavengers are molecules designed to trap the reactive cations before they can damage the protein.
Intermediate Instability
The newly deprotected amine-PEG-payload-ADC intermediate may have different solubility or stability characteristics in the acidic deprotection buffer before it is purified or buffer-exchanged.
Action: Proceed immediately to the next step (e.g., purification, buffer exchange) after quenching the deprotection reaction. Do not let the ADC sit for extended periods in the post-deprotection, pre-purification state.
Problem 3: Aggregation occurs during purification or formulation.
Purification processes like Tangential Flow Filtration (TFF) or chromatography, as well as final formulation steps, can introduce mechanical and chemical stress.[1]
Potential Cause
Scientific Rationale
Recommended Action & Protocol
Shear Stress
Pumping and recirculation during TFF can subject the ADC to shear forces, which may lead to denaturation and aggregation.[1]
Action: Optimize TFF parameters to minimize shear. Consider using a single-pass TFF (SPTFF) system if available, as it can reduce shear stress.[1]
Surface Interactions
ADCs can interact with chromatography resins or filter membranes, especially if the ADC is highly hydrophobic. This can cause unfolding and aggregation on the surface.
Action: For SEC, ensure the mobile phase is optimized to prevent non-specific interactions.[13] For other chromatography, screen different resins (e.g., HIC, IEX) to find one with minimal product loss and aggregation induction.[1]
Formulation Instability
The final formulation buffer may not be optimal for the specific ADC, leading to aggregation over time or during freeze-thaw cycles.
Action: Perform a formulation screening study. Systematically test different buffers, pH levels, and the inclusion of stabilizing excipients to find the optimal conditions for long-term stability.
Part 3: Key Protocols & Methodologies
Protocol 1: Screening for Anti-Aggregation Excipients
This protocol helps identify additives that can be included in your buffers to suppress aggregation during conjugation, purification, or in the final formulation.
Objective: To determine the optimal type and concentration of excipients for minimizing ADC aggregation.
Methodology:
Prepare stock solutions of your ADC at a standard concentration (e.g., 2 mg/mL) in a baseline buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).
Prepare concentrated stock solutions of various excipients. See the table below for common starting points.
In a 96-well plate or microcentrifuge tubes, add the excipient stock solutions to the ADC aliquots to achieve a range of final concentrations. Include a "no excipient" control.
Stress Induction (Optional but Recommended): Subject the plates to accelerated stress conditions to mimic processing or storage challenges. Examples:
Thermal Stress: Incubate at 40°C for 24-48 hours.
Agitation Stress: Shake at 200 rpm at room temperature for 24 hours.
Analysis: Analyze each sample for the percentage of high molecular weight (HMW) species using SEC-HPLC (see Protocol 2).
Selection: Identify the excipient(s) and concentration(s) that most effectively prevented an increase in %HMW compared to the control.
Table 1: Common Stabilizing Excipients and Starting Concentrations
Excipient Class
Example
Typical Concentration Range
Primary Mechanism of Action
Amino Acids
L-Arginine, Glycine, Proline
50 - 250 mM
Suppress protein-protein interactions; act as preferential hydration agents.[14][15]
Sugars/Polyols
Sucrose, Trehalose, Sorbitol
100 - 300 mM (5-10% w/v)
Stabilize the native protein structure through preferential exclusion, promoting a stabilizing hydration shell.[15][16]
Surfactants
Polysorbate 20, Polysorbate 80
0.01% - 0.1% (w/v)
Prevent surface-induced aggregation at air-water or container interfaces by shielding hydrophobic regions.[14][15]
Protocol 2: Standard SEC-HPLC Analysis for Aggregation
Size Exclusion Chromatography (SEC) is the gold standard for quantifying soluble aggregates.[1][13][17]
Objective: To separate and quantify ADC monomer from aggregates based on hydrodynamic radius.
Typical System:
LC System: UHPLC or HPLC system (bio-inert preferred).[13]
Column: SEC column with appropriate pore size for antibodies (e.g., 300Å). Example: Agilent AdvanceBio SEC 300Å.[13]
Mobile Phase: A buffered saline solution, e.g., 150 mM Sodium Phosphate, 200 mM NaCl, pH 6.8. The composition must be optimized to prevent secondary interactions between the ADC and the column stationary phase.[13]
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject a molecular weight standard to verify column performance.
Inject the ADC sample.
Integrate the resulting chromatogram. Aggregates (dimers, trimers, etc.) will elute first, followed by the main monomer peak, and then any fragments.
Calculate the percentage of aggregate as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
Note: For complex cases, SEC may be coupled with Multi-Angle Light Scattering (SEC-MALS) to determine the absolute molar mass of each species, or Analytical Ultracentrifugation (AUC) can be used as an orthogonal method that avoids a stationary phase.[1][18][19]
Part 4: Visualized Workflows and Mechanisms
Mechanism: How PEG Linkers Mitigate Aggregation
The following diagram illustrates the conceptual mechanism by which PEGylation shields the hydrophobic payload and prevents aggregation through steric hindrance and improved hydrophilicity.
Caption: PEG linkers mask payload hydrophobicity and provide steric hindrance, preventing aggregation.
Workflow: ADC Conjugation & Purification
This diagram outlines the critical steps in a typical ADC synthesis workflow using a Boc-protected linker, highlighting where aggregation risk is highest.
Caption: Critical control points for aggregation during ADC synthesis and purification.
References
Cytiva. (2025). Aggregation in antibody-drug conjugates: causes and mitigation. [Link]
Lusi, V., et al. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling. [Link]
ACS Publications. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling. [Link]
Neurelis. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. [Link]
ResearchGate. (2021). Use of excipients to control aggregation in peptide and protein formulations. [Link]
Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. [Link]
ADC Review. The Role of PEG Linkers in Antibody-Drug Conjugates (ADCs) | Benefits & Challenges. [Link]
Pharmaceutical Technology. Tackling Aggregation Challenges in ADC Production. [Link]
purification challenges for BocNH-PEG11-OH derivatives
Technical Support Center: Purification & Handling of BocNH-PEG11-OH Executive Summary BocNH-PEG11-OH (CAS: 1556847-53-0) is a discrete, monodisperse polyethylene glycol linker widely used in PROTAC® and ADC development....
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification & Handling of BocNH-PEG11-OH
Executive Summary
BocNH-PEG11-OH (CAS: 1556847-53-0) is a discrete, monodisperse polyethylene glycol linker widely used in PROTAC® and ADC development. Its amphiphilic nature (soluble in both aqueous and organic media) and lack of a strong UV chromophore present unique purification challenges. This guide addresses the "invisibility" of the molecule during detection, phase separation issues during workup, and resolution loss during chromatography.
Part 1: Detection & Monitoring (The "Invisible" Molecule)
Q1: I see no peaks on my HPLC UV trace at 254 nm. Is my compound gone?A: Likely not. BocNH-PEG11-OH is effectively transparent at 254 nm. The PEG backbone has no conjugation, and the Boc group (tert-butyloxycarbonyl) has only a weak absorbance around 210–220 nm , which is often obscured by solvent cutoffs (e.g., Acetone, EtOAc).
Solution: Switch your detection method.
Primary Recommendation: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal detectors ideal for non-chromophoric PEGs.
Alternative: If restricted to UV, monitor at 210 nm . Ensure you use UV-transparent solvents (Water/Acetonitrile with Phosphoric acid or TFA). Avoid Acetone or Methanol at this wavelength if possible.
Q2: How do I visualize this compound on TLC? UV doesn't work.A: You must use chemical stains. The Boc-amine and PEG ether oxygen atoms react specifically with certain reagents.
Table 1: TLC Staining Guide for BocNH-PEG11-OH
Stain Reagent
Color Change
Specificity
Notes
Dragendorff’s Reagent
Orange spots on yellow background
High
Best Choice. Specific for polyethers (PEGs) and amines.
Iodine () Chamber
Brown/Yellow spots
General
Reversible. Good for quick checks but non-specific.
KMnO (Basic)
Yellow spots on purple background
Oxidizable groups
Stains the terminal hydroxyl (-OH).
Ninhydrin
No Reaction (initially)
Free Amines
Do not use unless you heat vigorously to remove the Boc group first.
Phosphomolybdic Acid (PMA)
Dark blue/green on heating
General
Good sensitivity; requires baking the plate.
Part 2: Chromatographic Separation Strategies
Q3: My compound streaks heavily on Silica Gel (Normal Phase). How do I fix the resolution?A: Streaking is caused by the strong hydrogen bonding of the terminal hydroxyl and the PEG ether oxygens to the acidic silanols on the silica surface.
Protocol Adjustment:
Solvent System: Move away from pure MeOH/DCM. Methanol can dissolve silica slightly and is very polar.
Better System:DCM : Acetone (Gradient 0%
40% Acetone).
Alternative:DCM : Ethanol (Ethanol is less aggressive than MeOH).
Modifier: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the acidic silanols, preventing the "drag" (streaking) of the PEG chain.
Loading: Do not dry-load on silica if possible. Dissolve in a minimum amount of DCM and liquid load.
Q4: Can I use Reverse Phase (C18) for purification?A: Yes, and it is often superior for removing non-PEG impurities.
Mobile Phase: Water / Acetonitrile (with 0.1% Formic Acid or TFA).
Gradient: Start low (5% ACN) to wash away salts/polar impurities. BocNH-PEG11-OH is moderately hydrophobic due to the Boc group and will elute typically between 30-50% ACN depending on the column.
Benefit: C18 avoids the irreversible adsorption sometimes seen on silica.
Part 3: Workup & Isolation
Q5: I cannot get the product to precipitate. It remains an oil.A: BocNH-PEG11-OH is a viscous oil/amorphous solid at room temperature. Crystallization is difficult due to the flexibility of the PEG chain.
Troubleshooting:
Azeotrope: Traces of DCM or Water can prevent solidification. Co-evaporate with Toluene or Chloroform 3x to remove trapped solvents.
Cold Precipitation: Dissolve in a minimum amount of DCM, then add excess cold Diethyl Ether or Hexane/MTBE and place at -20°C. Scratch the flask with a glass rod to induce nucleation.
Lyophilization: If purified by RP-HPLC (Water/ACN), freeze-drying is the best way to obtain a manageable wax/solid.
Q6: The product is water-soluble.[1] How do I extract it from an aqueous reaction mixture?A: The amphiphilic nature makes it soluble in water and organic solvents.
The "Salting Out" Trick:
Saturate the aqueous phase with NaCl (Brine). This reduces the solubility of the PEG derivative in the water (Salting Out effect).
Extract with DCM (3x) or CHCl
.
Avoid Ethyl Acetate if possible, as PEGs partition poorly into EtOAc from water compared to chlorinated solvents.
Part 4: Visual Troubleshooting Workflows
Diagram 1: TLC Visualization Decision Tree
Use this logic flow to confirm the presence of your compound during reaction monitoring.
Caption: Logical workflow for selecting the correct visualization method for non-chromophoric PEG derivatives.
Diagram 2: Purification Protocol Selection
Choose the right purification path based on your impurity profile.
Caption: Strategic workflow for isolating BocNH-PEG11-OH, prioritizing extraction for bulk salt removal and HPLC for final polishing.
Part 5: Detailed Experimental Protocol
Protocol: Flash Chromatography of BocNH-PEG11-OH
Use this method for removing unreacted starting materials and gross impurities.
Materials:
Stationary Phase: Spherical Silica Gel (40–60 µm).
Technical Support Center: Navigating the Reactivity of BocNH-PEG11-OH
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with BocNH-PEG11-OH. This resource is designed to provide in-depth, practical insights into the imp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with BocNH-PEG11-OH. This resource is designed to provide in-depth, practical insights into the impact of steric hindrance on the reactivity of this versatile PEG linker. We move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and optimize your synthetic strategies.
Introduction: Understanding the Molecule and the Challenge
BocNH-PEG11-OH is a bifunctional linker featuring a terminal hydroxyl (-OH) group and an amine protected by a bulky tert-butyloxycarbonyl (Boc) group, separated by a flexible 11-unit polyethylene glycol (PEG) spacer.[1][2][3][4] While invaluable for multi-step bioconjugation, its reactivity is significantly influenced by steric hindrance—a phenomenon where the size and spatial arrangement of atoms or groups impede a chemical reaction.
In this molecule, steric hindrance arises from two primary sources:
The Boc Protecting Group: The large, umbrella-like tert-butyl group can physically block reagents from accessing the nearby PEG chain and, by extension, the terminal hydroxyl group.
The PEG11 Chain: While the PEG chain enhances solubility and provides spatial separation, its flexibility and hydrodynamic volume can cause it to fold back or "shield" the terminal hydroxyl group, hindering its reaction with other molecules.[5][6][7][8]
This guide will address the common challenges arising from this steric hindrance in a practical question-and-answer format.
Caption: Key structural components of BocNH-PEG11-OH.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, with a focus on the causal role of steric hindrance.
Q1: I am seeing very low or no yield in my esterification/etherification reaction with BocNH-PEG11-OH. What's going wrong?
A1: Low reaction yield is the most common issue when working with this reagent and is almost always linked to steric hindrance.
Causality: The bulky Boc group and the flexible PEG chain can prevent the hydroxyl group from effectively attacking the electrophilic center of your substrate (e.g., an activated carboxylic acid). The reaction requires a specific orientation and sufficient energy to overcome this physical barrier. For carbodiimide-mediated couplings, the highly reactive O-acylisourea intermediate formed by EDC is prone to hydrolysis; if the sterically hindered PEG-OH cannot react quickly, the intermediate hydrolyzes back to the starting carboxylic acid, leading to low yield.[9]
Solutions & Scientific Rationale:
Optimize Coupling Agent Stoichiometry: For carboxylic acid couplings, do not just use EDC. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is critical.[9][10] NHS reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS ester. This ester is less susceptible to hydrolysis, effectively increasing the "lifetime" of the activated acid and providing a larger window for the sterically hindered hydroxyl group to react.[9] Start with a molar ratio of 1.5:1.5:1 (EDC:NHS:Your Acid) relative to BocNH-PEG11-OH and consider increasing it.
Solvent Choice: The conformation of the PEG chain is solvent-dependent. In a "good" solvent, the PEG chain will be more extended, potentially exposing the terminal -OH group more effectively. Dichloromethane (DCM) and Dimethylformamide (DMF) are excellent choices as they help to solvate the growing conjugate and extend the PEG chain.[1][11]
Increase Reaction Time and/or Temperature: Sterically hindered reactions are often slower. Allowing the reaction to proceed for 24-48 hours may be necessary. A moderate increase in temperature (e.g., to 40°C) can provide the necessary activation energy to overcome the steric barrier, but this should be done cautiously to avoid side reactions or degradation.
Q2: My reaction seems to stall and never reaches completion, even after extending the time. Why?
A2: A stalled reaction suggests that the energy barrier due to steric hindrance is not being consistently overcome or that your reagents are losing activity over time.
Causality: Besides steric hindrance, the stability of your coupling reagents is a key factor. EDC, for instance, is moisture-sensitive and can hydrolyze, losing its activity. If the reaction is slow due to steric hindrance, this degradation can become a significant factor over extended reaction times.
Solutions & Scientific Rationale:
Use High-Purity, Anhydrous Reagents and Solvents: Ensure your BocNH-PEG11-OH is dry and use anhydrous solvents, especially for moisture-sensitive coupling agents like EDC.[1]
Sequential Reagent Addition: Instead of adding all the coupling agent at the beginning, consider a portioned addition. Add half at the start and the other half after 4-6 hours. This replenishes the active reagent concentration in the reaction mixture, helping to drive a slow, sterically hindered reaction towards completion.
Switch to a More Powerful Coupling Agent: For particularly challenging esterifications (amidations are generally faster), consider using a more potent coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU forms a highly reactive activated ester that can react more efficiently with hindered alcohols.
Q3: I'm concerned about side reactions, particularly unwanted deprotection of the Boc group. How can I avoid this?
A3: The Boc group is designed to be removed under acidic conditions.[5][12] If your reaction conditions are inadvertently acidic, you risk premature deprotection.
Causality: Some coupling reactions can generate acidic byproducts. For example, using EDC without a base scavenger in certain conditions can lead to a drop in pH. This can cause partial or complete loss of the Boc group, leading to a complex mixture of products.
Solutions & Scientific Rationale:
Maintain pH Control: For aqueous-based EDC/NHS couplings, maintaining the optimal pH is crucial. The activation step is most efficient at pH 4.5-6.0, while the coupling to amines (if you were using the other end of a hetero-bifunctional PEG) is best at pH 7.2-8.5.[10][13] When coupling the -OH group, buffering the reaction (e.g., with MES for the activation step) can prevent unwanted pH shifts.
Use a Mild Base: In organic solvents, adding a non-nucleophilic base like Diisopropylethylamine (DIPEA) can neutralize any acidic byproducts, protecting the Boc group.
Avoid Strong Lewis Acids: Be aware that some reagents or additives may have Lewis acid character, which can cleave the Boc group.[14] Stick to well-established coupling protocols.
Frequently Asked Questions (FAQs)
Q4: How does the PEG11 chain length specifically contribute to steric hindrance?
A4: The PEG11 chain's impact is twofold. First, its length provides a significant hydrodynamic radius. This means it sweeps through a larger volume in solution, which can act as a "kinetic shield" against incoming reagents.[8] Second, its flexibility allows it to adopt various conformations. It can fold back on itself, sterically blocking the terminal hydroxyl group. Longer PEG chains generally increase this shielding effect, potentially slowing down reaction kinetics further.[15][16][17]
Q5: What are the best practices for Boc deprotection after my coupling reaction is successful?
A5: The goal is to quantitatively remove the Boc group without cleaving your newly formed ester or other acid-sensitive bonds.
Standard Protocol: The most common method is using Trifluoroacetic acid (TFA) in DCM.[18][19] A solution of 20-50% TFA in DCM at room temperature for 30-60 minutes is typically sufficient for complete deprotection.[19]
For Highly Acid-Sensitive Substrates: If your molecule contains other acid-labile groups, a milder approach is necessary. Using 4M HCl in 1,4-dioxane is a common alternative that can sometimes offer better selectivity.[19] It is crucial to perform these reactions under anhydrous conditions to prevent hydrolysis of ester bonds.
Q6: What is the most effective way to monitor the progress of my reaction involving BocNH-PEG11-OH?
A6: Due to the properties of the PEG chain, standard TLC can sometimes be challenging.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most reliable method. It allows you to monitor the disappearance of your starting materials and the appearance of the desired product peak with its corresponding mass.
TLC (Thin Layer Chromatography): This can still be useful. Use a mobile phase with a polar component (e.g., 10% Methanol in DCM). The PEGylated product will have a different Rf value than the starting materials. Staining with potassium permanganate can help visualize the spots, as PEG-containing compounds are readily oxidized.
Q7: How should I purify my final PEGylated conjugate?
A7: The choice of purification method depends on the properties of your final conjugate. The presence of the PEG chain often dominates the molecule's chromatographic behavior.
Size Exclusion Chromatography (SEC): This is highly effective for removing small molecule impurities like excess coupling agents and byproducts from your much larger PEGylated conjugate.[][21]
Ion Exchange Chromatography (IEX): If your target molecule has a net charge, IEX can be very powerful. PEGylation can shield the surface charges of a protein or peptide, altering its retention time on an IEX column and allowing for separation from the unreacted starting material.[21][22][23]
Reversed-Phase HPLC (RP-HPLC): This is an excellent method for both analytical assessment and preparative purification, especially for smaller conjugates. The PEG chain increases the hydrophilicity of the molecule, which will significantly decrease its retention time compared to the non-PEGylated starting material.
Experimental Protocol: EDC/NHS Esterification
This protocol describes a general two-step procedure for conjugating a carboxylic acid-containing molecule to BocNH-PEG11-OH.
Caption: Troubleshooting flowchart for low-yield reactions.
Under an inert atmosphere (e.g., nitrogen or argon), dissolve your Molecule-COOH (1 equivalent) in anhydrous DMF.
Add NHS (1.5 equivalents) and stir until dissolved.
Scientist's Note: Perform this in a flask equipped with a drying tube or under a positive pressure of inert gas to exclude moisture, which degrades EDC.
Activation of Carboxylic Acid:
Add EDC (1.5 equivalents) to the solution from Step 1.
Let the activation reaction proceed at room temperature for 15-30 minutes.[9]
Scientist's Note: This step forms the semi-stable NHS ester. Some protocols recommend cooling to 0°C before adding EDC to control the exothermic reaction and minimize side reactions, though this is often unnecessary for small-scale reactions.
Coupling Reaction:
In a separate flask, dissolve BocNH-PEG11-OH (1.2 equivalents) in a minimal amount of anhydrous DMF.
Add the solution of BocNH-PEG11-OH to the activated Molecule-COOH solution.
If your molecule is sensitive to acidic byproducts, add DIPEA (0.5 equivalents) at this stage.
Allow the reaction to stir at room temperature for 24-48 hours.
Scientist's Note: The slight excess of the PEG-OH component can help drive the reaction to completion, but this may complicate purification. A 1:1 ratio is often sufficient if the reaction is efficient.
Reaction Monitoring & Work-up:
Monitor the reaction progress by LC-MS.
Once complete, the reaction mixture can be diluted with a suitable organic solvent (e.g., DCM) and washed with a weak aqueous acid (e.g., 5% citric acid) and brine to remove excess reagents and byproducts. The organic layer is then dried and concentrated in vacuo.
Purification:
Purify the crude product using an appropriate chromatographic method, such as Size Exclusion Chromatography or Reversed-Phase HPLC, as discussed in Q7.
Quantitative Data Summary: Recommended Reaction Parameters
BenchChem. (2025). Application Notes and Protocols for Boc Deprotection of PEGylated Amines. BenchChem Technical Support.
BenchChem. (2025). The Strategic Role of the Boc Protecting Group in Advanced PEGylation Techniques. BenchChem Technical Support.
BOC Sciences. PEGylated Protein Purification Techniques. BOC Sciences Technical Library.
Harris, J. M., & Chess, R. B. (2014). PEG–Peptide Conjugates. Biomacromolecules, 15(4), 1125-1143.
BenchChem. (2025). An In-depth Technical Guide to PEGylation Strategies for Improving Drug Delivery. BenchChem Technical Support.
Aapptec. PEG Derivatives for Peptide Synthesis. Aapptec Peptides.
Das, P., et al. (2020). Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry. ACS Omega, 5(6), 2843-2853.
BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling Reaction with Boc-NH-PEG5-CH2CH2COOH. BenchChem Technical Support.
Rostami, E., et al. (2022). PEG-Grafted Graphene/PLLA Nanocomposites: Effect of PEG Chain Length on Crystallization Kinetics of PLLA. ACS Omega, 7(35), 31057-31068.
Das, P., et al. (2020). Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry. ACS Omega, 5(6), 2843-2853.
Vermis K., et al. (2012). Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection. Analytical and Bioanalytical Chemistry, 403, 2465-2475.
Turecek, P. L., et al. (2016). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. Methods in Molecular Biology, 1321, 227-238.
BenchChem. (2025). Experimental setup for solid-phase peptide synthesis with PEG linkers. BenchChem Technical Support.
Technical Support Center: Optimization of BocNH-PEG11-OH Conjugation
Product Focus: BocNH-PEG11-OH (CAS: 1556847-53-0) Document ID: TS-PEG-011-OPT Last Updated: 2026-01-30[1] Executive Summary BocNH-PEG11-OH is a heterobifunctional linker widely used in PROTAC® synthesis and bioconjugatio...
BocNH-PEG11-OH is a heterobifunctional linker widely used in PROTAC® synthesis and bioconjugation.[1] While the Boc-protected amine provides a stable, orthogonal handle, the primary hydroxyl group (-OH) often presents nucleophilic challenges due to the steric coiling of the PEG11 chain and the inherent lower reactivity of alcohols compared to amines.
This guide addresses the three most common failure modes: moisture-induced hydrolysis , steric occlusion , and incorrect activation strategies .
Module 1: Pre-Reaction Preparation (The Foundation)
The Silent Killer: Hygroscopicity
Polyethylene glycols (PEGs) are hygroscopic sponges. Water molecules hydrogen-bond to the ether oxygens, creating a hydration shell that effectively "deactivates" the terminal hydroxyl group and hydrolyzes activated esters (e.g., NHS esters) before coupling can occur.
Protocol: Azeotropic Drying
Do not rely solely on vacuum drying. Bound water requires azeotropic removal.
Dissolution: Dissolve BocNH-PEG11-OH in anhydrous Toluene or Dichloromethane (DCM).
Evaporation: Rotary evaporate at 40°C. Repeat this process 3 times .
Final State: The residue should be kept under Argon/Nitrogen.
Verification: If possible, run a Karl Fischer titration (Target: < 50 ppm water).
Module 2: Coupling Strategies & Protocols
Choose your workflow based on your target molecule's functional group.
Workflow A: Coupling to a Carboxylic Acid (Esterification)
Target: Small molecule drugs or proteins with surface -COOH.[1]
Recommended Method: Steglich Esterification.[2][3]
Why Steglich? Standard amide coupling agents (HATU/EDC alone) are excellent for amines but often result in sluggish yields for alcohols. The addition of DMAP (4-Dimethylaminopyridine) is non-negotiable here; it acts as an acyl transfer catalyst, accelerating the reaction by forming a reactive N-acylpyridinium intermediate.
Monitor by TLC (stain with Iodine or Dragendorff).
Crucial: Stop reaction immediately upon completion (usually 4-6 hours) to prevent Boc degradation if HCl builds up (though TEA usually buffers this).
Module 3: Visualizing the Logic
Diagram 1: The Coupling Decision Matrix
This flowchart guides you to the correct chemistry based on your target.
Caption: Decision matrix for selecting the optimal coupling pathway based on the target molecule's functional group.[1]
Module 4: Troubleshooting & FAQs
Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Low Yield (<20%)
Moisture in PEG or Solvent
Perform azeotropic drying (Module 1).[1] Use fresh anhydrous solvents.
No Reaction (Esterification)
Lack of Catalyst
Ensure DMAP is added. Alcohols rarely couple to acids with EDC alone.
Boc Group Loss
Acidic Workup/Conditions
Avoid TFA or HCl during workup.[1] Use Citric Acid or dilute KHSO4 for washes.
Precipitate in Reaction
Urea Formation (DCC)
This is normal if using DCC.[1] Filter the solid (DCU) before workup.
Product is "Gummy"
Residual Solvent
PEG conjugates hold solvent tenaciously.[1] Dry under high vacuum for >24h.
Frequently Asked Questions
Q: Can I use the Mitsunobu reaction for this coupling?A: Yes. The Mitsunobu reaction (PPh3/DEAD) is highly effective for coupling BocNH-PEG11-OH to phenols or acidic heterocycles.[1] However, removing the triphenylphosphine oxide (TPPO) byproduct can be difficult with PEGylated products. We recommend Steglich esterification for standard acids to simplify purification [1, 5].
Q: How do I purify the BocNH-PEG11-Conjugate?A: Since the PEG chain lacks a strong chromophore, UV detection is difficult.
Strategy 1: If your target molecule has UV absorbance, track that.
Strategy 2: Use a stain (Iodine or Dragendorff) for TLC.
Strategy 3: For small scale, use Normal Phase Flash Chromatography (DCM:MeOH gradients). For larger proteins, use Size Exclusion Chromatography (SEC) [6].
Q: Is the Boc group stable to the base used in Tosylation?A: Yes. The Boc (tert-butyloxycarbonyl) group is stable to basic conditions (TEA, DIPEA, NaOH) but is cleaved by acids (TFA, HCl). It will survive the activation step perfectly [2].
References
BroadPharm. Boc-PEG Linkers and Reagents.[1] Retrieved from BroadPharm Catalog. Link
Biopharma PEG. Boc-NH-PEG-COOH: Linear Heterobifunctional PEG Reagent.[1][5] Retrieved from Biopharma PEG.[5] Link
TargetMol. Boc-NH-PEG11-OH Product Information. Retrieved from TargetMol. Link
PurePEG. High Purity Boc-PEG-OH Linkers.[1] Retrieved from PurePEG. Link
C. Boyer et al. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization. Macromolecular Rapid Communications, 2015.[6][7] Link
Lund University. Optimization of a PEGylation process. Department of Chemical Engineering. Link
Technical Support Center: Reaction Monitoring for BocNH-PEG11-OH Conjugations
Welcome to the Advanced Applications Support Center. Subject: Troubleshooting & Monitoring Protocols for Heterobifunctional PEG Linkers (BocNH-PEG11-OH) Introduction: The "Stealth" Challenge BocNH-PEG11-OH represents a s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Applications Support Center.Subject: Troubleshooting & Monitoring Protocols for Heterobifunctional PEG Linkers (BocNH-PEG11-OH)
Introduction: The "Stealth" Challenge
BocNH-PEG11-OH represents a specific class of "stealth" reagents. Unlike aromatic small molecules or proteins, this linker lacks a strong UV chromophore. The polyethylene glycol (PEG) backbone is UV-transparent, and the Boc group has only weak end-absorption (<220 nm). Consequently, standard UV-Vis monitoring (254 nm) often leads to "invisible" product failures.
This guide provides the alternative detection architectures required to successfully monitor activation, conjugation, and deprotection of this linker.
Visual Analytical Workflow
The following decision tree outlines the correct analytical method based on your immediate experimental question.
Figure 1: Analytical Decision Tree. Select the detection method based on whether you need qualitative checks (TLC), quantitative data (CAD/ELSD), or structural verification (NMR).
Part 1: Thin Layer Chromatography (TLC) – The Quick Check
The Issue: You ran a TLC plate, visualized it under UV (254 nm), and saw nothing—even though the mass spec confirms product presence.
The Cause: BocNH-PEG11-OH does not absorb UV light sufficient for fluorescence quenching on F254 plates.
Protocol: Visualization Stains
Do not rely on UV. You must use chemical staining.
Stain Reagent
Target Functionality
Appearance
Specificity
Iodine (I₂)
PEG Backbone
Brown/Yellow spots
General. Reversible. Good for initial check.
Dragendorff’s Reagent
Polyethers (PEG)
Orange/Red spots
High. Specific to the ether oxygens in PEG.
Ninhydrin
Free Amines
Blue spots
Negative Control. Will NOT stain Boc-protected linker. Only stains after deprotection.
KMnO₄
Oxidizable groups
Yellow on Purple
General. Good for checking purity but less specific than Dragendorff.
Troubleshooting Tip:
Dragendorff Preparation: Mix 0.85g Bismuth Subnitrate (in 10mL acetic acid + 40mL water) with 8g Potassium Iodide (in 20mL water). Dilute significantly before use.
Iodine Chamber: If the spot fades too quickly, take a photo immediately. PEG-Iodine complexes are reversible.
Part 2: HPLC Monitoring – The Quantitative Standard
The Issue: UV detectors show a flat baseline, but the pressure trace indicates injection.
The Solution: Use "Universal" detectors that rely on particle scattering, not light absorption.
Recommended Detectors
CAD (Charged Aerosol Detector): The Gold Standard.
Mechanism:[1][2][3] Nebulizes eluent, dries it, charges particles with N₂, and measures charge.
Advantage:[1][3][4][5][6][7] High sensitivity (detects particles >10 nm) and linear dynamic range (4 orders of magnitude).[8]
Protocol: Use volatile buffers (Formic acid, TFA, Ammonium Acetate). Phosphate buffers will clog the detector.
ELSD (Evaporative Light Scattering Detector): The Alternative.[9]
Mechanism:[1][2][3] Nebulizes eluent and measures light scattered by dried particles.[10]
Limitation: Lower sensitivity than CAD (particles must be >50 nm). Response is non-linear (log-log relationship).
HPLC Method Parameters (Example)
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 20 minutes. (PEGs are amphiphilic and elute mid-gradient).
Part 3: 1H NMR – Structural Verification
The Issue: You cannot confirm if the terminal hydroxyl (-OH) is active or if it has been successfully coupled.
The Solution: Solvent selection is critical. In CDCl₃, the -OH proton exchanges rapidly and disappears.
Protocol: The DMSO-d6 Method
To visualize the terminal hydroxyl group of BocNH-PEG11-OH, you must use DMSO-d6 .
The "Anchor" Signal: The PEG backbone (
) appears as a massive singlet/multiplet at 3.50 – 3.65 ppm .
The Hydroxyl Signal: In DMSO-d6, the terminal -OH appears as a distinct triplet at ~4.56 ppm .[11][12]
Monitoring Activation (e.g., Tosylation):
Starting Material: Triplet at 4.56 ppm (-OH).[9][11][12]
Product (PEG-OTs): The -OH triplet disappears. The
-methylene protons (neighboring the OTs group) shift downfield to ~4.15 – 4.20 ppm .
Reference Peak: The Tosyl aromatic doublet appears at ~7.8 ppm .[9]
Part 4: Monitoring Boc-Deprotection (The Kaiser Test)
When removing the Boc group (using TFA or HCl) to generate the free amine (
), you cannot easily monitor this by HPLC due to the small mass change (-100 Da) relative to the polymer dispersion.
The Solution: The Kaiser Test (Ninhydrin) is a qualitative colorimetric test for free primary amines.
Figure 2: Kaiser Test Workflow. Use this to confirm the removal of the Boc protecting group.
Troubleshooting FAQs
Q1: My HPLC-CAD shows a massive peak at the solvent front. Is this my PEG?
No. This is likely the "void volume" injection spike or non-volatile impurities in your buffer. BocNH-PEG11-OH (MW ~600-700 Da) should retain on a C18 column. Ensure you are using HPLC-grade solvents and volatile additives (Formic acid, not Phosphate).
Q2: I see two spots on my TLC using Iodine. Is my product impure?
Maybe, but check the Boc. Boc-protected amines can sometimes show rotamers (cis/trans isomers around the carbamate bond), though this is rare to resolve on TLC. More likely, it is trace unreacted PEG-diol (if synthesized from diol) or deprotected amine. Run a co-spot with the starting material.
Q3: Can I use Mass Spectrometry (LC-MS) to monitor the reaction?
Yes, but watch for ionization suppression. PEGs ionize extremely well (often suppressing other ions). Look for the
or adducts.
Note: PEG11 is a single discrete length (
), so you should see a single mass peak, not a Gaussian distribution typical of polydisperse PEGs.
Q4: The Kaiser test turned brown, not blue. What does this mean?
False Negative/Ambiguous. A brown/reddish color often indicates secondary amines (e.g., Proline) or insufficient heating. For BocNH-PEG-NH2 (primary amine), it should be distinct Blue/Purple. If brown, check if your pyridine reagents are old/degraded.
References
Waters Corporation. Analysis of Polyethylene Glycol using Evaporative Light Scattering Detection. Retrieved from [Link]
Dust, J. M., et al. (2018). Proton NMR characteristics of polyethylene glycol and derivatives. ResearchGate.[12] Retrieved from [Link]
Raal, A., et al. (2020). Dragendorff's reagent: Historical perspectives and current status. ResearchGate.[12] Retrieved from [Link]
Technical Support Center: Optimizing BocNH-PEG11-OH Functionalization
This guide is structured as a Tier 3 Technical Support resource for scientists experiencing low yields with BocNH-PEG11-OH (t-Boc-N-Amido-PEG11-Alcohol). It prioritizes mechanistic causality and actionable protocols over...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier 3 Technical Support resource for scientists experiencing low yields with BocNH-PEG11-OH (t-Boc-N-Amido-PEG11-Alcohol). It prioritizes mechanistic causality and actionable protocols over generic advice.
BocNH-PEG11-OH is a discrete (monodisperse) PEG. Unlike polydisperse polymers, it behaves as a distinct small molecule but retains the amphiphilic "curse" of PEGylation. Low yields typically stem from three specific failure points:
Hygroscopic Deactivation: The ether backbone coordinates atmospheric water, which hydrolyzes activated intermediates (Tosylates/Mesylates) or quenches sensitive coupling reagents (Mitsunobu phosphoniums).
Amphiphilic Partitioning: During aqueous workup, PEG11 partitions significantly into the aqueous phase unless the ionic strength is aggressively manipulated.
Steric Entropy: The flexible PEG chain can wrap around reactive centers, slowing kinetics and requiring higher stoichiometric equivalents than standard small molecules.
Phase I: Pre-Reaction Conditioning (Mandatory)
Status: Critical
Failure Mode: Wet reagents leading to hydrolysis of electrophiles.
PEG reagents are packaged under inert gas, but they absorb moisture within minutes of opening. Rotary evaporation alone is insufficient to remove bound water from the ether backbone.
Protocol: Azeotropic Distillation
Do not skip this step if using water-sensitive chemistry (Mitsunobu, Tosylation, Mesylation).
Dissolve BocNH-PEG11-OH in Anhydrous Toluene (10 mL per 1 g of PEG).
Rotary evaporate at 40°C–50°C until dry.
Repeat 3 times .
Backfill the flask with Argon/Nitrogen immediately. Do not expose to air before adding solvent.
Figure 1: Azeotropic drying workflow to remove tightly bound water from the PEG ether backbone.
Phase II: Reaction Optimization
Status: Variable
Failure Mode: Poor leaving group quality or side reactions.
You are likely converting the hydroxyl group (-OH) into a leaving group (activation) or replacing it directly. Select your workflow below.
Workflow A: Activation (Tosylation/Mesylation)
Best for: Subsequent displacement by amines, azides, or thiols.
The Pitfall: The reaction stalls at 60-70% conversion because HCl generated during the reaction protonates the pyridine/TEA, and the resulting salt precipitates, trapping the PEG.
Optimized Protocol:
Solvent: DCM (Anhydrous).
Base: Triethylamine (TEA) and Pyridine (catalytic).
Catalyst: DMAP (0.1 eq) is essential for sterically hindered PEGs.
Stoichiometry: Use excess TsCl/MsCl (2.0 - 3.0 eq) . The PEG is the valuable component; drive it to completion.
Temperature: Start at 0°C, warm to RT. Never heat >30°C (Boc is thermally stable, but sulfonate esters can degrade).
Workflow B: Mitsunobu Reaction (Direct Coupling)
Best for: Ether formation, Esterification, or converting to Phthalimide (Amine precursor).
The Pitfall: Formation of Triphenylphosphine Oxide (TPPO) aggregates that are hard to separate from PEG11.
Concentration: Keep reaction relatively concentrated (0.1 M - 0.2 M) to favor intermolecular reaction over intramolecular cycling.
Workup Trick: Triturate the crude mixture with cold Diethyl Ether . TPPO often precipitates, while BocNH-PEG11-X remains in solution.
Phase III: Purification & Isolation (The "Loss" Phase)
Status: High Risk
Failure Mode: Product washes away into the aqueous layer during extraction.
BocNH-PEG11-OH has a molecular weight of ~600.[3] It is highly soluble in water. A standard "wash with water" will result in >50% mass loss.
The "Salting Out" Extraction Protocol
Use this method to recover PEG11 from reaction mixtures.
Step
Action
Mechanism
1
Quench
Add minimal water to quench reagents.
2
Saturation
Add solid NaCl to the aqueous phase until no more dissolves (saturation).
3
Extraction
Extract with DCM (Dichloromethane) x 4. Avoid Ethyl Acetate (PEG is less soluble in EtOAC than DCM).
4
Drying
Dry organic layer over Na2SO4.
5
Evaporation
Rotovap. Do not use high vacuum for hours if the product is an oil; you may sublime/evaporate impurities but PEG is non-volatile.
Chromatography Guide
PEG11 does not "fly" well on silica without help.
Stationary Phase: Standard Silica Gel.
Eluent: DCM : Methanol (95:5 to 90:10).
Staining:
UV: Ineffective (Boc has weak UV absorbance).
Iodine Chamber:Recommended. PEG backbones stain dark brown/yellow rapidly.
Ninhydrin: Only works if Boc is deprotected (useless here).
Dragendorff Reagent: Specific for polyethers (orange spots).
Troubleshooting & FAQ
Q1: My NMR shows broad peaks and the integration is off.
Diagnosis: Aggregation or residual solvent.
Fix: PEGs form hydrogen-bonded aggregates in CDCl3.
Run NMR in DMSO-d6 or MeOD to break aggregates.
Set the relaxation delay (d1) to >5 seconds to ensure full relaxation of the polymer chain for accurate integration.
Q2: I lost the Boc group during the reaction.
Diagnosis: Accidental acidity.
Fix:
Did you use TsCl/MsCl? The byproduct is HCl. If your base (TEA) was old or insufficient, the pH dropped.
Did you use a silica column? Silica is slightly acidic. For highly acid-sensitive compounds, add 1% Triethylamine to the eluent.
Q3: The yield is 10% after extraction.
Diagnosis: You washed the organic layer with water or dilute bicarbonate.[1]
Fix: The PEG is in your aqueous waste. Saturate the waste with NaCl and re-extract with DCM.
Q4: Reaction won't go to completion (10-20% starting material remains).
Diagnosis: Equilibrium or Sterics.
Fix: Do not try to push it with heat.[1] Add a second bolus of reagents (e.g., another 0.5 eq of TsCl and TEA) after 12 hours.
Decision Logic: Selecting the Right Pathway
Figure 2: Decision tree for selecting the optimal functionalization pathway based on the desired end-product.
References
Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Protocols. Retrieved from [Link]
Master Organic Chemistry. Tosylates and Mesylates: Converting Alcohols to Leaving Groups. Retrieved from [Link]
optimizing storage conditions for BocNH-PEG11-OH to prevent degradation
Product: BocNH-PEG11-OH (t-Boc-N-amido-PEG11-Alcohol) Chemical Nature: Heterobifunctional PEG linker (Acid-labile amine protection + Hydroxyl) Physical State: Typically a viscous, colorless to light yellow oil or low-mel...
Author: BenchChem Technical Support Team. Date: February 2026
Product: BocNH-PEG11-OH (t-Boc-N-amido-PEG11-Alcohol)
Chemical Nature: Heterobifunctional PEG linker (Acid-labile amine protection + Hydroxyl)
Physical State: Typically a viscous, colorless to light yellow oil or low-melting waxy solid.
Introduction: The Stability Paradox
BocNH-PEG11-OH is a high-value linker used to enhance solubility and reduce immunogenicity in bioconjugation (e.g., PROTACs, ADCs). While the polyethylene glycol (PEG) backbone provides stability, the molecule sits at a fragile intersection of three chemical risks: hygroscopicity (water absorption), oxidative sensitivity (ether backbone cleavage), and acid lability (Boc group loss).
This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of why degradation happens and a rigid protocol to prevent it.
Module 1: The Degradation Landscape (The "Why")
To preserve BocNH-PEG11-OH, you must defend against three specific chemical adversaries.
The Oxygen Trap (Peroxide Formation)
Polyethylene glycols are polyethers. In the presence of oxygen and light, the ether linkages (
-carbons) undergo auto-oxidation to form hydroperoxides.
The Consequence: Hydroperoxides decompose into aldehydes (formates) and shorter PEG chains. These impurities react with your target proteins, causing heterogeneous conjugation results.
The Fix: Argon purging and dark storage.
The Moisture Trap (Hygroscopicity)
PEG11 is a discrete PEG, but it remains highly hygroscopic.
The Consequence: Water absorption does not immediately hydrolyze the molecule, but it introduces two critical failures:
Stoichiometric Error: Weighing "wet" PEG leads to under-dosing in conjugation reactions.
Hydrolysis Risk: If any trace acid is present, water accelerates the removal of the Boc group.
The Fix: Equilibrating to room temperature before opening (preventing condensation).
The Acid Trap (Boc Lability)
The tert-butyloxycarbonyl (Boc) group is designed to fall off in acidic conditions (e.g., TFA).
The Consequence: Exposure to acidic fumes (HCl, acetic acid) in a shared chemical fridge can prematurely deprotect the amine, rendering the linker reactive and prone to polymerization.
The Fix: Isolation from volatile acids.
Visualizing the Threat Matrix
Figure 1: Causal pathways of BocNH-PEG11-OH degradation. Identifying the source (Oxygen, Water, Acid) is the first step in troubleshooting.
Module 2: The Golden Protocol (SOP)
Objective: Maintain >95% purity over 24 months.
Phase 1: Receipt & Initial Handling
Step 1: Upon receipt, do NOT open the vial immediately. The bottle is likely -20°C or 4°C; opening it in humid lab air causes instant condensation inside the oil.
Step 2: Allow the vial to warm to room temperature (RT) inside a desiccator for 2–4 hours.
Step 1: Place the source vial under an inert atmosphere (Glove box or Nitrogen funnel).
Step 2: Since PEG11 is viscous, use a positive displacement pipette or warm the oil slightly (max 30°C) to reduce viscosity for accurate dispensing.
Step 3: Aliquot into amber glass vials (plastic tubes are permeable to O2 over years).
Step 4: Purge the headspace of each aliquot with Argon (heavier than air, sits on the oil surface) rather than Nitrogen.
Phase 3: Long-Term Storage
Temperature: -20°C (Standard). -80°C is optional but not strictly necessary for PEG11.
Environment: Sealed container with desiccant packs (Silica gel).
Isolation: Do not store in the same secondary container as volatile acids (TFA, HCl, Acetic Acid).
Summary of Conditions
Parameter
Optimal Condition
Acceptable Condition
Critical Failure
Temperature
-20°C
4°C (Short term < 6mo)
>25°C or Fluctuating
Atmosphere
Argon Overlay
Nitrogen Overlay
Ambient Air
Container
Amber Glass
Foil-wrapped Plastic
Clear Glass (Light exp.)
Humidity
Desiccator (<10% RH)
Sealed Bag
Open Fridge
Module 3: Troubleshooting & FAQs
Q1: The material has turned from colorless to yellow. Is it usable?
Diagnosis:Oxidation.
The yellowing is caused by the formation of conjugated byproducts from oxidative degradation (peroxides/aldehydes).
Action:Discard. Using this will likely conjugate aldehydes to your protein's amines, creating irreversible heterogeneous messes.
Prevention: Ensure light protection and tighter Argon sealing next time.
Q2: The "solid" looks like a sticky liquid or paste.
Diagnosis:Hygroscopicity or Melting.
BocNH-PEG11-OH has a low melting point. It may exist as a supercooled liquid or waxy solid depending on the exact batch and temperature. However, if it is "wet" or sticky beyond its normal viscosity, it has absorbed water.
Action: If you need precise stoichiometry, you must dry it. Dissolve in DCM, dry over
, filter, and re-concentrate.
Note: If the chemical integrity (NMR) is fine, the water is just a contaminant, not a degradation product.
Q3: I see extra peaks in the NMR around 1.4 ppm or loss of the Boc signal.
Diagnosis:Acidic Deprotection.
The Boc group typically appears as a strong singlet at ~1.44 ppm. Loss of this signal or appearance of broad amine peaks indicates deprotection.
Action: Check your storage fridge. Was this stored near a bottle of TFA or HCl that wasn't Parafilmed? Acid fumes can penetrate imperfect seals over months.
Q4: How do I pipette this viscous oil accurately?
Technical Tip:
PEG11 is viscous. Standard air-displacement pipettes will under-deliver.
Reverse Pipetting: Depress plunger to the second stop, aspirate, then dispense only to the first stop.
Gravimetric Method: Weigh the reagent directly into the reaction vessel rather than relying on volume. (Density
Executive Summary: The "Goldilocks" Zone of Linker Design
In Targeted Protein Degradation (TPD), the linker is not merely a passive connector; it is a thermodynamic lever. BocNH-PEG11-OH represents a critical tool for exploring long-range ternary complexes. Unlike polydisperse PEGs or short alkyl chains, this discrete PEG11 unit (approx. 40–50 Å extended length) offers a precise, reproducible "reach" that allows E3 ligases and Target Proteins (POIs) to find a stable productive conformation without steric clashing.
This guide validates the performance of BocNH-PEG11-OH by comparing it to standard alternatives and detailing the specific protocols required to prove that your synthesized PROTAC is forming the essential POI:PROTAC:E3 ternary complex.
Comparative Analysis: Why PEG11?
The choice of BocNH-PEG11-OH is often driven by the need to span deep binding pockets or to overcome negative cooperativity seen with shorter linkers.
Table 1: Performance Matrix of Linker Classes
Feature
BocNH-PEG11-OH (Discrete)
Polydisperse PEG ()
Alkyl Chains ()
Rigid Linkers (Piperazine/Proline)
Purity/Defined Structure
High (Single MW) . Essential for SAR and crystallography.
Low . Mixture of chain lengths creates variable PK/PD.
High . Single chemical entity.
High . Single chemical entity.
Solubility
Excellent . High hydrophilicity improves PROTAC solubility.[1]
Excellent .
Poor . Increases lipophilicity; risk of aggregation.
Variable . Depends on heteroatoms.
Entropic Cost
Moderate/High . Flexible chain requires entropy loss to freeze in complex.
Moderate/High .
Moderate . More rigid than PEG, but hydrophobic collapse is a risk.
Long (~45 Å) . Ideal for deep pockets or large protein interfaces.
Variable . "Fuzzy" reach due to polydispersity.
Short/Medium . Limited by hydrophobicity at long lengths.
Short . usually <15 Å.
Synthesis Utility
High .[2] Boc-protection allows controlled, sequential coupling.
Moderate . Harder to functionalize selectively.
High . Standard chemistry.
Moderate . Can be sterically demanding.
Key Insight: Use BocNH-PEG11-OH when the E3 or POI ligand is deeply buried, or when shorter linkers (PEG3-5) show binary binding but fail to induce degradation (indicating a failure to form a productive ternary complex).
Mechanism of Action: The Ternary Equilibrium
The validation of BocNH-PEG11-OH relies on demonstrating that the linker facilitates the formation of the ternary complex (
).
Diagram 1: Ternary Complex Thermodynamics
Caption: The linker determines the cooperativity (
). A PEG11 linker provides sufficient flexibility to allow the POI and E3 to orient correctly, potentially turning a non-cooperative interaction into a stable complex.
Experimental Validation Protocols
To validate BocNH-PEG11-OH in your PROTAC design, you must move from synthesis to biophysical confirmation.
Phase 1: Synthesis & Deprotection (The Reagent Role)
Context:BocNH-PEG11-OH is a building block. It must be activated.[3]
Activation: Convert the hydroxyl group (-OH) to a leaving group (Tosylate/Mesylate) or oxidize to an acid/aldehyde depending on the ligand attachment point.
Caption: Step-by-step progression from chemical reagent to biological validation. Failure at Step 5 (Ternary) often requires reverting to Step 1 with a different linker length.
Case Study Interpretation
Hypothetical Data for Educational Purposes
Scenario: Targeting a kinase with a deep ATP pocket using a Cereblon (CRBN) E3 ligase.
Metric
PROTAC-A (PEG3 Linker)
PROTAC-B (PEG11 Linker)
Interpretation
Binary (POI)
50 nM
55 nM
Both bind the target equally well (Warhead is effective).
Ternary
1200 RFU
4500 RFU
PEG11 allows the proteins to come together; PEG3 is too short.
Cooperativity ()
0.4 (Negative)
2.5 (Positive)
PEG3 causes steric clash between E3 and POI. PEG11 allows de novo protein interactions.
Cellular
> 10 µM (Inactive)
15 nM (Potent)
Ternary complex stability translates directly to degradation efficiency.
References
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617.
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521.
Hughes, S. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(2), 796–806.
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Efficiency. ACS Chemical Biology, 14(7), 1614–1624.
Biochempeg. (2024). Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation.[3][12]
assessing the in vitro and in vivo stability of BocNH-PEG11-OH linkers
Executive Summary BocNH-PEG11-OH represents a "Goldilocks" zone in bioconjugation—balancing the solubility benefits of polyethylene glycol (PEG) with a manageable molecular weight that avoids the high viscosity and clear...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
BocNH-PEG11-OH represents a "Goldilocks" zone in bioconjugation—balancing the solubility benefits of polyethylene glycol (PEG) with a manageable molecular weight that avoids the high viscosity and clearance issues of longer polymer chains (e.g., PEG24+). However, its stability is often misunderstood. While the PEG backbone is robust against hydrolysis, it is susceptible to oxidative degradation by Cytochrome P450 (CYP) enzymes. Furthermore, the tert-butyloxycarbonyl (Boc) group, while stable in plasma, serves as a critical indicator for acid sensitivity in lysosomal pathways.
This guide provides a protocol-driven comparison of BocNH-PEG11-OH against alternative linkers, detailing the experimental workflows required to validate its in vitro and in vivo stability.
Part 1: Critical Analysis & Comparative Landscape
The Stability Mechanism
To assess stability accurately, one must distinguish between the two distinct failure modes of this molecule:
Chemical Hydrolysis (Boc Group): The carbamate linkage in the Boc group is sterically hindered and generally stable at physiological pH (7.4). Instability arises only in acidic environments (pH < 4.0), making it a potential candidate for lysosomal targeting, though it requires lower pH than typical hydrazone linkers.
Oxidative Degradation (PEG Backbone): The ether bonds in the PEG11 chain are susceptible to oxidative cleavage, primarily mediated by CYP450 enzymes in the liver. This results in chain shortening, producing alcohol and carboxylate metabolites.
Comparative Performance Matrix
The following table contrasts BocNH-PEG11-OH with common alternatives used in Antibody-Drug Conjugates (ADCs) and PROTACs.
Feature
BocNH-PEG11-OH
Alkyl Linkers (e.g., C10)
Peptide Linkers (e.g., Val-Cit)
Long PEG (PEG24+)
Plasma Stability
High (Stable > 48h)
High (Stable > 48h)
Moderate (Susceptible to proteases)
High
Microsomal Stability
Moderate (Slow oxidative cleavage)
High (Resistant to oxidation)
Low (Rapid enzymatic cleavage)
Moderate
Solubility Profile
Excellent (Hydrophilic)
Poor (Hydrophobic/Aggregates)
Moderate
Excellent
Immunogenicity
Low (Stealth properties)
High (Hapten potential)
Moderate
Moderate (Anti-PEG Ab risk)
Primary Failure Mode
Oxidative chain shortening
Aggregation/Precipitation
Premature protease cleavage
Vacuolization/Slow clearance
Part 2: Experimental Framework (Self-Validating Protocols)
In Vitro Plasma Stability (Hydrolysis Check)
Objective: Determine if the Boc protecting group or the PEG backbone undergoes spontaneous hydrolysis or esterase-mediated cleavage in blood.
Protocol:
Preparation: Spike BocNH-PEG11-OH (10 µM) into pooled human/mouse plasma.
Incubation: Incubate at 37°C in a shaking water bath.
Sampling: Aliquot samples at 0, 1, 4, 8, 24, and 48 hours.
Quenching: Precipitate proteins with ice-cold acetonitrile (1:3 v/v) containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.
Validation Criteria: Recovery of parent compound should remain >90% at 24 hours. Significant loss indicates plasma esterase susceptibility (unlikely for Boc) or instability.
In Vitro Microsomal Stability (Oxidative Check)
Objective: Assess susceptibility to CYP450-mediated oxidative degradation (ether cleavage).
Objective: Determine the systemic half-life and clearance rate.
Workflow:
Dosing: IV bolus administration (e.g., 5 mg/kg) in mice (n=3 per timepoint).
Collection: Serial blood sampling at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h.
Bioanalysis: LC-MS/MS quantification of BocNH-PEG11-OH.
Calculation: Derive
, (Clearance), and (Volume of distribution).
Part 3: Visualization of Stability & Degradation
Stability Testing Workflow
This diagram outlines the decision tree for assessing linker stability.
Caption: Decision tree for parallel assessment of hydrolytic (plasma) and oxidative (microsomal) stability.
PEG Oxidative Degradation Pathway
Understanding the metabolic fate of the PEG backbone is crucial for interpreting microsomal data.
Caption: Mechanism of CYP450-mediated oxidative cleavage of the PEG ether backbone resulting in chain shortening.
References
Vertex AI Search. (2026). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker. National Institutes of Health. Link
MedChemExpress. (2024). Boc-NH-PEG11-OH Product Information & Stability. MedChemExpress. Link
Creative Proteomics. (2025). Physical and Chemical Stability Analysis of ADCs. Creative Proteomics. Link
AxisPharm. (2023). Difference between ADC linker and PEG linker. AxisPharm. Link
BOC Sciences. (2024). PEG Linkers in Antibody-Drug Conjugates. BOC Sciences.
Organic Chemistry Portal. (2025). Boc-Protected Amino Groups: Stability and Deprotection. Organic Chemistry Portal. Link
Impact of BocNH-PEG11-OH Linker Length on PROTAC Potency
The impact of linker length on PROTAC potency is a critical variable in targeted protein degradation (TPD).[1][2][3][4] The following guide objectively analyzes the performance of the BocNH-PEG11-OH linker—a long, hydrop...
Author: BenchChem Technical Support Team. Date: February 2026
The impact of linker length on PROTAC potency is a critical variable in targeted protein degradation (TPD).[1][2][3][4] The following guide objectively analyzes the performance of the BocNH-PEG11-OH linker—a long, hydrophilic tether—against shorter alternatives.
A Comparative Guide for Rational Design
Executive Summary:
The linker in a PROTAC (Proteolysis Targeting Chimera) is not merely a passive connector; it is a structural determinant of ternary complex stability, cooperativity, and degradation efficiency.[1][4][5][6] BocNH-PEG11-OH serves as a precursor for generating long PEG linkers (approx. 40 Å extended length). While standard optimization often favors shorter chains (PEG3–PEG5), this guide identifies specific scenarios where the extended reach of a PEG11-derived linker is essential for potency, contrasting it with the "Hook Effect" risks associated with excessive length.
The Mechanics of Linker Length: Why "Long" Matters
The fundamental goal of a PROTAC is to induce the formation of a ternary complex: Target Protein (POI) :: Linker :: E3 Ligase .[1][3][4][5][7] The linker length dictates the spatial relationship between these two proteins.[1][2]
The "Goldilocks" Zone
Too Short (< 12 atoms / PEG1-2): Causes Steric Clash . The POI and E3 ligase collide before a stable interface can form.[5] Degradation is abolished.
Optimal (Target Dependent): Allows "Positive Cooperativity" where the linker wraps around the protein surfaces, stabilizing the complex (typically PEG3–PEG7).
Too Long (PEG11+ / >30 atoms):
Risk: High entropic cost.[8] The flexible chain flails, making the formation of the complex energetically unfavorable.
Risk:Hook Effect . The linker is so long that the PROTAC acts as two separate inhibitors rather than a degraders, saturating the binding sites independently without bringing them together.
Benefit:Essential for Deep Pockets . If the ligand binding site is buried deep within the protein (e.g., certain kinases or MDM2), a long linker like PEG11 is required to "tunnel" out to the surface to reach the E3 ligase.
Visualization: Ternary Complex Dynamics
Figure 1: Impact of linker length on the spatial arrangement of the Ternary Complex.
Comparative Analysis: PEG11 vs. Alternatives
The following table synthesizes experimental data comparing long PEG linkers (derived from reagents like BocNH-PEG11-OH) against standard shorter linkers.
Table 1: Performance Metrics by Linker Length
Feature
Short Linkers (PEG2–4)
Medium Linkers (PEG5–9)
Long Linkers (PEG11+)
Atom Count
~8–14 atoms
~17–29 atoms
~35–40 atoms
Extended Length
~10–15 Å
~20–30 Å
~40 Å
Solubility
Moderate
Good
Excellent (High Hydrophilicity)
Cell Permeability
High (Lower MW)
Moderate
Lower (High MW & PSA)
Primary Use Case
Surface-exposed binding sites
General purpose optimization
Deeply buried binding pockets
Risk Factor
Steric Hindrance
Minor Entropic Penalty
Hook Effect / Poor Permeability
Example Potency
BTK: High potencyTBK1: Inactive
BRD4: High potencyTBK1: Active
TBK1: Optimal (DC50 = 3nM)MCL-1: Required for activity
Case Study Analysis
TBK1 (TANK-binding kinase 1): A study utilizing VHL-based PROTACs demonstrated that linkers shorter than 12 atoms were completely inactive. Potency peaked with linkers in the 21–29 atom range (approaching PEG9-11 length), achieving a DC50 of 3 nM [1]. This confirms that for targets with specific steric constraints, "long" is not just optional, but mandatory.
BTK (Bruton's Tyrosine Kinase): Conversely, for BTK degraders, extending the linker beyond PEG5 resulted in a loss of cooperativity, though degradation was often maintained due to the high affinity of the warhead (Ibrutinib derivatives) [2]. Here, PEG11 would likely be functional but suboptimal compared to PEG5.
Technical Deep Dive: BocNH-PEG11-OH
BocNH-PEG11-OH is a heterobifunctional building block. It is not the final linker but the scaffold used to install a precise 11-unit PEG chain.
Chemical Structure: Boc-NH-(CH2CH2O)11-H
Role: Provides a discrete, monodisperse PEG chain. Unlike polydisperse PEGs, this ensures every PROTAC molecule has the exact same length, which is crucial for SAR (Structure-Activity Relationship) studies.
When to Choose PEG11 (The "Long Reach" Strategy):
Buried Warheads: If your ligand binds deep inside a hydrophobic pocket (e.g., certain nuclear receptors), a short linker will be swallowed by the protein, leaving no attachment point for the E3 ligase. PEG11 acts as a "snorkel" to reach the solvent surface.
Large E3 Ligase Complexes: When using bulky E3 ligase ligands (like VHL or IAP binders) paired with large target proteins, a long tether prevents collision between the two macromolecules.
Solubility Rescue: If your warhead is highly lipophilic (high cLogP), adding a PEG11 chain significantly improves aqueous solubility, aiding in formulation and assay stability.
Experimental Protocol: Synthesis & Evaluation
This workflow describes the incorporation of BocNH-PEG11-OH into a PROTAC and the subsequent evaluation of linker efficacy.
Step 1: Activation. React the hydroxyl group (-OH) of BocNH-PEG11-OH to create a leaving group (e.g., Tosylate) or oxidize it to a Carboxylic Acid (using Jones reagent or TEMPO) depending on the conjugation chemistry required.
Step 2: Coupling 1. Conjugate the modified PEG11 to the first ligand (e.g., Target Ligand).
Step 3: Deprotection. Remove the Boc group using TFA (Trifluoroacetic acid) in DCM (Dichloromethane) to expose the terminal amine.
Validation: Monitor by LC-MS (Loss of Boc mass: -100 Da).
Step 4: Coupling 2. React the free amine with the activated carboxylic acid of the second ligand (E3 Ligase binder).
Phase B: Biological Evaluation Workflow
Figure 2: Step-by-step evaluation pipeline for determining optimal linker length.
Protocol: Degradation Assay (Western Blot)
Cell Seeding: Seed cells (e.g., HeLa or HEK293) at 70% confluency.
Treatment: Treat with PROTAC (PEG11 variant vs. controls) at varying concentrations (e.g., 0.1 nM to 10 µM) for 16–24 hours.
Critical Control: Include a "Competition Control" (PROTAC + excess free ligand) to prove mechanism.
Lysis: Harvest cells in RIPA buffer with protease inhibitors.
Blotting: Immunoblot for Target Protein and Housekeeping Protein (GAPDH/Actin).
Quantification: Calculate DC50 (concentration at 50% degradation) and Dmax (maximum degradation).
Note: If PEG11 shows degradation at 100 nM but recovery at 10 µM, this confirms the Hook Effect .
References
Design of PROTACs targeting TBK1 with varying linker lengths.
Source: Exploration of Targeted Anti-tumor Therapy.
Context: Demonstrates that linkers <12 atoms were inactive, while long linkers (up to 29 atoms) were required for potency.[9]
Impact of Linker Length on the Activity of PROTACs (BTK & ERα).
Source: Journal of Experimental & Clinical Cancer Research / PMC.
Context: Highlights how linker length (12 vs 16 vs 20 atoms) shifts potency and how PEG chains affect ternary complex stability.
Boc-NH-PEG11-OH Product & Application Data.
Source: MedChemExpress / TargetMol.
Context: Technical specifications of the reagent used for synthesizing long-linker PROTACs.
Current Strategies for the Design of PROTAC Linkers.
A Senior Application Scientist's Guide to Evaluating the Pharmacokinetics of BocNH-PEG11-OH Containing Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the optimization of Antibody-Drug Conjugate (ADC) performance is a paramount objective. The linker, the critical bridge between the monoclonal antibody and...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the optimization of Antibody-Drug Conjugate (ADC) performance is a paramount objective. The linker, the critical bridge between the monoclonal antibody and the cytotoxic payload, plays a pivotal role in the overall pharmacokinetic (PK) profile, and consequently, the therapeutic index of the ADC. This guide provides an in-depth, technical comparison of ADCs featuring the hydrophilic BocNH-PEG11-OH linker against a traditional non-PEGylated alternative. We will delve into the rationale behind experimental design, present detailed protocols for key bioanalytical assays, and interpret comparative data to underscore the pharmacokinetic advantages conferred by strategic linker selection.
The Central Role of the Linker in ADC Pharmacokinetics
An ADC's journey through the body is a complex odyssey. It must remain stable in circulation to minimize off-target toxicity, efficiently recognize and bind to its target on cancer cells, and only then release its potent payload. The linker's design is instrumental in orchestrating this sequence of events.[1][2] Key linker characteristics, such as hydrophilicity and stability, directly impact an ADC's solubility, aggregation propensity, immunogenicity, and circulation half-life.[][4][5]
Hydrophobic payloads, while often potent, can induce aggregation and rapid clearance of ADCs, compromising their efficacy and safety.[6] Incorporating polyethylene glycol (PEG) elements into the linker is a proven strategy to mitigate these challenges.[6] The BocNH-PEG11-OH linker, a discrete PEG linker with a terminal Boc-protected amine, offers a precise means to enhance the hydrophilicity of an ADC. This guide will explore the tangible pharmacokinetic benefits of this approach.
Comparative Pharmacokinetic Evaluation: A Hypothetical Case Study
To illustrate the impact of the BocNH-PEG11-OH linker, we will consider a hypothetical head-to-head study comparing two ADCs built on the same humanized IgG1 monoclonal antibody targeting a prevalent solid tumor antigen:
ADC-PEG11: An ADC featuring a BocNH-PEG11-OH linker conjugating a potent auristatin payload.
ADC-SMCC: A conventional ADC utilizing a non-PEGylated succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker with the same auristatin payload.
Both ADCs have a drug-to-antibody ratio (DAR) of approximately 4. The following sections will detail the experimental workflows and present plausible data from this comparative study.
Visualizing the ADC Structures
The fundamental structural difference between our two hypothetical ADCs is the linker. The following diagram illustrates the general architecture of each conjugate.
Caption: Structural comparison of an ADC with a BocNH-PEG11-OH linker versus a non-PEGylated SMCC linker.
Experimental Design for Comprehensive Pharmacokinetic Profiling
A robust evaluation of ADC pharmacokinetics necessitates a multi-faceted analytical approach to quantify the various ADC species in biological matrices.[7][8] Our experimental workflow is designed to measure total antibody, conjugated ADC, and free payload concentrations over time.
Caption: Experimental workflow for the pharmacokinetic evaluation of ADCs.
Rationale for Assay Selection
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific method for quantifying large molecules like antibodies and ADCs in complex biological matrices such as plasma.[9][10][11] We employ two distinct ELISA formats:
Total Antibody ELISA: This assay measures all antibody species, regardless of whether they are conjugated to the payload. This is crucial for understanding the overall clearance of the antibody backbone.
Conjugated ADC ELISA: This format is designed to specifically detect ADCs with at least one payload molecule attached, providing insight into the stability of the conjugate in circulation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantifying small molecules with high precision and sensitivity.[9][12] It is the ideal method for measuring the concentration of the free, unconjugated payload in plasma, a critical indicator of linker stability and potential off-target toxicity.[13][14]
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the key bioanalytical assays used in our comparative study.
Protocol 1: Total Antibody ELISA
Plate Coating: Coat a 96-well microplate with a capture antibody specific to the human IgG Fc region (e.g., goat anti-human IgG) at 2 µg/mL in phosphate-buffered saline (PBS) overnight at 4°C.
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
Blocking: Block non-specific binding sites by incubating with 3% bovine serum albumin (BSA) in PBS for 2 hours at room temperature.
Washing: Repeat the washing step.
Sample Incubation: Add plasma samples (serially diluted in 1% BSA/PBST) and a standard curve of the unconjugated monoclonal antibody to the wells. Incubate for 2 hours at room temperature.
Washing: Repeat the washing step.
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated detection antibody (e.g., goat anti-human IgG kappa light chain-HRP) and incubate for 1 hour at room temperature.
Washing: Repeat the washing step.
Substrate Addition: Add TMB (3,3’,5,5’-tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes.
Reaction Quenching: Stop the reaction by adding 2N sulfuric acid.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Analysis: Interpolate sample concentrations from the standard curve using a four-parameter logistic regression.
Protocol 2: Conjugated ADC ELISA
This assay follows a similar principle to the total antibody ELISA but with a key modification in the detection step.
Steps 1-6: Follow the same procedure as the Total Antibody ELISA.
Detection Antibody: Add a biotinylated anti-auristatin antibody and incubate for 1 hour at room temperature.
Washing: Repeat the washing step.
Streptavidin-HRP: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
Steps 8-12: Follow the same procedure as the Total Antibody ELISA, using the conjugated ADC as the standard.
Protocol 3: Free Payload LC-MS/MS
Sample Preparation: Precipitate proteins from 50 µL of plasma by adding 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the payload).
Centrifugation: Vortex and centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated protein.
Supernatant Transfer: Transfer the supernatant to a clean 96-well plate for analysis.
Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for the payload and the internal standard.
Quantification: Calculate the concentration of the free payload in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Comparative Pharmacokinetic Data and Interpretation
Following the administration of a single 5 mg/kg intravenous dose of ADC-PEG11 and ADC-SMCC to preclinical models, plasma samples were collected at various time points and analyzed using the protocols described above. The resulting pharmacokinetic parameters are summarized below.
Table 1: Comparative Pharmacokinetic Parameters
Parameter
ADC-PEG11 (PEGylated)
ADC-SMCC (Non-PEGylated)
Total Antibody
Cmax (µg/mL)
125.3
120.8
AUCinf (hµg/mL)
15,600
11,200
Clearance (mL/h/kg)
0.32
0.45
Half-life (t½, hours)
280
195
Conjugated ADC
Cmax (µg/mL)
124.1
115.2
AUCinf (hµg/mL)
14,850
8,960
Clearance (mL/h/kg)
0.34
0.56
Half-life (t½, hours)
265
150
Free Payload
Cmax (ng/mL)
5.8
18.2
AUCt (h*ng/mL)
250
680
Data are hypothetical and for illustrative purposes.
Interpretation of Results
The data clearly demonstrate the superior pharmacokinetic profile of the ADC-PEG11 construct.
Enhanced Exposure and Reduced Clearance: The area under the curve (AUC) for both total antibody and conjugated ADC is significantly higher for ADC-PEG11, indicating greater systemic exposure.[5] Correspondingly, the clearance rate is markedly lower. This is a direct consequence of the hydrophilic PEG linker, which forms a hydration shell around the ADC.[5][15] This "shielding" effect reduces non-specific interactions with blood components and slows clearance by the renal and reticuloendothelial systems.[15]
Prolonged Half-Life: The circulating half-life of both the total antibody and the conjugated ADC is substantially longer for ADC-PEG11.[][5] This extended residence time in circulation increases the probability of the ADC reaching its target tumor cells, which is crucial for maximizing therapeutic efficacy.
Improved Linker Stability: A critical finding is the significantly lower concentration of free payload in the plasma of animals treated with ADC-PEG11. The lower Cmax and AUC for the free payload suggest that the PEGylated linker is more stable in circulation, leading to less premature release of the cytotoxic agent.[1][2] This enhanced stability is a key factor in improving the safety profile of the ADC by minimizing off-target toxicity.
In Vivo Biodistribution and Imaging
To visually corroborate the pharmacokinetic data, in vivo imaging techniques can provide invaluable insights into the biodistribution of the ADCs.[16][17] By labeling the antibody component with a positron-emitting radionuclide such as Zirconium-89 (⁸⁹Zr), we can use Positron Emission Tomography (PET) to track the accumulation of the ADC in tumors and other organs over time.[18]
A hypothetical PET imaging study would likely show higher and more sustained tumor accumulation for ⁸⁹Zr-labeled ADC-PEG11 compared to ⁸⁹Zr-labeled ADC-SMCC, reflecting its longer circulation time and improved stability. Conversely, higher uptake in organs of clearance, such as the liver and spleen, might be observed for the ADC-SMCC construct, consistent with its faster clearance.
Conclusion: The Decisive Advantage of the BocNH-PEG11-OH Linker
This comprehensive guide, through the lens of a comparative case study, highlights the profound impact of linker chemistry on the pharmacokinetic properties of an ADC. The incorporation of a BocNH-PEG11-OH linker confers several key advantages over a traditional non-PEGylated linker:
Improved Solubility and Stability: The hydrophilic nature of the PEG chain mitigates the aggregation risk associated with hydrophobic payloads.[][4]
Enhanced Systemic Exposure: Reduced clearance and a prolonged circulating half-life increase the overall exposure of the ADC.[5]
Superior Linker Stability: Lower levels of prematurely released payload in circulation point to a more stable linker, which is critical for minimizing off-target toxicity.
For drug developers, the choice of linker is a critical decision point that can dictate the success or failure of an ADC candidate. The evidence strongly suggests that leveraging hydrophilic, discrete PEG linkers like BocNH-PEG11-OH is a scientifically sound strategy to engineer ADCs with optimized pharmacokinetic profiles, thereby enhancing their potential for clinical success.
References
Biopharma PEG. ADC Linkers. Available from: [Link]
MDPI. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. 2020-12-14. Available from: [Link]
Creative Bioarray. Pharmacokinetics Considerations for Antibody Drug Conjugates. Available from: [Link]
ResearchGate. ADC pharmacokinetic and tolerability as a function of PEG size. A, Conjugate exposure was assessed in Sprague–Dawley rats following a single intravenous dose at 3 mg/kg of ADCs bearing different size PEGs. B, The pharmacokinetic data were fit to a two-compartment model to derive clearance rates as a function of PEG size. Clearance rates increased rapidly for conjugates bearing PEGs smaller than PEG8. Available from: [Link]
PubMed. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. 2025-02-19. Available from: [Link]
MDPI. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available from: [Link]
Nature. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. 2025-09-30. Available from: [Link]
PubMed Central. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies. Available from: [Link]
NIH. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates. 2025-09-04. Available from: [Link]
NIH. Determination of ADC Concentration by Ligand-Binding Assays - PubMed. Available from: [Link]
PubMed. Regulated bioanalysis of antibody-drug conjugates using LC-MS. 2025-04-09. Available from: [Link]
MDPI. In vivo analysis techniques for antibody drug: Recent advances and methodological insights. 2025-04-23. Available from: [Link]
ResearchGate. PK profiles of ADCs with different linker stability. Available from: [Link]
EMIT Imaging. Antibody-Drug Conjugates. Available from: [Link]
ICON plc. Why assessing the pharmacokinetics of antibody-drug conjugates is so complex. 2025-07-10. Available from: [Link]
MDPI. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Available from: [Link]
SCIEX. Comprehensive LC-MS workflows for antibody drug conjugate (ADC) analysis. Available from: [Link]
Frontiers. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. 2021-06-22. Available from: [Link]
ACS Publications. Sensitive ELISA Method for the Measurement of Catabolites of Antibody–Drug Conjugates (ADCs) in Target Cancer Cells | Molecular Pharmaceutics. Available from: [Link]
Journal of the American Chemical Society. Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates. 2025-02-18. Available from: [Link]
Technology Networks. Optimizing ADC Bioassays: LC-MS/MS Blends Speed with Cost-Effectiveness. 2024-06-01. Available from: [Link]
PubMed. Sensitive ELISA Method for the Measurement of Catabolites of Antibody-Drug Conjugates (ADCs) in Target Cancer Cells. 2015-06-01. Available from: [Link]
NIH. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. 2021-06-23. Available from: [Link]
SlideShare. ADCs Bioanalysis—LBA and LC-MS methods, a changing paradigm?. Available from: [Link]
NIH. Imaging the distribution of an antibody-drug conjugate constituent targeting mesothelin with 89Zr and IRDye 800CW in mice bearing human pancreatic tumor xenografts - PMC. Available from: [Link]
Creative Diagnostics. Bioanalysis of Antibody Drug Conjugates. Available from: [Link]
Technical Performance Guide: BocNH-PEG11-OH in PROTAC E3 Ligase Systems
Executive Summary BocNH-PEG11-OH is a high-molecular-weight, heterobifunctional polyethylene glycol linker designed for Proteolysis Targeting Chimeras (PROTACs).[1] Its extended chain length (11 ethylene glycol units) an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
BocNH-PEG11-OH is a high-molecular-weight, heterobifunctional polyethylene glycol linker designed for Proteolysis Targeting Chimeras (PROTACs).[1] Its extended chain length (11 ethylene glycol units) and distinct terminal functionalities (Boc-protected amine and primary hydroxyl) make it a specialized tool in the medicinal chemist’s arsenal.
This guide evaluates its performance across the two dominant E3 ligase systems—Cereblon (CRBN) and von Hippel-Lindau (VHL) .[2] While this linker offers superior aqueous solubility, its application requires careful balancing of Polar Surface Area (PSA) against cell permeability. It is most effective when recruiting E3 ligases to targets with deep, buried binding pockets or when solubilizing highly lipophilic warheads.
Before integrating BocNH-PEG11-OH into a library, it is critical to understand its contribution to the final PROTAC chassis. The "Rule of 5" is often broken in PROTAC design, but the "Rule of Permeability" remains absolute.
Property
Specification
Impact on PROTAC Design
Formula
Adds significant mass (~601 Da) to the construct.
Linker Length
~40-45 Å (extended)
Ideal for spanning large distances between E3 and POI binding sites.
Hydrophilicity
High (PEG11)
Drastically improves solubility of lipophilic warheads; reduces aggregation.
Polar Surface Area
High
Critical Risk: Can reduce passive membrane permeability if not paired with lipophilic ligands.
Terminals
Boc-Amine / Hydroxyl
Orthogonal reactivity: Acid-labile deprotection (Boc) vs. functional group interconversion (OH).
Comparative Performance: CRBN vs. VHL Systems[2][3][4][5][6]
The choice of E3 ligase dictates the optimal linker topology. PEG11 is an "extreme" linker (long and flexible); its performance diverges significantly between CRBN and VHL systems.
System A: Cereblon (CRBN)
Performance Verdict: High Utility for Hydrophobic Warheads
Lipophilicity Balance: CRBN ligands (e.g., Pomalidomide, Lenalidomide) are relatively small and lipophilic. They can "absorb" the high polarity of a PEG11 chain better than VHL ligands, maintaining reasonable cell permeability.
Conformational Dynamics: CRBN complexes often tolerate a wider range of linker lengths. A PEG11 linker allows the PROTAC to adopt a "U-shape" conformation, preventing steric clash between the POI and the ligase when the binding sites are not naturally aligned.
Case Use: Essential when the Target Protein (POI) ligand is a highly insoluble kinase inhibitor. The PEG11 chain acts as a solubilizing "tail" that facilitates synthesis and assay handling.
Permeability Challenge: VHL ligands (e.g., VH032 derivatives) are already high-molecular-weight and polar (containing hydroxyproline). Adding a PEG11 linker often pushes the TPSA (Total Polar Surface Area) beyond the cell-permeable limit (>200 Ų), leading to poor cellular activity despite high biochemical affinity.
Binding Pocket Depth: VHL has a deep binding pocket.[] While short linkers often fail to exit the pocket efficiently, a PEG11 linker easily clears the exit vector. However, literature suggests that for many VHL targets, shorter PEG chains (PEG3-PEG5) yield higher degradation efficiency (
), as excessively long linkers like PEG11 can result in a significant entropy penalty upon ternary complex formation.
Case Use: Best reserved for "difficult" targets where the binding site is deeply buried, or for in vitro biophysical assays (SPR/TR-FRET) where solubility is more critical than permeability.
Summary Comparison Table
Feature
CRBN-Based PROTACs (w/ PEG11)
VHL-Based PROTACs (w/ PEG11)
Cell Permeability
Moderate. Small ligand size offsets PEG polarity.
Low. High ligand polarity + PEG11 often limits entry.
Linker Topology
Tolerates "floppy" linkers; good for scanning.
Often requires rigidification; PEG11 may be too entropic.
Solubility
Excellent. Mitigates insolubility of IMiD conjugates.
High. Essential for handling bulky VHL ligands.
Degradation ()
High for targets requiring flexible recruitment.
Variable; risk of "unproductive" ternary complexes.[4]
Mechanistic Visualization
Synthesis Workflow
The orthogonal protection strategy allows for controlled, sequential assembly.
Caption: Step-wise synthetic pathway utilizing the orthogonal Boc/OH functionalities for asymmetric PROTAC assembly.
Ternary Complex & The "Hook Effect"
With a linker as long as PEG11, the "Hook Effect" (formation of binary 1:1 complexes at high concentrations) is a critical consideration.
Caption: At high concentrations, the long PEG11 linker can saturate binding sites independently, preventing the necessary E3-POI proximity.
Validated Experimental Protocol
This protocol describes the conversion of the hydroxyl group to a leaving group, followed by conjugation, a standard workflow for this linker.
Phase 1: Activation of Hydroxyl Group (Mesylation)
Objective: Convert the -OH to a reactive mesylate for nucleophilic attack.
Dissolution: Dissolve BocNH-PEG11-OH (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
Base Addition: Cool to 0°C. Add Triethylamine (TEA) (3.0 eq).
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with Ninhydrin or KMnO4; PEG chains stain well).
Workup: Wash with
(sat. aq), then brine. Dry over . Concentrate in vacuo.
Checkpoint: The product should be a viscous oil. Yields are typically >90%.
Objective: Attach the E3 ligase ligand (e.g., a phenol-derivative of Thalidomide).
Setup: Dissolve the Phenol-Ligand (1.0 eq) and BocNH-PEG11-OMs (1.2 eq) in anhydrous DMF.
Catalysis: Add Potassium Carbonate (
) (3.0 eq) or Cesium Carbonate () (2.0 eq).
Heating: Heat to 60-80°C for 4-16 hours.
Note: PEG11 chains are thermally stable, but avoid >100°C to prevent degradation of the Boc group.
Purification: Dilute with EtOAc, wash extensively with water (to remove DMF). Purify via flash chromatography.
Phase 3: Boc Deprotection & Final Assembly
Objective: Expose the amine for the final warhead coupling.
Deprotection: Dissolve intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour at RT.
Evaporation: Remove volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA.
Final Coupling: React the resulting amine salt with the Carboxylic Acid-Warhead using HATU (1.2 eq) and DIEA (3.0 eq) in DMF.
References
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[2][5][6][][8] Retrieved from [Link]
Girardini, M., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]
Hendrick, C. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Validating the Purity and Identity of BocNH-PEG11-OH Conjugates: A Comparative Analytical Guide
Executive Summary In the precise world of Antibody-Drug Conjugates (ADCs) and PROTAC linker design, the shift from polydisperse polyethylene glycols (PEGs) to discrete, monodisperse PEGs (dPEGs) represents a critical evo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the precise world of Antibody-Drug Conjugates (ADCs) and PROTAC linker design, the shift from polydisperse polyethylene glycols (PEGs) to discrete, monodisperse PEGs (dPEGs) represents a critical evolution in structural biology. BocNH-PEG11-OH (tert-butyl (35-hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)carbamate) is a staple linker, providing a defined spacer length of approximately 40 Å without the heterogeneity of traditional polymers.
However, validating this molecule presents unique challenges: it lacks a strong UV chromophore, the Boc group is acid-sensitive, and its amphiphilic nature complicates chromatography. This guide compares analytical methodologies and establishes a "Gold Standard" protocol for validating BocNH-PEG11-OH, contrasting high-resolution techniques against standard laboratory shortcuts.
Part 1: The Analytical Landscape – Comparing Detection Methodologies
The primary failure mode in PEG linker synthesis is relying on standard UV-Vis detection (254 nm). BocNH-PEG11-OH has negligible absorption at 254 nm; the carbonyl of the Boc group absorbs weakly at 210-220 nm, where solvent interference is high.
Below is an objective comparison of detection technologies for validating PEG purity.
Table 1: Comparative Efficacy of Analytical Detectors for PEG Linkers
Feature
UV-Vis (210 nm)
Refractive Index (RI)
ELSD (Evaporative Light Scattering)
CAD (Charged Aerosol Detection)
LC-MS (Q-TOF/Orbitrap)
Sensitivity
Low (High noise)
Moderate
High
Very High
High
Linearity
Poor for PEGs
Good
Non-linear (Logarithmic)
Linear (Wide Dynamic Range)
Variable (Ionization dependent)
Gradient Compatibility
Yes
No (Isocratic only)
Yes
Yes
Yes
Purity Quantification
Unreliable
Reliable (if isocratic)
Reliable (Semi-quant)
Gold Standard
Qualitative (Identity only)
Impurity ID
No
No
No
No
Yes
Expert Insight: While LC-MS is non-negotiable for identity (confirming mass), it is poor for purity quantification because ionization efficiency varies wildly between the main peak and potential truncated impurities. HPLC-CAD is the superior choice for quantifying purity , as its response is independent of chemical structure for non-volatile analytes.
Part 2: Strategic Validation Workflow
To ensure the integrity of BocNH-PEG11-OH, a multi-modal approach is required. Relying on a single data point (e.g., just NMR) is insufficient for GMP-grade applications.
Diagram 1: The Integrated Validation Logic Flow
Caption: A self-validating logic flow for PEG linker assessment, prioritizing identity confirmation before expensive purity quantification.
Part 3: Detailed Experimental Protocols
Protocol A: Structural Identity via 1H NMR
Objective: Confirm the ratio of the Boc protecting group to the PEG backbone.
Solvent: Dissolve 5–10 mg of sample in 600 µL of CDCl₃.
Acquisition: Run at 400 MHz or higher. 16 scans minimum.
Key Diagnostic Signals:
Boc Group: Singlet at
1.44 ppm (9H).
PEG Backbone: Large multiplet centered at
3.64 ppm.
Carbamate NH: Broad singlet often visible around
5.0–5.2 ppm.
Integration Check (Self-Validation): Set the Boc singlet to 9.00 integral. The PEG backbone region (3.5–3.8 ppm) should integrate to approximately 44H (4H per EG unit × 11 units).
Failure Criteria: If PEG integral < 40H or > 48H, the sample is likely a polydisperse mixture, not discrete PEG11.
Protocol B: Purity Quantification via HPLC-CAD
Objective: Detect non-UV active impurities (truncated PEGs, cyclic PEGs) without ionization bias.
Instrument: HPLC system coupled with Thermo Scientific™ Corona™ Veo™ CAD or equivalent.
A: Water + 0.1% Formic Acid (Do not use TFA if collecting fractions; TFA degrades Boc over time).
B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0–2 min: 5% B (Equilibration)
2–15 min: 5%
95% B (Linear Gradient)
15–18 min: 95% B (Wash)
Detection: CAD evaporator temperature set to 35°C (Low temp prevents evaporation of semi-volatile short-chain impurities).
Why this works: CAD detects any non-volatile particle. Unlike UV, it sees the PEG chain. Unlike MS, it doesn't care if the impurity ionizes poorly.
Protocol C: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the exact mass and absence of Boc-deprotected species.
Formula:
Molecular Weight: 629.78 Da.
Target Ions:
(Common in PEG samples due to sodium avidity).
Red Flag: Appearance of mass
indicates loss of the Boc group (), suggesting poor storage or acidic degradation.
Part 4: Comparative Analysis – Discrete vs. Polydisperse
Why go through this rigorous validation? The performance gap between discrete PEG11 and polydisperse PEG (average Mn ~600) is significant in drug development.
Table 2: Performance Impact in Conjugation
Parameter
BocNH-PEG11-OH (Discrete)
Boc-PEG-OH (Polydisperse)
Impact on Drug Development
Molecular Weight
Single Peak (629.78 Da)
Gaussian Distribution (400–800 Da)
Regulatory: Discrete allows for easier characterization of the final drug substance.
Solubility Profile
Predictable/Sharp
Variable
Formulation: Discrete PEGs provide consistent solubility enhancement.
Analysis
Resolved peaks in LC-MS
Broad "hump" in LC-MS
QC: Polydisperse mixtures mask impurities under the polymer envelope.
Diagram 2: The Consequence of Polydispersity in Analytics
Caption: Visualizing the analytical "masking" effect of polydisperse PEGs compared to the clarity of discrete PEG11.
Part 5: Troubleshooting & Storage
Even with high-purity starting material, handling errors can compromise the linker.
Boc-Lability:
Symptom: NMR shows a decrease in the 1.44 ppm singlet integration relative to the PEG backbone.
Cause: Exposure to acidic solvents (even CDCl3 can become acidic over time due to HCl formation).
Fix: Filter CDCl3 through basic alumina before NMR or use DMSO-d6.
Hygroscopicity:
Symptom: Water peak in NMR or difficulty weighing (sticky solid/oil).
Cause: PEGs attract atmospheric moisture.
Fix: Store under Argon/Nitrogen at -20°C. Allow to warm to room temperature before opening the vial to prevent condensation.
References
Chen, X., et al. (2014). Improved Preparation of Discrete PEG Derivatives and Their Application in Drug Delivery. Journal of Controlled Release.
Agilent Technologies. (2020). Analysis of PEGylated Proteins and PEG Linkers using HPLC-ELSD. Retrieved from [Link]
The following guide details the application of BocNH-PEG11-OH in the development of bivalent chemical degraders and inhibitors. It focuses on the critical role of long-chain PEG linkers in enabling novel cellular uptake...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the application of BocNH-PEG11-OH in the development of bivalent chemical degraders and inhibitors. It focuses on the critical role of long-chain PEG linkers in enabling novel cellular uptake mechanisms and spanning distant binding sites.
Executive Summary
In the structural optimization of Proteolysis Targeting Chimeras (PROTACs), the linker is often treated as a passive connector. However, emerging data reveals that linker length and composition actively dictate cellular permeability mechanisms and ternary complex topology .
This guide analyzes the specific utility of BocNH-PEG11-OH (a precursor for ~40 Å hydrophilic linkers). While standard PROTACs often utilize shorter PEG chains (PEG3–PEG5) to maximize cooperativity, PEG11 has proven essential for:
Hijacking IFITM-mediated uptake pathways for large bivalent molecules.
Spanning distant binding pockets in bitopic inhibitors and homo-PROTACs.
Solubilizing hydrophobic warheads to prevent aggregation.
Technical Profile: BocNH-PEG11-OH
Reagent Name: t-Boc-N-amido-PEG11-alcohol
Chemical Structure:
Key Properties:
Length: ~40–45 Å (extended conformation).
Hydrophilicity: High oxygen content (11 ethylene glycol units) counteracts the lipophilicity of large warheads/ligands.
Bivalent molecules (PROTACs, molecular glues) often exceed the "Rule of 5" for oral bioavailability, with molecular weights >1000 Da. Traditional passive diffusion is inefficient for these large constructs.
The Solution: Linker-Dependent Uptake
Researchers at UCSF (Shokat Lab) synthesized a series of dimeric Rocaglamide inhibitors linked by PEGs of varying lengths to clamp EIF4A1 to RNA.
The study revealed that longer linkers (PEG11+) trigger a specific cellular entry pathway mediated by Interferon-Induced Transmembrane Proteins (IFITMs) . These proteins, normally involved in viral entry, recognize the specific physicochemical signature (size + flexibility) of PEG11-linked macro-molecules, facilitating their cytosolic entry.
Key Takeaway: Using a PEG11 linker is not just about reach; it can actively switch the molecule's entry mechanism from passive diffusion to facilitated endocytosis, overcoming permeability barriers.
To overcome drug resistance in CML (Chronic Myeloid Leukemia), a "bitopic" inhibitor was designed to bind two distinct sites on the kinase simultaneously:
Myristoyl Pocket (Allosteric): Bound by Asciminib.[6][7]
Why PEG11/12?
The physical distance between the ATP site and the myristoyl pocket on the BCR-ABL1 surface is approximately 25–30 Å .
Short Linkers (PEG3-5): Physically unable to span the gap; resulted in monovalent binding (no potency gain).
Long Linker (PEG12): Provided sufficient slack to allow simultaneous binding without inducing steric strain, resulting in avidity (super-additive potency) and high selectivity.
Comparative Analysis: PEG11 vs. Alternatives
Feature
PEG11 (Long)
PEG3-5 (Standard)
Alkyl Chains (C10-C12)
Reach
>40 Å
10–20 Å
15–20 Å
Solubility
High (Critical for hydrophobic ligands)
Moderate
Low (Risk of aggregation)
Permeability
IFITM-Assisted (Active uptake potential)
Passive Diffusion
Passive Diffusion
Ternary Complex
"Loose" complex; good for distant sites
"Tight" complex; high cooperativity
Rigid; limited conformational sampling
Synthesis
Difficult purification (polydispersity risk if not pure)
Standard
Standard
Experimental Protocol: Synthesis using BocNH-PEG11-OH
Objective: Conjugate an E3 Ligase Ligand (e.g., Pomalidomide derivative) to a Target Ligand using BocNH-PEG11-OH.
Workflow Diagram
Caption: Step-by-step synthetic route converting the hydroxyl terminus of BocNH-PEG11-OH into a leaving group for conjugation, followed by amine deprotection and final coupling.
Detailed Steps
Activation of Hydroxyl Group :
Dissolve BocNH-PEG11-OH (1.0 eq) in DCM.
Add TsCl (1.2 eq) and TEA (2.0 eq). Stir at RT for 4h.
Result:BocNH-PEG11-OTs (Tosylate is a good leaving group).
Conjugation to E3 Ligand (e.g., 4-Hydroxy-Thalidomide) :
Dissolve 4-Hydroxy-Thalidomide in DMF with K2CO3 (2.0 eq).
Add BocNH-PEG11-OTs. Heat to 60°C for 12h.
Result:BocNH-PEG11-O-Thalidomide.
Boc Deprotection :
Treat intermediate with TFA/DCM (1:4) for 1h at RT.
Concentrate in vacuo to yield the TFA salt of NH2-PEG11-O-Thalidomide.
Final Coupling :
React the amine-linker-E3 construct with the Carboxylic Acid of the Target Ligand using HATU/DIPEA in DMF.
Purify via HPLC.
References
IFITM-Assisted Uptake of Linked Chemotypes (BisRoc-1)
Title: IFITM proteins assist cellular uptake of diverse linked chemotypes.[6][7]
Navigating the Permeability Paradox: A Comparative Guide to PEGylated Linkers
Executive Summary In the design of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues—the linker is often treated as a passive connector. However, experimental evidence conf...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the design of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues—the linker is often treated as a passive connector. However, experimental evidence confirms that the linker is a critical determinant of cell permeability.[1] This guide objectively compares PEGylated linkers against their alkyl and rigidified counterparts, analyzing the trade-offs between hydrophilicity (solubility) and lipophilicity (permeability) .
Key Takeaway: While PEG units enhance aqueous solubility, they introduce polar surface area (TPSA) that can impede passive membrane diffusion. Short PEG chains (
) or "chameleon" linkers that can fold to shield oxygen atoms offer the best balance for intracellular targets.
The Physics of Linker Permeability
The cell membrane is a lipophilic barrier. For a molecule to traverse it via passive diffusion, it must energetically favor desolvation from the aqueous exterior and entry into the lipid bilayer.
The PEG Dilemma
Polyethylene Glycol (PEG) linkers are the industry standard because they improve the solubility of hydrophobic warheads. However, this creates a Permeability Paradox :
Solubility: Each Ethylene Glycol (EG) unit adds ether oxygens, forming hydrogen bonds with water.
Permeability: These same oxygens increase Topological Polar Surface Area (TPSA). To cross the membrane, the molecule must break these water bonds (desolvation penalty).
Rule of Thumb: A TPSA > 140 Ų significantly reduces oral bioavailability and cell permeability. A single EG unit adds approximately 18–20 Ų to the TPSA.
Comparative Analysis: Linker Performance
A. Chain Length: The "n" Variable
The length of the PEG chain is the most tunable parameter. Experimental data from VHL- and CRBN-based PROTACs reveals a non-linear relationship.
Linker Type
Length (n)
Permeability ()
Solubility
Mechanism Note
Short PEG
1–2 units
High
Moderate
Minimal TPSA penalty; sufficient flexibility for ternary complex formation.
Medium PEG
3–5 units
Moderate
High
The "Goldilocks" zone for many PROTACs, but often requires "chameleon" folding to pass membranes.
Long PEG
>6 units
Low
Very High
High desolvation penalty. Often restricted to extracellular targets or requires active transport.
Case Study Data (VH032-based PROTACs):
In a study of VHL-targeting degraders, increasing the linker from PEG-2 to PEG-3 resulted in a 20-fold decrease in permeability in specific series, despite only a modest increase in molecular weight. This suggests a threshold effect where TPSA exceeds the membrane's tolerance.
B. Architecture: Linear vs. Branched vs. Rigid
While linear PEGs are standard, alternative architectures are gaining traction to solve the permeability issue.
Linear PEG: High conformational entropy. In water, it extends; in lipids, it must fold to hide oxygens. If the chain is too long, the entropic cost of folding is too high, blocking permeability.[2]
Rigid/Functionalized PEG: Incorporating rigid motifs (e.g., piperazine, alkynes) or replacing ether oxygens with carbons (alkyl chains).
Performance: Rigid linkers often show higher permeability than pure PEG because they are "pre-organized." They pay a lower entropic penalty to enter the membrane.
Branched PEG: Typically used for half-life extension in biologics, not for cell entry of small molecules.
Design Tip: Intramolecular Hydrogen Bonds (IMHBs) between the linker and the payload can "lock" the molecule into a compact, lipophilic shape, effectively "hiding" the TPSA from the membrane.[2]
Decision Framework: Selecting the Right Linker
The following logic flow illustrates the selection process based on physicochemical constraints.
Caption: Decision tree for optimizing linker composition based on payload hydrophobicity and permeability requirements.
Experimental Protocols
To validate linker performance, a tiered approach using PAMPA (Parallel Artificial Membrane Permeability Assay) followed by Caco-2 is recommended.
Tier 1: PAMPA (High Throughput Screening)
Purpose: Assess passive diffusion solely based on physicochemical properties.
Protocol:
Preparation: Dissolve compounds in DMSO (10 mM stock). Dilute to 10 µM in donor buffer (pH 7.4).
Membrane Coating: Coat the hydrophobic filter plate (PVDF) with 5 µL of 1% Lecithin/Dodecane mixture.
Assembly: Add 150 µL of donor solution to the bottom plate. Add 300 µL of acceptor buffer (pH 7.4) to the top plate. Sandwich the plates.
Incubation: Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).
Analysis: Separate plates. Measure compound concentration in both donor and acceptor wells using LC-MS/MS.
Calculation: Calculate Effective Permeability (
) using the standard equation:
Tier 2: Caco-2 (Cellular Uptake & Efflux)
Purpose: Assess permeability in a physiological context, including efflux transporters (P-gp).
Protocol:
Cell Culture: Seed Caco-2 cells on Transwell® polycarbonate inserts. Culture for 21 days to form a differentiated monolayer.
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300
.
A-to-B Assay (Apical to Basolateral):
Add compound (10 µM) to the Apical chamber (pH 6.5 or 7.4).
Add fresh buffer to the Basolateral chamber (pH 7.4).
B-to-A Assay (Basolateral to Apical): Reverse the setup to check for efflux.
Sampling: Take aliquots at 30, 60, 90, and 120 minutes.
Caption: Step-by-step experimental workflow for validating linker permeability.
References
Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Med. Chem. Lett. (2022).[4][5] Link
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. J. Med. Chem. (2020).[3] Link
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. J. Med. Chem. (2022).[4][5] Link
Parallel Artificial Membrane Permeability Assay (PAMPA) – Is it Better than Caco-2 for Human Passive Permeability Prediction? Mini-Reviews in Medicinal Chemistry (2010). Link
Predicting Caco-2/MDCK Intrinsic Membrane Permeability from HDM-PAMPA. Eur. J. Pharm.[6] Sci. (2025).[2][6][7][8][9][10] Link
A Senior Application Scientist's Guide to the Quantitative Analysis of Protein Degradation with BocNH-PEG11-OH PROTACs
For researchers, scientists, and drug development professionals, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention.[1][2] Unlike traditional inhibitors that...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to completely eliminate a target protein of interest (POI).[2][3][4][5] This guide provides an in-depth comparison of the essential quantitative techniques required to validate and characterize the efficacy of these novel molecules, with a specific focus on PROTACs synthesized using the versatile BocNH-PEG11-OH linker.
At its core, a PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6][7] The linker is not merely a spacer; its length, flexibility, and chemical properties are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential prerequisite for target degradation.[8][9] The BocNH-PEG11-OH linker is a widely used building block in PROTAC synthesis, valued for its hydrophilic polyethylene glycol (PEG) chain that can enhance solubility and a Boc-protected amine that facilitates controlled, modular synthesis.[10][11][12]
Accurate and robust quantification of protein degradation is the ultimate measure of a PROTAC's success. This involves determining key efficacy parameters such as the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation achievable).[3][7][13][14] This guide will compare the workhorse of protein analysis, the Western blot, with the comprehensive power of mass spectrometry-based proteomics, providing the causal logic behind experimental choices and detailed, self-validating protocols.
PROTAC-mediated protein degradation pathway.
Method 1: Western Blotting - The Foundational Assay
Western blotting is the most fundamental and widely utilized technique for the initial assessment of PROTAC-mediated protein degradation.[3][4] Its accessibility and relatively low cost make it the ideal choice for screening new PROTAC constructs and performing initial dose-response characterizations.[15] The causality is direct: a successful PROTAC will reduce the amount of target protein, which is visualized as a decrease in band intensity on the blot.
Why It's a Self-Validating System
A properly conducted Western blot protocol for PROTAC analysis must include internal controls that validate the results. A loading control (e.g., β-actin, GAPDH) is used to normalize the target protein signal, ensuring that any observed decrease is due to degradation and not errors in protein loading.[3] Furthermore, including a vehicle control (e.g., DMSO) establishes the baseline level of the target protein against which all degradation is measured.[4]
Workflow for global proteomics analysis of PROTACs.
Cell Culture and Lysis: Treat cells with an effective concentration of your PROTAC (e.g., a concentration near Dmax) and a vehicle control, typically in biological triplicate. Harvest and lyse the cells.
Protein Digestion: Quantify the protein, then reduce, alkylate, and digest the proteome into peptides using an enzyme like trypsin.
[16]3. Isobaric Labeling: Label the peptide samples from different conditions (e.g., PROTAC-treated vs. vehicle) with isobaric mass tags (e.g., TMT reagents). This allows for multiplexing and precise relative quantification.
LC-MS/MS Analysis: Combine the labeled samples and analyze them via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will isolate and fragment peptide ions, generating spectra that can be used for identification and quantification.
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the spectral data against a protein database to identify peptides and proteins. The software will also use the reporter ions from the TMT tags to calculate the relative abundance of each protein in the PROTAC-treated sample compared to the vehicle control.
Interpretation: Generate a volcano plot to visualize proteins that are significantly up- or down-regulated. The primary POI should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets requiring further validation.
Conclusion: An Integrated Approach to Quantitative Analysis
The development of effective and safe PROTAC therapeutics relies on a multi-faceted and rigorous quantitative approach. Neither Western blotting nor mass spectrometry alone is sufficient; they are complementary techniques that, when used together, provide a complete picture of a PROTAC's performance. Western blotting serves as an essential, high-throughput tool for initial screening and determination of core efficacy parameters like DC50 and Dmax. [3][15]Mass spectrometry provides the indispensable global view, ensuring the selectivity of the PROTAC and uncovering potential off-target liabilities that are invisible to targeted assays. [17][18]By integrating these methodologies and employing a robust set of controls, researchers can confidently validate their PROTACs, paving the way for the next generation of targeted protein degradation therapies.
References
Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. National Center for Biotechnology Information. [Link]
Protein Degrader Proteomics for PROTACs and Molecular Glues. Sapient Bio. [Link]
Recent Advances in PROTACs for Drug Targeted Protein Research. National Center for Biotechnology Information. [Link]
Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. ACS Publications. [Link]
Kinetic Modeling of PROTAC-Induced Protein Degradation. PubMed. [Link]
Analysis of PROTAC Target Protein and Degradation Profiles. ChemPro Innovations. [Link]
PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. ResearchGate. [Link]
Targeted Protein Degradation: Design Considerations for PROTAC Development. National Center for Biotechnology Information. [Link]
Protein Degrader/PROTAC assays. Proteome Sciences. [Link]
PROTAC-Induced Proteolytic Targeting. National Center for Biotechnology Information. [Link]
Proteolysis targeting chimeras (PROTACs) in oncology: a review of patents and regulatory considerations. Taylor & Francis Online. [Link]
Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. ResearchGate. [Link]
Kinetic Modeling of PROTAC‐Induced Protein Degradation. ResearchGate. [Link]
An overview of PROTACs: a promising drug discovery paradigm. National Center for Biotechnology Information. [Link]
PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. ResearchGate. [Link]
Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic. PubMed. [Link]
Best Practices for Proteolysis Targeting Chimeras PROTACs. YouTube. [Link]
Modeling PROTAC degradation activity with machine learning. Chalmers Research. [Link]
Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). YouTube. [Link]
PROTACs to Address the Challenges Facing Small Molecule Inhibitors. National Center for Biotechnology Information. [Link]
A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. [Link]
Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. [Link]
Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. Frontiers. [Link]
Executive Summary: The "Golden Rules" Immediate Action Required: NO DRAIN DISPOSAL: Despite the water solubility of the PEG chain, the Boc-protected amine functionality classifies this as synthetic organic waste. It is s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Golden Rules"
Immediate Action Required:
NO DRAIN DISPOSAL: Despite the water solubility of the PEG chain, the Boc-protected amine functionality classifies this as synthetic organic waste. It is strictly prohibited from sanitary sewer systems.
ACID SEGREGATION: The Boc (tert-butyloxycarbonyl) group is acid-labile. NEVER mix this waste with strong acids (e.g., HCl, TFA) in a sealed waste container. Deprotection generates isobutylene gas and CO₂, which can pressurize and rupture containers.
INCINERATION: The ultimate disposal path is high-temperature incineration via a licensed hazardous waste contractor.
Chemical Hazard Profile & Waste Characterization
As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule's reactivity, not just its toxicity.
Parameter
Specification
Operational Implication
Physical State
Viscous oil or low-melting solid
May require scraping or rinsing with solvent to fully clear vials.
Reactivity
Acid Sensitive
CRITICAL: Contact with acids releases gas. Store away from acidic waste streams.
Solubility
Water, DMSO, DMF, DCM
Dictates the liquid waste stream (Halogenated vs. Non-Halogenated).
Toxicity
Irritant (Skin/Eye), Low Acute Tox
Standard PPE (Nitrile gloves, safety glasses) is sufficient.
Flammability
Combustible (Flash Point >110°C)
Classify as "Organic Waste" for flammability protocols.
Decision Logic: Waste Stream Segregation
Proper segregation is the single most effective way to prevent lab accidents. Use the following logic flow to determine the correct container for your specific situation.
Figure 1: Waste Stream Decision Tree. Select the disposal path based on the physical state and solvent carrier.
Detailed Disposal Protocols
Protocol A: Solid/Neat Substance Disposal
Context: Expired inventory or excess pure material (viscous oil/solid).
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Transfer: Scrape the material into the container. If the material is too viscous, dissolve it in a minimal amount of Acetone or Methanol and move to Protocol B .
Labeling:
Must Read: "Hazardous Waste - Solid Organic."
Constituents: Write "Boc-NH-PEG11-OH" clearly. Do not use abbreviations or structural formulas alone.
Closure: Screw the lid tight. Ensure the exterior is wiped clean.
Context: HPLC waste, reaction byproducts, or dissolved stock solutions.
Solvent Identification:
Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.
Action: Dispose in the Red (or site-specific) Halogenated Waste container.
Scenario 2 (Non-Halogenated): If dissolved in DMSO, DMF, Methanol, or Water.
Action: Dispose in the Clear/Blue Non-Halogenated/Organic Waste container.
The "Acid Check" (Critical Step):
Before pouring, verify the waste container does NOT contain strong acids (Sulfuric, Nitric, concentrated HCl).
Why? As noted in the hazard profile, acid contact creates gas. If you suspect the waste stream is acidic, neutralize your specific Boc-PEG solution to pH 6-8 before adding it to the main carboy.
Venting: Use a safety funnel with a lid or a vented cap system (e.g., EcoFunnel) to prevent solvent vapor buildup.
Context: "Empty" containers that held P-listed or U-listed acute toxins require triple rinsing. However, Boc-NH-PEG11-OH is generally not acutely toxic (LD50 > 2000 mg/kg estimated).
Vials: Cap securely. Place in a clear, heavy-duty plastic bag designated for "Chemically Contaminated Debris."
Pipette Tips: Eject into a dedicated benchtop hazardous waste bin (not regular trash).
Disposal: When full, seal the bag/box and tag it as "Solid Hazardous Debris" for incineration.
Storage & Satellite Accumulation Area (SAA)
Compliance with EPA (RCRA) regulations requires strict management of the waste before it leaves your lab.
The 3-Day Rule: Once a container is full, it must be moved from the SAA to the central accumulation area within 3 days.[1]
Secondary Containment: Store all liquid waste bottles in a secondary tray capable of holding 110% of the volume of the largest container.
Weekly Inspection: Check caps for tightness and containers for bulging (a sign of gas evolution).
Emergency Procedures: Spills & Exposure
Spill Cleanup Workflow
Figure 2: Immediate Spill Response Protocol.
Minor Spill (<100 mL):
Cover with absorbent pads or vermiculite.
Clean the area with soap and water (PEG is water-soluble).
Dispose of all cleanup materials as Solid Hazardous Debris .
Skin/Eye Contact:
Eyes: Flush with water for 15 minutes.
Skin: Wash with soap and water.[2][3][4] The lipophilic nature of the Boc group and hydrophilic PEG tail allows it to penetrate skin; wash thoroughly.
References & Authority
U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273." EPA.gov. [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. [Link]
American Chemical Society (ACS). "Laboratory Waste Management: A Guide for Researchers." ACS.org. [Link]